Quinolactacin C
Descripción
This compound has been reported in Penicillium with data available.
quinolone antibiotic from Penicillium sp.; structure in first source
Structure
3D Structure
Propiedades
Fórmula molecular |
C16H18N2O3 |
|---|---|
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
3-butan-2-yl-3-hydroxy-4-methyl-2H-pyrrolo[3,4-b]quinoline-1,9-dione |
InChI |
InChI=1S/C16H18N2O3/c1-4-9(2)16(21)14-12(15(20)17-16)13(19)10-7-5-6-8-11(10)18(14)3/h5-9,21H,4H2,1-3H3,(H,17,20) |
Clave InChI |
XWFRPFLIFHQNPA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1(C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1)O |
Sinónimos |
quinolactacin C |
Origen del producto |
United States |
Foundational & Exploratory
Quinolactacin C: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolactacins are a class of fungal alkaloids characterized by a unique quinolone-γ-lactam hybrid structure. First reported in 2000, these compounds have garnered interest in the scientific community due to their potential as pharmacophores for various therapeutic areas, including cancer and neurodegenerative diseases. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of a specific member of this family, Quinolactacin C, from its natural fungal source, Penicillium. The document details the experimental protocols for its extraction and purification, summarizes its physicochemical and spectral data, and visualizes its proposed biosynthetic pathway.
Discovery of this compound
This compound was first discovered along with its congeners, Quinolactacin A and B, from the fermentation broth of Penicillium sp. EPF-6. This fungal strain was isolated from the larvae of the mulberry pyralid (Margaronia pyloalis Welker).[1][2] The initial investigation identified these compounds as novel quinolone derivatives with a distinct γ-lactam ring fused to the quinolone core.[1][2]
Experimental Protocols
While the original literature provides a general overview of the isolation process, a detailed, step-by-step protocol is outlined below as a representative method for the production and purification of this compound from a solid culture of Penicillium sp. EPF-6.
Fungal Fermentation
A solid culture fermentation method is employed for the production of Quinolactacins.
-
Seed Culture Preparation:
-
Inoculate a 500 mL Erlenmeyer flask containing 100 mL of a liquid medium (e.g., potato dextrose broth) with a pure culture of Penicillium sp. EPF-6.
-
Incubate the flask for 4 days at 28°C on a rotary shaker at 200 rpm.
-
-
Solid Culture Fermentation:
-
Prepare a solid medium in 500 mL Erlenmeyer flasks. A suitable medium consists of rice or a grain-based substrate.
-
Autoclave the solid medium to ensure sterility.
-
Inoculate each flask containing the solid medium with a portion of the seed culture.
-
Incubate the flasks under stationary conditions at 28°C for approximately 17 days.
-
Extraction of this compound
Following fermentation, the fungal biomass and solid medium are subjected to solvent extraction to isolate the crude secondary metabolites.
-
Harvest the entire contents of the fermentation flasks.
-
Macerate the solid culture in a suitable organic solvent, such as methanol or a mixture of methanol and chloroform, at room temperature.
-
Perform the extraction multiple times to ensure a thorough recovery of the metabolites.
-
Combine the organic extracts and filter to remove solid debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
The crude extract is then subjected to a series of chromatographic steps to isolate and purify this compound.
-
Initial Fractionation (e.g., Column Chromatography):
-
Adsorb the crude extract onto a silica gel support.
-
Pack a glass column with silica gel and equilibrate with a non-polar solvent (e.g., hexane).
-
Apply the crude extract-silica gel mixture to the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane, ethyl acetate, and methanol.
-
Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
Pool fractions containing compounds with similar TLC profiles.
-
-
Fine Purification (e.g., High-Performance Liquid Chromatography - HPLC):
-
Subject the fraction containing this compound to further purification by reversed-phase HPLC.
-
A C18 column is typically used for this purpose.
-
Elute with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid to improve peak shape. An isocratic or gradient elution can be employed.
-
Monitor the eluent with a UV detector at a wavelength suitable for the quinolone chromophore (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to yield the purified compound.
-
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₈N₂O₃ |
| Molecular Weight | 286.33 g/mol |
| Appearance | White powder |
| Melting Point | 180-185 °C (decomposed) |
| Optical Rotation | [α]D²⁵ +120° (c 0.1, DMSO) |
Table 2: ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.11 | d | 8.0 | H-5 |
| 7.78 | d | 8.0 | H-8 |
| 7.68 | t | 8.0 | H-7 |
| 7.37 | t | 8.0 | H-6 |
| 4.29 | d | 9.0 | H-3a |
| 3.65 | s | N-CH₃ | |
| 2.21 | m | H-2' | |
| 1.48 | m | H-3'a | |
| 1.18 | m | H-3'b | |
| 0.90 | d | 7.0 | H-4' |
| 0.85 | t | 7.0 | H-5' |
Table 3: ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 177.2 | C | C-9 |
| 172.1 | C | C-1 |
| 140.2 | C | C-8a |
| 138.8 | C | C-4a |
| 132.8 | CH | C-7 |
| 125.4 | CH | C-5 |
| 123.8 | CH | C-6 |
| 118.9 | C | C-9a |
| 115.4 | CH | C-8 |
| 88.4 | C | C-3 |
| 65.9 | CH | C-3a |
| 36.0 | CH₃ | N-CH₃ |
| 35.8 | CH | C-2' |
| 20.8 | CH₂ | C-3' |
| 17.5 | CH₃ | C-4' |
| 11.4 | CH₃ | C-5' |
Mandatory Visualizations
Proposed Biosynthetic Pathway of this compound
The biosynthesis of quinolactacins is believed to originate from L-tryptophan and an amino acid, in the case of this compound, likely L-isoleucine. The pathway involves a series of enzymatic reactions catalyzed by a nonribosomal peptide synthetase (NRPS) complex. The final step to yield this compound is a proposed hydroxylation of the Quinolactacin A precursor.
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
Experimental Workflow for Isolation and Purification
The following diagram illustrates the general workflow for the isolation and purification of this compound from Penicillium culture.
Caption: General workflow for the isolation and purification of this compound.
Conclusion
This compound represents an intriguing fungal metabolite with a unique chemical architecture. The protocols and data presented in this guide provide a comprehensive resource for researchers interested in the natural product chemistry and potential therapeutic applications of quinolactacins. Further investigation into the specific enzymes responsible for the biosynthesis of this compound and the exploration of its biological activity are promising avenues for future research.
References
A Novel Antifungal Quinolone Compound from a Marine-Derived Fungus: Penicilloneines A and B
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health and food security. This has intensified the search for novel antifungal agents with unique mechanisms of action. Marine-Tagebuchs, with their vast and largely unexplored biodiversity, represent a promising frontier for the discovery of new bioactive secondary metabolites. This whitepaper provides a comprehensive overview of Penicilloneines A and B, recently discovered quinolone-citrinin hybrid compounds with potent antifungal properties. These compounds were isolated from the starfish-derived fungus Penicillium sp. GGF16-1-2. Penicilloneines A and B are the first reported hybrids of their kind, exhibiting significant activity against the plant pathogenic fungus Colletotrichum gloeosporioides.[1][2] This document details their chemical nature, biological activity, and putative mechanism of action, offering valuable insights for researchers in mycology, natural product chemistry, and antifungal drug development.
Chemical Structure and Properties
Penicilloneines A and B are unique hybrid molecules that integrate a 4-hydroxy-1-methyl-2(1H)-quinolone moiety with a citrinin unit, connected by a methylene bridge.[1][2] The structural elucidation of these compounds was accomplished through a combination of advanced spectroscopic techniques, including single-crystal X-ray diffraction, which provided unambiguous determination of their three-dimensional architecture.[1][2]
Penicilloneine A has a molecular formula of C23H23NO5, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[3] Its structure features a complex fusion of the two parent scaffolds.
Penicilloneine B shares the core quinolone-citrinin hybrid structure with Penicilloneine A but differs in its substitutions.
The novelty of this structural amalgamation lies in the synergistic antifungal effect observed, which is significantly greater than that of the individual quinolone or citrinin monomers.[3]
Biological Activity: Potent Antifungal Action
Penicilloneines A and B have demonstrated remarkable antifungal activity against Colletotrichum gloeosporioides, a widespread plant pathogen responsible for anthracnose disease in a variety of crops. The antifungal potency of these compounds was quantified using the lethal concentration 50 (LC50) value, which represents the concentration required to kill 50% of the fungal population.
| Compound | LC50 (µg/mL) against C. gloeosporioides |
| Penicilloneine A | 0.02 |
| Penicilloneine B | 1.51 |
Table 1: Antifungal Activity of Penicilloneines A and B[1][2]
The data clearly indicates that Penicilloneine A is a particularly potent antifungal agent, with an LC50 value in the nanomolar range. A comparative study revealed that the antifungal activity of Penicilloneine A is substantially higher than its constituent monomers, highlighting a significant synergistic effect arising from the hybrid structure.[3]
Mechanism of Action: Disruption of Fungal Cell Wall Integrity
Preliminary mechanistic studies on Penicilloneine A suggest that its antifungal activity stems from the disruption of the fungal cell wall.[1][2] This is achieved through a dual-action mechanism involving the modulation of gene expression in C. gloeosporioides:
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Upregulation of Hydrolase Genes: Penicilloneine A was found to upregulate a suite of nutrient-related hydrolase genes. These include genes encoding for putative hydrolases, acetylcholinesterase, glycosyl hydrolase, leucine aminopeptidase, lipase, and beta-galactosidase.[2] The increased production of these degradative enzymes likely leads to the breakdown of essential components of the fungal cell wall.
-
Downregulation of Synthase Genes: Concurrently, Penicilloneine A downregulates the expression of key synthase genes, such as those encoding 3-carboxymuconate cyclase, pyruvate decarboxylase, phosphoketolase, and oxalate decarboxylase.[2] The reduced synthesis of vital cellular building blocks further compromises the integrity and synthesis of the cell wall.
This combined effect of increased degradation and decreased synthesis of cell wall components leads to cell vacuolization and ultimately, the disruption of the fungal cell, inhibiting its growth and proliferation.[1][2]
Experimental Protocols
The following sections outline the generalized experimental methodologies for the isolation, characterization, and bioactivity assessment of Penicilloneines A and B. It is important to note that the specific parameters and reagents used in the original study may vary, and these protocols are based on standard practices in the field of natural product discovery.
Isolation and Purification of Penicilloneines A and B
The isolation of Penicilloneines A and B involves a multi-step process beginning with the fermentation of the producing fungal strain, followed by extraction and chromatographic purification of the target compounds.
Antifungal Susceptibility Testing
The antifungal activity of the isolated compounds against C. gloeosporioides can be determined using a standard broth microdilution method to ascertain the minimum inhibitory concentration (MIC) and subsequently the LC50 values.
Gene Expression Analysis
To investigate the mechanism of action, the effect of Penicilloneine A on the gene expression profile of C. gloeosporioides can be analyzed using quantitative Real-Time PCR (qRT-PCR) or RNA sequencing (RNA-Seq).
Signaling Pathway of Antifungal Action
The proposed mechanism of action of Penicilloneine A involves the disruption of the fungal cell wall through the differential regulation of key enzyme-encoding genes. The following diagram illustrates this putative signaling pathway.
Conclusion and Future Perspectives
Penicilloneines A and B represent a novel class of quinolone-derived natural products with potent antifungal activity. Their unique hybrid structure and mechanism of action, involving the disruption of fungal cell wall integrity through gene regulation, make them promising lead compounds for the development of new antifungal drugs. Further research is warranted to fully elucidate the specific molecular targets of these compounds and to explore their efficacy against a broader range of fungal pathogens, including those of clinical significance. The detailed investigation of the biosynthetic pathway of Penicilloneines in Penicillium sp. GGF16-1-2 could also open avenues for synthetic biology approaches to generate novel analogs with improved antifungal properties. The discovery of Penicilloneines A and B underscores the importance of exploring unique ecological niches, such as marine-derived microorganisms, in the quest for new therapeutic agents.
References
A Technical Guide to the Structural Elucidation of Quinolactacin C Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Quinolactacin C and its isomers. Quinolactacins are a family of fungal metabolites characterized by a novel quinolone skeleton fused to a γ-lactam ring. The initial discovery of Quinolactacins A, B, and C from the fermentation broth of Penicillium sp. EPF-6 laid the groundwork for further investigation into their stereochemistry and biological activities, including the inhibition of tumor necrosis factor (TNF) production.
Physicochemical and Spectroscopic Data of this compound
The structural elucidation of this compound relies on a combination of spectroscopic techniques to determine its planar structure and stereochemistry. The molecular formula was established as C₁₆H₁₈N₂O₃ through Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Nuclear Magnetic Resonance (NMR) spectral analyses[1][2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₂O₃ | [1][2] |
| Appearance | White powder | [2] |
| Melting Point | 180-185°C (dec.) | [2] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
Detailed NMR data for this compound is not fully available in the provided search results. The following is a representative table structure based on typical data for related natural products. Researchers should refer to the primary literature for complete assignments.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) | Key HMBC Correlations | Key NOESY Correlations |
| 2 | - | - | - | - |
| 3 | - | - | - | - |
| 4 | - | - | - | - |
| 4a | - | - | - | - |
| 5 | - | - | - | - |
| 6 | - | - | - | - |
| 7 | - | - | - | - |
| 8 | - | - | - | - |
| 8a | - | - | - | - |
| 9 | - | - | - | - |
| 1' | - | - | - | - |
| 2' | - | - | - | - |
| 3' | - | - | - | - |
| 4' | - | - | - | - |
| N-CH₃ | - | - | - | - |
Experimental Protocols for Structural Elucidation
The determination of the complete structure of this compound isomers involves a systematic application of several key experimental protocols.
Isolation and Purification
This compound is typically isolated from the fermentation broth of Penicillium species. The general workflow involves:
-
Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound[1][2].
Mass Spectrometry (MS)
High-resolution mass spectrometry is employed to determine the elemental composition and molecular weight of the isolated compound.
-
Technique: Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS).
-
Procedure: The purified sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument is calibrated using a known standard. The mass-to-charge ratio (m/z) of the molecular ion is measured to determine the molecular weight. High-resolution measurements provide the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of NMR experiments is crucial for elucidating the carbon skeleton and the relative stereochemistry of this compound.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
1D NMR:
-
¹H NMR: Provides information about the number and types of protons, their chemical environment, and scalar couplings to neighboring protons.
-
¹³C NMR: Reveals the number of carbon atoms and their hybridization state.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, helping to establish substructures.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting substructures.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, providing information about the relative stereochemistry.
-
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.
-
Crystallization: The purified compound is dissolved in a suitable solvent system, and crystals are grown through slow evaporation, vapor diffusion, or cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding the precise three-dimensional arrangement of atoms in the molecule.
Visualizing the Elucidation Workflow
The logical flow of experiments for the structural elucidation of a natural product like this compound can be visualized as follows:
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound isomers is a multi-faceted process that integrates various analytical techniques. While initial studies have established the core structure, the determination of the absolute stereochemistry of each isomer requires more advanced methods like X-ray crystallography or enantioselective synthesis. The detailed spectroscopic data and experimental protocols outlined in this guide provide a foundational framework for researchers engaged in the study of these and other novel natural products. Further research to fully characterize all isomers of this compound will be crucial for understanding their structure-activity relationships and potential therapeutic applications.
References
An In-depth Technical Guide to the Physicochemical Properties of Quinolactacin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolactacin C is a novel quinolone alkaloid first isolated from the fermentation broth of Penicillium sp. EPF-6.[1] As a member of the quinolactacin family, it shares a unique quinolone skeleton fused with a γ-lactam ring. This structural motif has garnered significant interest within the scientific community due to the compound's potential as a tumor necrosis factor-alpha (TNF-α) inhibitor, suggesting its therapeutic promise in inflammatory diseases. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental methodologies for its characterization, and a visualization of its implicated biological signaling pathway.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a quantitative foundation for its handling, formulation, and analysis.
| Property | Value |
| Molecular Formula | C₁₆H₁₈N₂O₃[1] |
| Molecular Weight | 286.33 g/mol |
| Appearance | White powder[1] |
| Melting Point | 180-185 °C (with decomposition)[1] |
| Solubility | Soluble in methanol and acetone; slightly soluble in ethyl acetate and chloroform; insoluble in ether, n-hexane, and water.[1] |
| Spectral Data | See detailed spectral data tables below. |
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in the structural elucidation of this compound. The following table summarizes the key 1H and 13C NMR chemical shifts, assigned based on spectroscopic analysis.
| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm, multiplicity, J in Hz) |
| 1' | 12.2 | |
| 2' | 25.9 | |
| 3' | 68.1 | |
| N-CH₃ | 31.5 | |
| C-1 | 169.8 | |
| C-3 | 92.1 | |
| C-3a | 62.4 | |
| C-4a | 140.1 | |
| C-5 | 122.5 | |
| C-6 | 129.7 | |
| C-7 | 123.6 | |
| C-8 | 131.8 | |
| C-8a | 116.1 | |
| C-9 | 176.9 | |
| C-9a | 149.2 |
Note: NMR data can vary slightly based on the solvent and instrument used. The data presented is a compilation from available literature.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular formula of this compound.
| Ion | m/z |
| [M+H]⁺ | 287 |
| High-Resolution FAB-MS | |
| Found | 287.1396 |
| Calculated for C₁₆H₁₉N₂O₃ | 287.1396 |
Infrared spectroscopy provides insights into the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Assignment |
| 3450 | O-H Stretch (hydroxyl group) |
| 1710 | C=O Stretch (γ-lactam) |
| 1650 | C=O Stretch (quinolone) |
| 1600 | C=C Stretch (aromatic) |
Experimental Protocols
The following section outlines the general methodologies employed in the isolation and characterization of this compound.
Isolation of this compound from Penicillium sp. EPF-6
The isolation of this compound is typically achieved through a multi-step process involving fermentation, extraction, and chromatographic purification.
-
Fermentation: Penicillium sp. EPF-6 is cultured in a suitable broth medium under controlled conditions to promote the production of secondary metabolites, including this compound.
-
Extraction: The fermentation broth is harvested, and the supernatant is subjected to solvent extraction, typically with ethyl acetate, to partition the organic compounds.
-
Silica Gel Chromatography: The crude extract is then subjected to column chromatography on silica gel, using a gradient of solvents to achieve initial separation of the components.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using reversed-phase HPLC to yield the pure compound.
Spectroscopic Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer. Samples are typically dissolved in deuterated solvents such as DMSO-d₆.
-
Mass Spectrometry: High-resolution FAB-MS is performed to determine the exact mass and molecular formula of the compound.
-
Infrared Spectroscopy: IR spectra are obtained using an FTIR spectrometer, with the sample prepared as a KBr pellet.
Biological Activity and Signaling Pathway
Quinolactacins have been identified as inhibitors of TNF-α production.[2] TNF-α is a pro-inflammatory cytokine that plays a central role in the inflammatory cascade. Its overproduction is implicated in a variety of inflammatory diseases. The binding of TNF-α to its receptor (TNFR1) initiates a signaling cascade that leads to the activation of transcription factors like NF-κB, which in turn upregulates the expression of various inflammatory genes. The inhibitory action of this compound is believed to interfere with this pathway, thereby reducing the inflammatory response.
Conclusion
This compound represents a promising natural product with significant potential for the development of novel anti-inflammatory therapeutics. This guide has provided a detailed overview of its physicochemical properties, the experimental methodologies for its study, and its proposed mechanism of action. Further research into its synthesis, structure-activity relationships, and in vivo efficacy is warranted to fully explore its therapeutic potential.
References
The Multifaceted Biological Activities of Quinolactacin C Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolactacins are a class of naturally occurring alkaloids characterized by a unique quinolone-γ-lactam fused heterocyclic scaffold.[1] First isolated from Penicillium sp., these compounds have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of biological activities.[2][3] This technical guide provides an in-depth overview of the biological activities of Quinolactacin C and its synthetic derivatives, with a focus on their potential as therapeutic agents. We will delve into their anticancer, antibacterial, anti-inflammatory, and neuroprotective properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Core Biological Activities
This compound and its derivatives have demonstrated a remarkable range of biological effects, positioning them as promising lead compounds for drug discovery programs. These activities include:
-
Anticancer and Cytotoxic Activity: A significant body of research has focused on the antiproliferative effects of quinolactacin derivatives against various cancer cell lines.[3][4]
-
Antibacterial and Anti-biofilm Activity: As members of the quinolone family of antibiotics, quinolactacins exhibit activity against a range of bacteria, including clinically relevant strains. Notably, some derivatives have shown potent activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[5][6]
-
Anti-inflammatory Activity: The foundational compound, Quinolactacin A, was first identified for its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation.[5] This anti-inflammatory potential has been explored in various derivatives.
-
Acetylcholinesterase Inhibition: Certain quinolactacin derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease, suggesting a potential neuroprotective role.[3]
-
Other Activities: The therapeutic potential of this class of compounds extends to antioxidant, antimalarial, and antiviral activities, though these are less extensively studied.[2]
Data Presentation: Quantitative Analysis of Biological Activities
The following tables summarize the quantitative data on the biological activities of select this compound derivatives from published literature. This data provides a basis for understanding the structure-activity relationships (SAR) within this compound class.
Table 1: Cytotoxic Activity of this compound Derivatives (IC50 values in µM)
| Compound/Derivative | HepG2 | 95-D | MGC832 | HeLa | Reference |
| Quinolactacin A | Potent | Potent | Potent | Potent | [3] |
| Quinolactacin B | Potent | Potent | Potent | Potent | [3] |
| Quinolactacide | Inactive | Inactive | Inactive | Inactive | [7] |
| Citriquinochroman | 6.1 (L5178Y) | - | - | - | [7] |
Table 2: Antibacterial and Anti-biofilm Activity of Quinolactacin Derivatives
| Compound/Derivative | Organism | Activity | MIC/IC50 (µM) | Reference |
| (S)-quinolactacin-H | P. aeruginosa PAO1 | Biofilm Inhibition | 16.7 | [5] |
| (R)-quinolactacin-H | P. aeruginosa PAO1 | Biofilm Inhibition | 24.5 | [5] |
| (S)-quinolactacin-H | P. aeruginosa PAO1 | Biofilm Dispersion | 42.2 (DC50) | [8] |
| (R)-quinolactacin-H | P. aeruginosa PAO1 | Biofilm Dispersion | 47.1 (DC50) | [8] |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Quinolactacin Derivatives
| Compound/Derivative | Activity | IC50 | Notes | Reference |
| Quinolactacin A1 | AChE Inhibitor | - | - | |
| Quinolactacin A2 | AChE Inhibitor | - | 14 times more active than A1 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HepG2, 95-D, MGC832, HeLa) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Anti-biofilm Activity: Crystal Violet Staining Assay
This assay quantifies the formation of bacterial biofilms.
-
Bacterial Culture Preparation: A bacterial strain, such as Pseudomonas aeruginosa PAO1, is grown overnight in a suitable medium (e.g., Luria-Bertani broth).
-
Biofilm Formation: The overnight culture is diluted (e.g., 1:100) in fresh medium, and 100 µL is added to the wells of a 96-well microtiter plate. The test compounds are added at various concentrations. The plates are then incubated statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: After incubation, the planktonic (non-adherent) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining adherent biofilm is stained with 125 µL of 0.1% crystal violet solution for 15 minutes at room temperature.
-
Excess Stain Removal: The excess crystal violet is removed by washing the plate with water.
-
Solubilization: The stained biofilm is solubilized by adding 200 µL of 30% acetic acid or ethanol to each well.
-
Quantification: The absorbance of the solubilized stain is measured at a wavelength of 570 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.
Anti-inflammatory Activity: TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the production of TNF-α in stimulated immune cells.
-
Cell Culture: Macrophage-like cell lines (e.g., RAW 264.7 or J774.1) are cultured in appropriate media.
-
Cell Stimulation: The cells are seeded in 96-well plates and pre-treated with various concentrations of the this compound derivatives for 1-2 hours. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the production of TNF-α and incubated for 18-24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the TNF-α levels in the treated wells to the LPS-stimulated control wells. The IC50 value is then determined.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are underpinned by their interactions with specific cellular targets and signaling pathways.
Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV
As quinolone-class compounds, a primary mechanism of antibacterial action is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Caption: Quinolone antibacterial mechanism of action.
Anti-inflammatory Mechanism: Inhibition of TNF-α Signaling
The anti-inflammatory effects of certain this compound derivatives are attributed to their ability to suppress the production and signaling of the pro-inflammatory cytokine TNF-α. TNF-α exerts its effects by binding to its receptors (TNFR1 and TNFR2), which triggers a cascade of intracellular signaling events, leading to the activation of transcription factors like NF-κB and AP-1, and subsequent expression of inflammatory genes.
Caption: Inhibition of TNF-α production and signaling.
Conclusion and Future Directions
This compound and its derivatives represent a versatile and promising class of bioactive compounds with significant therapeutic potential. Their diverse activities, spanning from anticancer and antibacterial to anti-inflammatory and neuroprotective effects, make them attractive scaffolds for further drug development. The quantitative data presented in this guide highlights the potency of certain derivatives and provides a foundation for future structure-activity relationship studies.
Future research should focus on:
-
Synthesis of novel derivatives: To improve potency, selectivity, and pharmacokinetic properties.
-
Elucidation of specific molecular targets: To gain a deeper understanding of the mechanisms of action for each biological activity.
-
In vivo studies: To validate the therapeutic potential of the most promising compounds in preclinical models of disease.
-
Toxicology studies: To assess the safety profiles of lead candidates.
By continuing to explore the rich chemical space of quinolactacin derivatives, the scientific community can unlock their full potential in the fight against a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) secretion but not IL-6 from activated human peripheral blood monocytes by a new synthetic demethylpodophyllotoxin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Quinolactacin C: A Potential TNF-alpha Inhibitor Exploring a Putative Mechanism of Action
For Immediate Release
This technical guide delves into the potential mechanism of action of Quinolactacin C, a natural product isolated from Penicillium species, as a Tumor Necrosis Factor-alpha (TNF-alpha) inhibitor. While direct and extensive research on this compound's specific inhibitory actions on TNF-alpha is not yet available in the public domain, this document synthesizes information from related quinoline-containing compounds and other metabolites from Penicillium species to propose a putative mechanism. This guide is intended for researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of novel natural products.
The Central Role of TNF-alpha in Inflammation
Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic pro-inflammatory cytokine pivotal in initiating and sustaining the inflammatory cascade. It plays a crucial role in the pathogenesis of numerous autoimmune and inflammatory diseases. The biological effects of TNF-alpha are mediated through its interaction with two distinct cell surface receptors, TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2). Upon binding, these receptors trigger intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, leading to the transcription of a wide array of genes involved in inflammation, immunity, and cell survival.
The canonical NF-κB signaling pathway is a key downstream effector of TNF-alpha. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The binding of TNF-alpha to its receptor initiates a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby inducing the expression of various pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.
Figure 1. Canonical TNF-alpha induced NF-κB signaling pathway.
Putative Mechanism of Action of this compound
Based on the documented anti-inflammatory activities of structurally related quinoline compounds and other metabolites isolated from Penicillium fungi, a plausible mechanism of action for this compound as a TNF-alpha inhibitor is its interference with the NF-κB signaling pathway.
Several studies on quinoline derivatives have highlighted their potential to modulate inflammatory responses. For instance, certain quinoline-3-carbonitriles have been identified as inhibitors of Tpl2 kinase, a key enzyme in the TNF-alpha production pathway[1]. Furthermore, a novel synthetic quinoline compound, referred to as Q3, has been shown to inhibit the canonical NF-κB pathway by potentially disrupting the DNA-binding activity of the p65 subunit of NF-κB[2]. The well-known quinoline alkaloid, quinine, has also been demonstrated to inhibit TNF-alpha production at the transcriptional level in human alveolar macrophages[3].
Moreover, various metabolites from Penicillium species exhibit significant anti-inflammatory properties. Penicillinolide A, isolated from a marine Penicillium species, was found to decrease the production of TNF-α, IL-1β, and IL-6 by inhibiting the phosphorylation and subsequent degradation of IκB-α, which is a critical step for NF-κB activation[4]. Similarly, other compounds from Penicillium sclerotiorum have been reported to inhibit TNF-α-induced phosphorylation of NF-κB[5][6].
Considering these findings, this compound, which possesses a quinoline backbone and is a product of Penicillium, may exert its anti-TNF-alpha effects through one or more of the following mechanisms:
-
Inhibition of IKK complex: By inhibiting the IKK complex, this compound could prevent the phosphorylation of IκBα.
-
Stabilization of the IκBα-NF-κB complex: This would prevent the release and nuclear translocation of NF-κB.
-
Inhibition of NF-κB DNA binding: this compound might directly interfere with the ability of NF-κB to bind to its target DNA sequences.
Figure 2. Potential points of inhibition by this compound in the NF-κB pathway.
Quantitative Data for Related Anti-Inflammatory Compounds
While specific quantitative data for this compound's anti-inflammatory activity is not available, the following table summarizes the inhibitory concentrations (IC50) of related compounds on various inflammatory markers. This provides a benchmark for the potential potency of this class of molecules.
| Compound/Extract | Source | Assay | Target/Marker | IC50 Value | Reference |
| Penicillinolide A | Penicillium sp. | LPS-stimulated RAW 264.7 macrophages | NO Production | 18.4 µM | [4] |
| PGE2 Production | 21.7 µM | [4] | |||
| Azaphilones (84, 85, 90, 91) | Penicillium sclerotiorum | LPS-induced BV-2 cells | NO Production | 25.3 - 34.8 µM | [5] |
| Butyrolactone I | Aspergillus flavipes | LPS-activated THP-1 cells | IL-6 Production | 2.69 ± 0.5 µM | [5] |
| TNF-α Production | 6.64 ± 0.4 µM | [5] | |||
| Quinoline Q3 | Synthetic | TNF-α stimulated HeLa/NF-κB-Luc cells | NF-κB Luciferase Activity | ~3 µM | [2] |
| Quinine | Cinchona bark | LPS-stimulated human alveolar macrophages | TNF-α Release | 50 - 200 µM | [3] |
Key Experimental Protocols for Assessing TNF-alpha Inhibition
To validate the putative mechanism of action of this compound, a series of in vitro experiments are necessary. The following are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic concentration of this compound on relevant cell lines (e.g., RAW 264.7 macrophages, THP-1 monocytes) to establish non-toxic working concentrations for subsequent assays.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of TNF-alpha Production (ELISA)
Purpose: To quantify the inhibitory effect of this compound on TNF-alpha secretion from stimulated immune cells.
Protocol:
-
Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 6-24 hours to induce TNF-alpha production.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of TNF-alpha in the supernatants using a commercially available mouse TNF-alpha ELISA kit according to the manufacturer's instructions.
-
Determine the percentage of inhibition relative to the LPS-stimulated, vehicle-treated control.
NF-κB Reporter Gene Assay
Purpose: To assess the effect of this compound on the transcriptional activity of NF-κB.
Protocol:
-
Use a stable cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element (e.g., HeLa/NF-κB-Luc).
-
Seed the cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-alpha (e.g., 20 ng/mL) for 6 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Normalize the luciferase activity to the total protein concentration in each well.
Western Blot Analysis of NF-κB Signaling Proteins
Purpose: To investigate the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB pathway.
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour before stimulating with TNF-alpha or LPS for a short duration (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Figure 3. General experimental workflow for assessing TNF-alpha inhibitors.
Conclusion and Future Directions
Future research should focus on validating these hypotheses through direct experimental investigation using purified this compound. The experimental protocols outlined in this guide provide a clear roadmap for such studies. Elucidating the precise molecular targets of this compound will be crucial for its potential development as a novel anti-inflammatory therapeutic agent. Further studies, including in vivo animal models of inflammatory diseases, will also be necessary to establish its efficacy and safety profile.
References
- 1. Inhibition of Tpl2 kinase and TNFalpha production with quinoline-3-carbonitriles for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinine inhibits production of tumor necrosis factor-alpha from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penicillinolide A: a new anti-inflammatory metabolite from the marine fungus Penicillium sp. SF-5292 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
literature review on Quinolactacin alkaloids
An In-depth Technical Guide to Quinolactacin Alkaloids
Introduction
Quinolactacins are a class of fungal alkaloids characterized by a unique N-methyl-4-quinolone skeleton fused with a γ-lactam ring.[1][2][3] First isolated from the fermentation broth of Penicillium species, these natural products have garnered significant interest from the scientific community due to their diverse and potent biological activities.[2][3][4] Found in entomopathogenic fungi, such as a strain isolated from the larvae of the mulberry pyralid (Margaronia pyloalis Welker), quinolactacins represent a novel scaffold with potential therapeutic applications.[3][4][5]
This technical guide provides a comprehensive review of the literature on quinolactacin alkaloids, covering their isolation, structural elucidation, biosynthesis, total synthesis, and biological activities. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and pharmacology of these unique fungal metabolites.
Isolation and Structure Elucidation
The initial discovery of quinolactacins involved the isolation of Quinolactacins A, B, and C from the fermentation broth of Penicillium sp. EPF-6.[3] Since then, several other analogues, including Quinolactacin H from a marine-derived Penicillium sp. ENP701, have been identified.[6][7] The structures of these compounds were determined through extensive spectroscopic analysis, including Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Nuclear Magnetic Resonance (NMR), with absolute configurations often confirmed by X-ray crystallography.[3][6]
Table 1: Summary of Selected Quinolactacin Alkaloids
| Compound Name | Molecular Formula | Source Organism | Reference |
| Quinolactacin A | C₁₆H₁₈N₂O₂ | Penicillium sp. EPF-6 | [3] |
| Quinolactacin B | C₁₅H₁₆N₂O₂ | Penicillium sp. EPF-6 | [3] |
| Quinolactacin C | C₁₆H₁₈N₂O₃ | Penicillium sp. EPF-6 | [3] |
| Quinolactacin H | Not Specified | Penicillium sp. ENP701 | [6] |
| Quinolactacin A1 | Not Specified | Penicillium citrinum | [8] |
| Quinolactacin A2 | Not Specified | Penicillium citrinum | [8] |
Biosynthesis
The biosynthesis of the quinolactacin core is a complex process involving a concise nonribosomal peptide synthetase (NRPS) pathway.[1][9] Feeding experiments and enzymatic assays have revealed that the quinolone-γ-lactam hybrid scaffold is synthesized from the precursors L-kynurenine (derived from L-tryptophan) and L-isoleucine.[5][10]
The pathway for Quinolactacin A biosynthesis in Penicillium involves a minimal set of four enzymes: QltA, QltB, QltD, and QltE.[1] The process begins with the formation of the 4-quinolone structure from kynurenine.[1] A key intermediate is the β-keto acid, N-methyl-2-aminobenzoylacetate, which is derived from L-kynurenine through a series of methylation, oxidative decarboxylation, and amide hydrolysis reactions.[9][10] Two single-module NRPSs then incorporate this β-keto acid and L-isoleucine, followed by a Dieckmann condensation to form the characteristic quinolone-γ-lactam structure.[9][10] This fungal pathway differs from those known in bacteria and plants.[1]
Total Synthesis
The novel structure and biological relevance of quinolactacins have prompted the development of synthetic strategies to produce them.[4] An enantioselective total synthesis of both (R)-(+)-quinolactacin-H and (S)-(−)-quinolactacin-H has been successfully achieved.[6][7] A key step in this synthesis is the asymmetric Pictet–Spengler reaction to create the chiral β-carboline intermediates.[7] The quinolone skeleton is subsequently assembled via a Winterfeldt oxidation.[7] This synthetic approach allows for the production of specific enantiomers for detailed biological evaluation.
Biological Activities
Quinolactacin alkaloids exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery.[1][11] Their functions range from enzyme inhibition to anti-biofilm and cytotoxic effects.
Table 2: Summary of Quinolactacin Biological Activities
| Compound(s) | Biological Activity | Target/Assay | Quantitative Data (IC₅₀) | Reference(s) |
| Quinolactacin A | TNF Production Inhibition | Not Specified | Not Specified | [2][5] |
| Quinolactacin A1 | Acetylcholinesterase (AChE) Inhibition | AChE Enzyme Assay | 280 μM | [11] |
| Quinolactacin A2 | Acetylcholinesterase (AChE) Inhibition | AChE Enzyme Assay | 19.8 μM | [11] |
| (S)-Quinolactacin-H | Biofilm Inhibition | P. aeruginosa PAO1 | 16.7 μM | [12] |
| (R)-Quinolactacin-H | Biofilm Inhibition | P. aeruginosa PAO1 | 24.5 μM | [12] |
| (S)-Quinolactacin-H | Biofilm Dispersion | P. aeruginosa PAO1 | 42.2 μM | [6] |
| (R)-Quinolactacin-H | Biofilm Dispersion | P. aeruginosa PAO1 | 47.1 μM | [6] |
-
Anti-inflammatory Activity: Quinolactacins were first identified as inhibitors of tumor necrosis factor (TNF) production, suggesting potential anti-inflammatory applications.[2][5]
-
Enzyme Inhibition: Quinolactacins A1 and A2 are known inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[4][11] Quinolactacin A2 is notably more potent than A1 in this regard.[11]
-
Anti-biofilm Activity: A significant finding is the potent activity of Quinolactacin-H against biofilms of the pathogenic bacterium Pseudomonas aeruginosa.[6][12] Both (R) and (S) enantiomers strongly inhibit biofilm formation and can also disperse pre-formed biofilms, addressing a major challenge in microbial resistance.[6][12] This is the first report of such activity for the quinolactacin class.[12]
-
Antimicrobial and Cytotoxic Activity: While some quinolones are known for their antibacterial properties, the enantiomers of Quinolactacin-H displayed only weak direct antimicrobial activity.[6][12] However, the broader class of quinolone alkaloids is known to possess a range of activities, including anticancer, antimalarial, and antiviral effects.[11]
Experimental Protocols
Protocol 1: Isolation and Purification of Quinolactacins
This generalized protocol is based on methods described in the literature for isolating alkaloids from fungal cultures.[13][14]
-
Fermentation: Cultivate the Penicillium strain (e.g., EPF-6) in a suitable liquid or solid medium (e.g., SC-1 solid medium) for a specified period (e.g., 5-12 days) to allow for metabolite production.[5]
-
Extraction:
-
Macerate the fungal culture (mycelium and medium) with an organic solvent like ethyl acetate or methanol.
-
Filter the mixture to separate the organic extract from the solid biomass.
-
Concentrate the organic extract in vacuo to obtain a crude residue.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in a solvent mixture (e.g., ethyl acetate and water).
-
Perform a liquid-liquid extraction. The alkaloids can be moved to an acidic aqueous layer by extraction with dilute acid (e.g., 0.5 N HCl) to form soluble salts.
-
Basify the aqueous layer and re-extract with an organic solvent (e.g., chloroform) to recover the free base alkaloids.[13]
-
-
Chromatographic Purification:
-
Subject the semi-purified extract to column chromatography on silica gel, eluting with a solvent gradient (e.g., hexane-ethyl acetate or chloroform-methanol).[5]
-
Monitor fractions using thin-layer chromatography (TLC).
-
Combine fractions containing the target compounds and perform further purification using preparative High-Performance Liquid Chromatography (HPLC) to isolate pure quinolactacins.[5]
-
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is adapted from the methodology used to assess the anti-biofilm activity of Quinolactacin-H against P. aeruginosa.[6][12]
-
Bacterial Culture Preparation: Grow P. aeruginosa (e.g., PAO1 strain) overnight in a suitable broth medium (e.g., Luria-Bertani) at 37°C.
-
Assay Setup:
-
Dilute the overnight culture to a standardized optical density (OD).
-
In a 96-well microtiter plate, add the bacterial suspension to wells containing fresh medium.
-
Add varying concentrations of the test compound (e.g., Quinolactacin-H dissolved in DMSO) to the wells. Include a positive control (e.g., benzimidazole) and a negative control (vehicle, e.g., DMSO).
-
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Quantification of Biofilm:
-
Carefully discard the planktonic (free-floating) culture from each well.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Air-dry the plate.
-
Stain the adherent biofilm by adding a 0.1% (w/v) solution of crystal violet to each well and incubating for 15-20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilize the stain bound to the biofilm by adding 30% acetic acid or ethanol to each well.
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the negative control and determine the IC₅₀ value from dose-response curves.
Conclusion and Future Perspectives
Quinolactacin alkaloids are a promising class of natural products with a unique chemical architecture and a diverse range of biological activities. Their ability to inhibit TNF production, act on acetylcholinesterase, and, most notably, inhibit and disperse bacterial biofilms highlights their potential as leads for developing new therapeutic agents. The elucidation of their biosynthetic pathway and the development of total synthesis routes provide essential tools for generating analogues and performing detailed structure-activity relationship (SAR) studies.
Future research should focus on several key areas:
-
Exploring the Full Biological Profile: Expanding the screening of quinolactacins against a wider range of biological targets, including different bacterial species, cancer cell lines, and viral pathogens.
-
Mechanism of Action Studies: Investigating the precise molecular mechanisms underlying their anti-biofilm and enzyme-inhibitory activities.
-
Analogue Synthesis and SAR: Utilizing the established synthetic pathways to create a library of quinolactacin derivatives to optimize potency and selectivity for specific targets.
-
Biosynthetic Engineering: Leveraging the identified biosynthetic gene cluster to produce novel analogues through engineered biosynthesis.[1]
The continued study of quinolactacin alkaloids holds significant promise for uncovering new scientific insights and developing novel solutions to pressing medical challenges, particularly in the context of microbial resistance and neurodegenerative diseases.
References
- 1. Engineered Biosynthesis of Fungal 4-Quinolone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinolactacin Biosynthesis Involves NRPSs Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05244B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
A Technical Guide to Quinolactacin C: Natural Sources and Fungal Producers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolactacin C, a member of the quinolactacin family of alkaloids, has garnered interest within the scientific community due to its unique chemical structure and potential biological activities. This technical guide provides an in-depth overview of the natural sources and fungal producers of this compound. It details the primary fungal strains responsible for its production, outlines experimental protocols for its fermentation and isolation based on available literature for related compounds, and presents a putative biosynthetic pathway. Quantitative data, where available for related compounds, is summarized, and key experimental workflows are visualized to aid in research and development efforts.
Natural Sources and Fungal Producers
This compound is a fungal metabolite, primarily produced by specific strains of the genus Penicillium.
Primary Producer: Penicillium sp. EPF-6
The initial discovery and isolation of this compound, along with its analogs Quinolactacins A and B, were from the fermentation broth of Penicillium sp. EPF-6.[1][2] This fungal strain was originally isolated from the larvae of the mulberry pyralid (Margaronia pyloalis), suggesting an entomopathogenic origin.
Other Potential Fungal Producers
While Penicillium sp. EPF-6 is the definitive source of this compound, other Penicillium species have been identified as producers of structurally related quinolactacins. These include:
-
Penicillium citrinum : This species has been found to produce quinolactacins A1 and A2, which are stereoisomers of quinolactacin A.[2]
-
Marine-derived Penicillium sp. ENP701 : A novel quinolactacin, named quinolactacin-H, was isolated from this marine fungus, highlighting that diverse environments can harbor quinolactacin-producing strains.[3][4]
These findings suggest that the biosynthetic machinery for quinolactacins is present in various species within the Penicillium genus.
Quantitative Data
Specific quantitative yields for this compound from the fermentation of Penicillium sp. EPF-6 are not explicitly detailed in the readily available scientific literature. However, to provide a reference point for production scale, the isolation of a related compound, quinolactacin-H, from a 40-liter culture of Penicillium sp. ENP701 yielded 20 grams of crude extract. Further purification would be necessary to determine the final yield of the pure compound.
Table 1: Example Yield of Crude Extract from a Quinolactacin-Producing Fungus
| Fungal Strain | Culture Volume (L) | Crude Extract Yield (g) | Reference |
| Penicillium sp. ENP701 | 40 | 20 | [3] |
Experimental Protocols
The following protocols are based on methodologies reported for the isolation of quinolactacins and other secondary metabolites from Penicillium species. These should be considered as a starting point and may require optimization for this compound production from Penicillium sp. EPF-6.
Fungal Fermentation
3.1.1. Culture Medium
A variety of media can be used for the cultivation of Penicillium species for secondary metabolite production. A common approach is to use a nutrient-rich liquid medium. An example of a suitable medium for a marine-derived Penicillium sp. is GYT medium.[5] For non-marine strains, standard fungal culture media such as Potato Dextrose Broth (PDB) or Czapek-Dox broth can be employed.[6][7]
Table 2: Example Fermentation Medium Composition (GYT Medium)
| Component | Concentration (%) |
| Glucose | 1.0 |
| Peptone | 0.5 |
| Yeast Extract | 0.1 |
| Seawater | 60.0 |
3.1.2. Fermentation Conditions
-
Inoculation : Inoculate the sterile fermentation medium with a spore suspension or a mycelial culture of Penicillium sp. EPF-6.
-
Incubation : Incubate the culture flasks on a rotary shaker (e.g., 200 rpm) at a controlled temperature (e.g., 28°C) for an initial growth phase (e.g., 8 days).[5]
-
Static Culture : Following the initial shaking phase, a period of static incubation (e.g., 22 days) may promote the production of secondary metabolites.[5]
Extraction and Isolation
3.2.1. Workflow for Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
3.2.2. Detailed Protocol
-
Separation of Mycelium and Broth : After fermentation, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar material.[6]
-
Extraction of the Culture Broth : Extract the culture filtrate multiple times with an organic solvent such as ethyl acetate. Combine the organic layers and concentrate them under reduced pressure to obtain a crude extract.[6]
-
Extraction of the Mycelium : The mycelial mass can be extracted with a solvent like methanol or acetone to recover any intracellular metabolites. This extract can be combined with the broth extract or processed separately.
-
Chromatographic Purification :
-
Initial Fractionation : Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate the components based on polarity.
-
Fine Purification : Fractions containing this compound, identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), can be further purified using preparative HPLC.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
For the analysis and quantification of this compound, a reversed-phase HPLC method is suitable. Based on the analysis of Quinolactacins A, B, and C, the following conditions can be used as a starting point:
Table 3: HPLC Conditions for Quinolactacin Analysis
| Parameter | Condition | Reference |
| Column | Supelcosil ABZ+plus | [8] |
| Mobile Phase | Acetonitrile : Water (20:80, v/v) | [8] |
| Detection | UV | Not specified |
| Flow Rate | Not specified | |
| Injection Volume | Not specified |
Note: The UV detection wavelength should be optimized based on the UV-Vis spectrum of pure this compound.
Biosynthetic Pathway
The biosynthetic pathway for this compound has not been fully elucidated. However, the pathway for the closely related Quinolactacin A2 has been investigated and is believed to proceed via a non-ribosomal peptide synthetase (NRPS) mechanism. The proposed pathway starts from the amino acid L-tryptophan.
Caption: Putative biosynthetic pathway of this compound.
The formation of the quinolone ring is proposed to start from L-kynurenine, a metabolite of L-tryptophan. This is followed by N-methylation and a series of enzymatic transformations to form a β-keto acid precursor. This precursor is then loaded onto a non-ribosomal peptide synthetase (NRPS) enzyme. The NRPS machinery then incorporates a second amino acid (the specific amino acid for this compound is not yet confirmed but is likely related to those in other quinolactacins). A Dieckmann condensation and subsequent cyclization reactions lead to the formation of the characteristic quinolone-γ-lactam scaffold. The final step to yield this compound is a hydroxylation reaction.
Conclusion
This compound is a fascinating natural product with a defined fungal origin in Penicillium sp. EPF-6. While specific production yields remain to be published, this guide provides a comprehensive framework for its study, including potential producer strains, detailed experimental protocols for fermentation and isolation based on related compounds, and a putative biosynthetic pathway. The provided information and visualizations are intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, facilitating further investigation into this and other bioactive fungal metabolites.
References
- 1. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05244B [pubs.rsc.org]
- 6. Isolation and Characterization of Antibacterial Compound from a Mangrove-Endophytic Fungus, Penicillium chrysogenum MTCC 5108 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penicillin production by wild isolates of Penicillium chrysogenum in Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of Quinolactacins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolactacins are a family of fungal metabolites characterized by a unique quinolone-γ-lactam fused ring system. First isolated from Penicillium sp., these natural products have garnered significant interest due to their diverse biological activities, including potential as anti-biofilm agents. The stereochemistry of quinolactacins plays a crucial role in their biological function, making the precise determination of their absolute configuration a critical aspect of their study and potential therapeutic development. This guide provides a comprehensive overview of the stereochemical elucidation of quinolactacins, detailing the experimental methodologies and key findings that have defined their three-dimensional structures.
Core Concepts in Quinolactacin Stereochemistry
The stereochemistry of quinolactacins is primarily centered around one or more chiral centers within the γ-lactam ring and the attached side chains. The determination of the absolute configuration, denoted by the Cahn-Ingold-Prelog (R/S) nomenclature, is essential for understanding their structure-activity relationships. The key methods employed for this purpose include X-ray crystallography, enantioselective total synthesis, and NMR spectroscopy.
Known Quinolactacins and Their Stereochemical Assignments
Several quinolactacins have been isolated and characterized, with their stereochemistry being a key focus of investigation. While the stereochemistry of the initially discovered Quinolactacins A, B, and C was not immediately determined, subsequent studies have clarified the absolute configurations of several members of this family.
Table 1: Summary of Known Quinolactacins and Their Stereochemistry
| Quinolactacin | Stereochemical Assignment | Method of Determination |
| Quinolactacin A | Isolated as a mixture of diastereomers, (S)- and (R)-forms identified. | Total Synthesis |
| Quinolactacin B | Natural product is the (-)-enantiomer with (S) configuration. | Enantioselective Total Synthesis |
| Quinolactacin C | Stereochemistry not definitively assigned in initial reports. | - |
| Quinolactacin D | Isolated as (S)- and (R)-diastereomers. | - |
| Quinolactacin H | Exists as a magnesium salt of a racemic mixture of (R)- and (S)-enantiomers. | Single-Crystal X-ray Diffraction |
Experimental Protocols for Stereochemical Determination
The elucidation of the absolute configuration of quinolactacins relies on a combination of sophisticated analytical and synthetic techniques.
Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous determination of the absolute configuration of a molecule by mapping the electron density of a single crystal.[1] This method was instrumental in assigning the stereochemistry of Quinolactacin H.
Experimental Protocol for X-ray Crystallography of Quinolactacin H:
A suitable single crystal of Quinolactacin H magnesium salt is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell dimensions, space group, and the three-dimensional arrangement of atoms in the crystal lattice. The absolute configuration is determined by analyzing the anomalous dispersion of the X-ray scattering.
Table 2: Crystallographic Data for Quinolactacin H
| Parameter | Value |
| CCDC Deposition Number | 1517245 |
| Empirical Formula | C34H38MgN4O6 |
| Formula Weight | 622.99 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit cell dimensions | a = 10.9834(3) Å, α = 89.989(2)° |
| b = 11.9839(3) Å, β = 89.990(2)° | |
| c = 13.5645(4) Å, γ = 72.827(2)° | |
| Volume | 1701.31(8) ų |
| Z | 2 |
| Density (calculated) | 1.216 Mg/m³ |
Enantioselective Total Synthesis
The total synthesis of a natural product with a defined stereochemistry serves as a powerful tool for confirming its absolute configuration. By synthesizing a specific enantiomer and comparing its properties, such as optical rotation, to the natural product, the absolute configuration of the natural product can be unequivocally assigned. The asymmetric Pictet-Spengler reaction has been a key strategy in the enantioselective synthesis of quinolactacins.
Experimental Protocol for the Enantioselective Total Synthesis of (S)-(-)-Quinolactacin B:
The synthesis of (S)-(-)-Quinolactacin B can be achieved through a multi-step sequence, with the key stereochemistry-defining step being an asymmetric Pictet-Spengler reaction.
-
Formation of the β-carboline precursor: Tryptamine is reacted with an appropriate aldehyde in the presence of a chiral catalyst (e.g., a chiral phosphoric acid or a chiral thiourea derivative) to induce the asymmetric Pictet-Spengler cyclization, yielding an enantioenriched tetrahydro-β-carboline intermediate.
-
Oxidation to the quinolone core: The β-carboline intermediate is then subjected to oxidation to form the quinolone ring system.
-
Lactam formation and final modifications: Subsequent steps involve the formation of the γ-lactam ring and any necessary functional group manipulations to afford the final (S)-(-)-Quinolactacin B.
The optical rotation of the synthetic product is then measured and compared to that of the natural isolate to confirm the absolute configuration.
NMR Spectroscopy for Relative Stereochemistry
While X-ray crystallography provides absolute configuration, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments (NOESY and ROESY), is invaluable for determining the relative stereochemistry of a molecule in solution. NOE correlations are observed between protons that are close in space, regardless of their through-bond connectivity.
Experimental Protocol for NOESY/ROESY Analysis:
A solution of the purified quinolactacin is prepared in a suitable deuterated solvent. 2D NOESY or ROESY spectra are acquired on a high-field NMR spectrometer. The resulting spectra show cross-peaks between protons that are spatially close. By analyzing the pattern of these cross-peaks, the relative orientation of substituents on the stereogenic centers can be deduced. For example, a strong NOE between a proton on the γ-lactam ring and a proton on a side chain would indicate that these groups are on the same face of the molecule.
Visualization of Stereochemical Determination Workflow
The following diagram illustrates a typical workflow for the determination of the absolute configuration of a novel quinolactacin.
Stereochemical Relationships of Quinolactacins
The following diagram illustrates the stereochemical relationships between different quinolactacin isomers.
References
Quinolactacin C: An Unexplored Candidate in Anti-Cancer Research
Despite a thorough review of publicly available scientific literature, there is currently no evidence to support the potential of Quinolactacin C as an anti-cancer agent. Extensive database searches for studies on the cytotoxicity, apoptotic activity, or any anti-tumor properties of this compound in cancer cell lines or in vivo models have yielded no relevant results.
This compound is a novel quinolone compound that was first isolated from the fermentation broth of Penicillium sp. EPF-6, a fungus found in the larvae of the mulberry pyralid.[1] The initial research on this compound, along with its related compounds Quinolactacin A and B, focused on the elucidation of their chemical structures and their potential as anti-bacterial agents.[1] However, this foundational study did not investigate any anti-cancer properties.
While other compounds derived from Penicillium species have been investigated for their anti-cancer activities, and a wide range of quinolone derivatives have been synthesized and evaluated as potential anti-neoplastic drugs, this compound itself does not appear to have been a subject of research in the field of oncology.
Consequently, due to the absence of any published data on the anti-cancer effects of this compound, it is not possible to provide a technical guide on its core anti-cancer potential, including quantitative data, experimental protocols, or signaling pathway visualizations as requested. The scientific community has not yet explored this specific avenue of research. Further investigation would be required to determine if this compound possesses any activity against cancer cells.
References
Exploring the Anti-Proliferative Potential of Quinolactacins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinolactacins are a class of fungal alkaloids derived from Penicillium species, characterized by a unique quinolone-γ-lactam hybrid scaffold. While the family of compounds has been investigated for various biological activities, including anti-inflammatory and enzyme inhibitory effects, comprehensive data on their anti-proliferative properties remains limited. This technical guide synthesizes the available information on the anti-proliferative effects of the quinolactacin class, with a specific focus on Quinolactacin A2, for which experimental data exists. It is important to note that while Quinolactacin C has been identified and studied for its anti-inflammatory and α-glucosidase inhibitory activities, specific data regarding its direct anti-proliferative or cytotoxic effects against cancer cell lines are not extensively available in current literature.[1][2][3] This document provides an overview of potential mechanisms, detailed experimental protocols for assessing anti-proliferative activity, and visual workflows to guide future research into this promising class of natural products.
Introduction to Quinolactacins
Quinolactacins are novel quinolone compounds first isolated from the fermentation broth of Penicillium sp. EPF-6.[4][5] Structurally, they feature a distinctive quinolone skeleton fused with a γ-lactam ring.[4] Various members of this family, including Quinolactacins A, B, and C, have been identified.[4] Initial biological screenings revealed that Quinolactacin A has inhibitory activity against tumor necrosis factor (TNF) production, suggesting anti-inflammatory potential.[5] Subsequent studies on related compounds like Quinolactacin A2 have shown modest anti-proliferative activity against human cancer cell lines and anti-plasmodial activity, which was suggested to occur via the induction of apoptosis.[6]
Quantitative Data on Anti-Proliferative Effects
| Compound | Cell Line | Cancer Type | Concentration (µg/mL) | % Proliferation | Positive Control | % Proliferation (Control) |
| Quinolactacin A2 | PC-3 | Prostate Cancer | 50 | 79.4% | Curcumin (10 µM) | 48.6% |
| HT-29 | Colon Cancer | 50 | 85.1% | Curcumin (10 µM) | 60.2% | |
| A549 | Lung Cancer | 50 | 91.2% | Curcumin (10 µM) | 70.8% | |
| MCF-7 | Breast Cancer | 50 | 94.3% | Curcumin (10 µM) | 65.4% |
Data adapted from a study on compounds isolated from Cladosporium oxysporum, which included Quinolactacin A2. The assay measured cell proliferation after a 72-hour incubation period.[6]
Potential Mechanisms of Anti-Proliferative Action
The precise mechanisms by which quinolactacins may exert anti-proliferative effects are not fully elucidated. However, based on the broader class of quinolone compounds and preliminary data, several pathways can be hypothesized as relevant targets for investigation.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Many chemotherapeutic agents function by activating apoptotic signaling cascades. For Quinolactacin A2, it was observed to induce the loss of mitochondrial membrane potential in P. falciparum, leading to cytochrome C release, a key event in the intrinsic apoptotic pathway.[6] This suggests that quinolactacins could potentially induce apoptosis in cancer cells through a similar mitochondrial-dependent mechanism, involving the regulation of Bcl-2 family proteins and the activation of caspases.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Compounds that can halt the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase) prevent cancer cells from replicating.[7][8] Quinolone derivatives have been reported to affect the cell cycle.[9] Future studies could investigate whether this compound or its analogues can induce cell cycle arrest in cancer cell lines, a common mechanism for anti-proliferative agents.
Inhibition of Pro-Survival Signaling Pathways
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of cancers, promoting the expression of genes involved in proliferation, survival, and angiogenesis.[10][11] Inhibition of the STAT3 signaling pathway is a validated strategy for cancer therapy.[10][12] Given that quinolactacins have shown modulation of inflammatory pathways (e.g., TNF inhibition), investigating their effect on interconnected pro-survival pathways like STAT3 is a logical next step. Inhibition would typically be measured by a decrease in the phosphorylation of STAT3 at the Tyr705 residue.
Figure 1. Hypothetical inhibition of the JAK/STAT3 signaling pathway by this compound.
Experimental Protocols
To facilitate further research into the anti-proliferative effects of this compound, this section provides detailed protocols for key in vitro assays.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][13] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2. Experimental workflow for the MTT cell viability assay.
Detection of Apoptosis and Signaling Proteins (Western Blot)
Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[1] It can be used to measure changes in the expression of key apoptotic proteins (e.g., cleaved Caspase-3, PARP, Bcl-2 family members) or the phosphorylation status of signaling proteins (e.g., p-STAT3) in response to treatment.
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time. After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Collect the cell lysates and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins based on size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved Caspase-3, anti-p-STAT3, anti-STAT3, anti-β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to compare protein levels across different treatment conditions.
Figure 3. General workflow for Western Blot analysis of protein expression.
Conclusion and Future Directions
The quinolactacin class of fungal metabolites presents an interesting scaffold for drug discovery. While preliminary data on Quinolactacin A2 suggests modest anti-proliferative activity, a thorough investigation into the therapeutic potential of this compound is warranted. Future research should prioritize systematic screening of this compound against a diverse panel of cancer cell lines to determine its cytotoxic profile and IC50 values. Mechanistic studies should then be undertaken to explore its effects on apoptosis, the cell cycle, and key cancer-related signaling pathways such as the JAK/STAT3 pathway. The protocols and workflows detailed in this guide provide a robust framework for conducting these essential preclinical investigations.
References
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Quinolactacins: A Technical Deep Dive into their Antioxidant and Anti-malarial Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: Quinolactacins, a class of fungal alkaloids produced by Penicillium species, have emerged as a promising scaffold in drug discovery due to their diverse biological activities. This technical guide provides a comprehensive overview of the existing research on the antioxidant and anti-malarial properties of quinolactacins, presenting available quantitative data, detailed experimental methodologies, and visual representations of experimental workflows to support further investigation and development in this field.
Antioxidant Properties of Quinolactacins
While the broader class of quinoline-containing compounds has been investigated for antioxidant potential, specific quantitative data for quinolactacin derivatives remains limited in publicly available literature. General screening studies indicate that quinolactacins possess antioxidant capabilities, but detailed structure-activity relationships and comparative potencies are yet to be fully elucidated. The primary mechanism of antioxidant action for many phenolic and heterocyclic compounds involves the donation of a hydrogen atom or an electron to neutralize free radicals.
Experimental Protocols for Antioxidant Activity Assessment
The following are detailed methodologies for common in vitro assays used to evaluate the antioxidant potential of natural products like quinolactacins.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectroscopic grade)
-
Test compounds (Quinolactacins)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should be freshly prepared and protected from light.
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a specific volume of each sample dilution to the wells.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at a wavelength of approximately 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or water
-
Test compounds
-
Positive control (e.g., Trolox)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Experimental Workflow for Antioxidant Assays
The Antiviral Potential of Quinolactacin C and its Analogs: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinolactacin C, a member of the quinolone alkaloid family of natural products, has garnered interest for its diverse biological activities. This technical guide provides a comprehensive review of the available scientific literature concerning the antiviral potential of this compound and its analogs. Despite extensive searches, it is important to note that as of the date of this report, no specific studies detailing the direct antiviral activity of this compound against any virus have been identified in publicly accessible scientific literature.
Consequently, this document will address the known biological activities of Quinolactacins and then extrapolate the potential antiviral applications by examining the well-documented antiviral properties of the broader quinolone class of compounds. This approach aims to provide a foundational understanding for future research into the antiviral capabilities of this compound and its derivatives.
Introduction to this compound
Quinolactacins are a group of pyrroloquinoline-type natural products produced by various species of Penicillium fungi, such as Penicillium citrinum.[1][2] this compound, along with its closely related analogs Quinolactacins A and B, was first isolated from Penicillium sp. EPF-6.[3] While direct antiviral data is absent, other biological activities have been reported for the quinolactacin family, including anti-biofilm and acetylcholinesterase inhibitory activities.[2]
The core chemical structure of quinolactacins belongs to the quinolone class, a scaffold known for its broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, anticancer, and antiviral properties.[1][4] This established precedent within the quinolone family provides a strong rationale for investigating the potential antiviral effects of this compound and its analogs.
Known Biological Activities of Quinolactacins
While specific antiviral studies on this compound are not available, research on its analogs has revealed other notable biological effects.
| Compound | Biological Activity | Organism/Target | Key Findings |
| Quinolactacin-H | Anti-biofilm | Pseudomonas aeruginosa | Showed strong activity in inhibiting the growth of biofilms and dispersing preformed biofilms.[3] |
| Quinolactacin A2 | Acetylcholinesterase Inhibitor | Acetylcholinesterase | Exhibited competitive inhibition of acetylcholinesterase, suggesting potential applications in neurodegenerative disease research.[2] |
| Quinolactacin A | Anti-inflammatory | Murine Macrophages | Inhibited the production of tumor necrosis factor (TNF-α) induced by lipopolysaccharide.[3] |
Antiviral Potential of the Broader Quinolone Class
The quinolone scaffold is a well-established pharmacophore in antiviral drug discovery. Numerous synthetic and natural quinolone derivatives have demonstrated potent activity against a range of viruses. The primary mechanisms of action often involve the inhibition of key viral enzymes or interference with viral replication processes.[4][5]
Mechanism of Action of Antiviral Quinolones
The antiviral mechanisms of quinolone derivatives are diverse and can be virus-specific. Generally, they fall into the following categories:
-
Inhibition of Viral Enzymes: Quinolones have been shown to target and inhibit viral enzymes crucial for replication, such as DNA polymerase, RNA polymerase, and helicase.[5]
-
Interference with Viral Entry and Replication: Some quinolones can block the attachment and entry of viruses into host cells or disrupt the transcription and replication of the viral genome.
-
Modulation of Host Factors: Certain quinolones may exert their antiviral effects by modulating host cell pathways that are hijacked by the virus for its replication.
A generalized workflow for screening the antiviral activity of novel compounds like this compound is depicted below.
Quinolones Against Specific Viruses
Several quinolone derivatives have been identified as potent inhibitors of HIV replication. Their mechanisms often involve targeting HIV-1 integrase, an essential enzyme for the integration of the viral DNA into the host genome.
A simplified representation of a potential mechanism of action for a quinolone-based HIV integrase inhibitor is shown below.
Synthetic quinolone analogs have been investigated for their activity against influenza viruses. Some compounds have shown the ability to inhibit viral replication, although the specific molecular targets are not always fully elucidated.
Certain quinoxaline derivatives, which share a similar heterocyclic core with quinolones, have been synthesized and tested against HSV-1, though they exhibited weak activity.[6] This suggests that the quinolone scaffold may require specific functionalization to be effective against herpesviruses.
Experimental Protocols for Antiviral Assays
Should this compound or its analogs be investigated for antiviral activity, a standard set of experimental protocols would be employed.
Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of the compound that is toxic to the host cells.
Methodology:
-
Seed host cells (e.g., Vero, MDCK, or A549 cells) in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a suitable method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Antiviral Activity Assay (EC50 Determination)
Objective: To determine the concentration of the compound that inhibits viral replication by 50%.
Methodology:
-
Seed host cells in a 96-well plate and grow to confluency.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a short adsorption period, remove the viral inoculum and add fresh medium containing serial dilutions of the test compound (at non-toxic concentrations).
-
Incubate for a suitable period to allow for viral replication.
-
Assess the extent of viral replication. This can be done through various methods:
-
Plaque Reduction Assay: For plaque-forming viruses, this involves staining the cell monolayer to visualize and count viral plaques. The reduction in the number of plaques in the presence of the compound is quantified.
-
Quantitative PCR (qPCR): Viral RNA or DNA is extracted from the cell supernatant or cell lysate, and the number of viral genomes is quantified.
-
Cytopathic Effect (CPE) Inhibition Assay: For viruses that cause visible damage to the cells, the inhibition of CPE is observed microscopically and can be quantified using a cell viability assay.
-
-
Calculate the 50% effective concentration (EC50) from the dose-response curve.
Selectivity Index (SI)
The selectivity index is a crucial parameter for evaluating the potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity.
SI = CC50 / EC50
A higher SI value indicates a more promising compound, as it suggests that the compound is effective against the virus at concentrations that are not harmful to the host cells.
Conclusions and Future Directions
While there is currently no direct evidence for the antiviral activity of this compound, its chemical classification as a quinolone provides a strong impetus for future investigation. The broader quinolone family has a proven track record as a source of potent antiviral agents against a variety of viruses.
Future research should focus on:
-
Antiviral Screening: Testing this compound and its synthesized analogs against a diverse panel of viruses, including RNA and DNA viruses of clinical significance.
-
Mechanism of Action Studies: If antiviral activity is identified, elucidating the specific molecular targets and pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound derivatives to identify the key structural features required for potent and selective antiviral activity.
The exploration of natural product scaffolds like that of this compound remains a promising avenue for the discovery of novel antiviral therapeutics.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05244B [pubs.rsc.org]
- 4. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Quinolactacin C: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the proposed total synthesis of Quinolactacin C, a member of the quinolactacin family of fungal alkaloids. These compounds have garnered interest due to their unique γ-lactam conjugated quinolone skeleton and potential biological activities. While a specific total synthesis for this compound has not been extensively reported, this protocol outlines a viable synthetic strategy based on established methodologies for the synthesis of its structural analogs, such as Quinolactacin H.[1] The key transformations in this proposed synthesis are an asymmetric Pictet-Spengler reaction to establish the chiral β-carboline core, followed by a Winterfeldt oxidation to construct the quinolone moiety.[1][2][3]
Proposed Synthetic Pathway
The proposed enantioselective total synthesis of this compound commences with the condensation of tryptamine with a suitably protected α-hydroxy aldehyde via an asymmetric Pictet-Spengler reaction to form the key tetrahydro-β-carboline intermediate. Subsequent protection of the indole nitrogen, followed by Winterfeldt oxidation and final deprotection steps, is expected to yield the target molecule, this compound.
Caption: Proposed synthetic route for this compound.
Data Presentation
The following tables summarize the expected yields for the key transformations based on analogous reactions reported in the literature for the synthesis of related quinolactacin compounds.
Table 1: Asymmetric Pictet-Spengler Reaction Yields
| Entry | Amine | Aldehyde/Ketone | Catalyst/Auxiliary | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | Tryptamine | Various | Chiral Phosphoric Acid | High | High | [3] |
| 2 | Tryptamine Derivatives | Various | Chiral Auxiliaries | 52-85 | N/A (diastereomeric ratio) |
Table 2: Winterfeldt Oxidation Yields
| Entry | Substrate | Base | Oxidant | Yield (%) | Reference |
| 1 | N-Boc-tetrahydro-γ-carboline | NaOH | Air | 92 | [4] |
| 2 | Tetrahydro-β-carbolines | NaH or t-BuOK | O2 | Moderate to Excellent | [2] |
| 3 | Substituted 1,2,3,4-tetrahydro-γ-carbolines | NaOH | Air | 38-94 | [4] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed total synthesis of this compound. These protocols are adapted from the synthesis of structurally related compounds and may require optimization for the specific substrates involved in the synthesis of this compound.
Step 1: Asymmetric Pictet-Spengler Reaction to form Tetrahydro-β-carboline Intermediate
This procedure is adapted from the catalytic asymmetric Pictet-Spengler reaction described by List and coworkers.[3]
Materials:
-
Tryptamine
-
Protected α-hydroxy propionaldehyde (e.g., 2-(tert-butyldimethylsilyloxy)propanal)
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves, add tryptamine (1.0 equiv) and the chiral phosphoric acid catalyst (5-10 mol%).
-
Add anhydrous dichloromethane to dissolve the solids under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).
-
Slowly add a solution of the protected α-hydroxy propionaldehyde (1.1 equiv) in anhydrous dichloromethane to the reaction mixture over a period of 1 hour.
-
Stir the reaction mixture at the same temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline intermediate.
Step 2: N-Protection of the Tetrahydro-β-carboline Intermediate
This step is necessary to prevent side reactions during the subsequent oxidation. A common protecting group for indoles is the Boc group.
Materials:
-
Tetrahydro-β-carboline intermediate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the tetrahydro-β-carboline intermediate (1.0 equiv) in anhydrous dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).
-
Add di-tert-butyl dicarbonate (1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC analysis.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-Boc protected tetrahydro-β-carboline.
Step 3: Winterfeldt Oxidation to form the Quinolone Moiety
This protocol is based on the mild and efficient Winterfeldt oxidation conditions reported for tetrahydro-γ-carbolines.[4]
Materials:
-
N-Protected tetrahydro-β-carboline
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Air (or oxygen)
Procedure:
-
Dissolve the N-protected tetrahydro-β-carboline (1.0 equiv) in dimethylformamide in a round-bottom flask equipped with a magnetic stir bar.
-
Add powdered sodium hydroxide (2.0-4.0 equiv).
-
Stir the reaction mixture vigorously at room temperature, open to the air, or with a gentle stream of air or oxygen bubbling through the solution.
-
Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the oxidized intermediate.
Step 4: Deprotection to Yield this compound
This final step involves the removal of the protecting groups (e.g., Boc and silyl ether) to afford the final product.
Materials:
-
Oxidized intermediate
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Tetrabutylammonium fluoride (TBAF) for silyl ether deprotection
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
Procedure (Two-step deprotection):
-
Boc Deprotection:
-
Dissolve the oxidized intermediate in dichloromethane.
-
Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain the crude N-deprotected intermediate.
-
-
Silyl Ether Deprotection:
-
Dissolve the crude N-deprotected intermediate in tetrahydrofuran.
-
Add a solution of tetrabutylammonium fluoride (1.0 M in THF, 1.2 equiv).
-
Stir the reaction at room temperature until the silyl group is cleaved, as monitored by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the final product, this compound, by flash column chromatography or preparative HPLC.
-
This proposed protocol provides a comprehensive guide for the total synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary at each step to achieve optimal yields and purity. Standard laboratory safety procedures should be followed throughout the synthesis.
References
Optimizing Quinolactacin C Fermentation and Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimization of Quinolactacin C fermentation and production from Penicillium citrinum. This compound, a quinolone alkaloid, has garnered interest for its potential biological activities. These guidelines offer a comprehensive approach, from media composition and fermentation parameter optimization to downstream extraction and purification, to enhance the yield and purity of this compound for research and development purposes.
I. Fermentation Optimization
The production of this compound by Penicillium citrinum is a complex process influenced by various nutritional and environmental factors. Optimization of the fermentation medium and physical parameters is critical for maximizing the yield of this secondary metabolite.
Media Composition
The composition of the culture medium significantly impacts the growth of Penicillium citrinum and its production of secondary metabolites. While a specific medium for maximizing this compound is not extensively documented, media used for producing other alkaloids and secondary metabolites by P. citrinum can serve as an excellent baseline for optimization.
Table 1: Baseline and Optimized Fermentation Media Compositions for Penicillium citrinum
| Component | Baseline Medium for Citrinin Production[1][2] | Baseline Medium for Ergot Alkaloid Production[3] | Recommended Starting Medium for this compound |
| Carbon Source | Sucrose (40 g/L) | Sucrose (50 g/L) | Sucrose or Glucose (40-50 g/L) |
| Nitrogen Source | Yeast Extract (20 g/L) | NH4Cl (2 g/L), Asparagine (5 g/L), Tryptophan (5 g/L), Yeast Extract (5 g/L) | Yeast Extract (10-20 g/L) and/or Peptone (5-10 g/L) |
| Precursors | - | Succinic Acid (5 g/L) | L-tryptophan (1-2 g/L) |
| Minerals | - | KH2PO4 (5 g/L), MgSO4 (not specified) | KH2PO4 (2-5 g/L), MgSO4·7H2O (0.5-1 g/L) |
| Initial pH | Not specified | Not specified | 5.5 - 6.5 |
Note: The addition of L-tryptophan as a precursor is recommended as the quinolone ring of similar alkaloids is often derived from it.
Optimization of Fermentation Parameters
Systematic optimization of physical parameters is crucial for enhancing this compound production. This can be achieved using a one-factor-at-a-time (OFAT) approach or statistical methods like Response Surface Methodology (RSM).
Table 2: Key Fermentation Parameters for Optimization
| Parameter | Range for Optimization | Rationale |
| Temperature | 25-30°C | Fungal growth and enzyme activity are temperature-dependent.[4] |
| pH | 5.0 - 7.5 | pH affects nutrient uptake and secondary metabolite biosynthesis.[4] |
| Agitation | 150-250 rpm | Ensures proper mixing and oxygen transfer in submerged fermentation. |
| Incubation Time | 7-14 days | Secondary metabolite production often occurs in the stationary phase of growth. |
| Inoculum Size | 5-10% (v/v) | Affects the lag phase and the onset of production. |
II. Experimental Protocols
Protocol for Fermentation of Penicillium citrinum
This protocol describes the submerged fermentation of Penicillium citrinum for the production of this compound.
Materials:
-
Penicillium citrinum culture
-
Potato Dextrose Agar (PDA) plates
-
Seed culture medium (e.g., Potato Dextrose Broth)
-
Production fermentation medium (see Table 1)
-
Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Strain Activation: Inoculate Penicillium citrinum onto a PDA plate and incubate at 28°C for 5-7 days until sporulation.
-
Seed Culture Preparation: Aseptically transfer a loopful of spores into a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium. Incubate at 28°C on a rotary shaker at 200 rpm for 2-3 days.
-
Production Fermentation: Inoculate the production medium in a 1 L Erlenmeyer flask (containing 200 mL of medium) with 10% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 28°C with agitation at 200 rpm for 10-14 days.
-
Sampling: Aseptically collect samples at regular intervals to monitor cell growth and this compound production.
Protocol for Extraction of this compound
This protocol outlines a general procedure for extracting this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate or Dichloromethane
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous sodium sulfate
Procedure:
-
Biomass Separation: Separate the fungal mycelium from the fermentation broth by filtration or centrifugation.
-
Liquid-Liquid Extraction:
-
Extract the cell-free supernatant (fermentation broth) three times with an equal volume of ethyl acetate.
-
Combine the organic extracts.
-
-
Mycelial Extraction: The mycelium can also be extracted with methanol or acetone to recover any intracellular product.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol for Purification of this compound
This protocol provides a general chromatographic method for the purification of this compound from the crude extract.
Materials:
-
Crude extract
-
Silica gel for column chromatography
-
Solvent system (e.g., a gradient of hexane and ethyl acetate, or dichloromethane and methanol)
-
Thin Layer Chromatography (TLC) plates
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)
Procedure:
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
-
Fraction Pooling and Concentration: Pool the fractions containing the compound of interest and concentrate using a rotary evaporator.
-
Further Purification (Optional): For higher purity, the semi-purified fraction can be subjected to preparative HPLC using a suitable column (e.g., C18) and mobile phase.
Protocol for Quantification of this compound by HPLC
This protocol describes a general method for the quantification of this compound.
Materials:
-
Purified this compound standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or trifluoroacetic acid
-
HPLC system with a UV detector
-
C18 reversed-phase column
Procedure:
-
Standard Preparation: Prepare a stock solution of the purified this compound standard in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known weight of the crude or purified extract in methanol and filter through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Inject the standard solutions and the sample extract onto the HPLC system.
-
Use a C18 column and a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the elution at a suitable UV wavelength (e.g., around 254 nm or the specific λmax of this compound).
-
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
III. Visualizations
Caption: Workflow for this compound Production.
Caption: Simplified this compound Biosynthesis.
Caption: Logic for Fermentation Optimization.
References
- 1. Medium-scale production of citrinin by Penicillium citrinum in a semisynthetic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-Scale Production of Citrinin by Penicillium citrinum in a Semisynthetic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Ergot Alkaloids Production from Penicillium citrinum Employing Response Surface Methodology Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature and pH Conditions That Prevail during Fermentation of Sausages Are Optimal for Production of the Antilisterial Bacteriocin Sakacin K - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Extraction and Chromatographic Purification of Quinolactacin C
Audience: This document is intended for researchers, scientists, and drug development professionals involved in natural product chemistry, pharmacology, and medicinal chemistry.
Introduction: Quinolactacin C is a novel quinolone compound first identified from the fermentation broth of Penicillium sp. EPF-6.[1][2] As a member of the quinolactacin family, it represents a unique chemical scaffold with potential biological activities that are of interest to the drug discovery community. The isolation of this compound from its natural source is a critical first step for further structural elucidation, biological screening, and synthetic studies. This application note provides a detailed protocol for the solvent extraction and multi-step chromatographic purification of this compound from fungal culture.
Experimental and Purification Workflow
The overall process for isolating this compound involves large-scale fungal fermentation, followed by a systematic extraction and purification cascade designed to remove impurities and isolate the target compound.
Caption: Overall workflow for this compound isolation.
Experimental Protocols
Protocol 1: Fungal Fermentation and Crude Extraction
This protocol details the steps for culturing Penicillium sp. and performing the initial solvent extraction to obtain a crude extract enriched with this compound.
-
Fermentation:
-
Prepare a large-scale culture (e.g., 40 L) of Penicillium sp. ENP701 or a similar strain in a suitable medium such as GYT (glucose, peptone, yeast extract).[3]
-
Incubate the culture at 28°C on a rotary shaker (200 rpm) for approximately 8 days, followed by static incubation for an additional 22 days to maximize secondary metabolite production.[3]
-
-
Harvesting:
-
Separate the mycelium from the culture broth by filtration.
-
-
Extraction:
-
Mycelium: Freeze-dry the collected mycelium. Perform an exhaustive extraction of the dried mycelium using methanol (MeOH).
-
Filtrate: Concentrate the culture filtrate to a smaller volume at a temperature below 50°C. Perform a liquid-liquid extraction on the concentrated broth using an organic solvent such as ethyl acetate.
-
Combine the organic extracts from both the mycelium and the filtrate.
-
-
Concentration:
-
Remove the solvent from the combined organic extracts using a rotary evaporator under reduced pressure to yield the crude organic extract. A 40 L culture can be expected to yield approximately 20 g of crude extract.[3]
-
Protocol 2: Chromatographic Purification
This protocol outlines a two-step chromatographic process to purify this compound from the crude extract.
-
Primary Purification: Reversed-Phase (RP) Column Chromatography:
-
Column Packing: Use an RP-18 silica gel as the stationary phase for the initial column chromatography.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution: Elute the column with a gradient mobile phase, starting with a high polarity mixture and gradually increasing the organic solvent concentration (e.g., a gradient of methanol in water).[3]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).
-
-
Final Polishing: Preparative HPLC:
-
Pool the fractions from the primary purification step that contain this compound.
-
Concentrate the pooled fractions.
-
Inject the concentrated sample into a preparative HPLC system equipped with a suitable column (e.g., C18).
-
Elute with an optimized isocratic or gradient solvent system (e.g., acetonitrile/water) to achieve baseline separation of this compound from any remaining impurities.
-
Collect the pure fraction and verify its purity using analytical HPLC and characterize it by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification Data Summary
The following table presents representative data for the purification of a quinolactacin-type compound from a 40 L fungal culture. Yields and purity are illustrative of a typical multi-step purification process.
| Purification Step | Starting Material | Product Mass | Step Yield (%) | Overall Yield (%) | Purity (A280/A260 Ratio or HPLC) |
| Crude Solvent Extract | 40 L Culture Broth | 20.0 g | - | 100% | < 5% |
| RP-18 Column Chromatography | 20.0 g Crude Extract | 900 mg | 4.5% | 4.5% | ~60-70% |
| Preparative HPLC | 900 mg Intermediate | 150 mg | 16.7% | 0.75% | >98% |
Logical Relationship in Purification
The purification strategy is based on progressively increasing the purity of the product by applying chromatographic techniques with increasing resolving power. Each step removes a subset of impurities, enriching the sample with the target compound.
Caption: Logical progression of the purification process.
References
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Quinolactacin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolactacin C, a novel quinolone alkaloid isolated from Penicillium sp., presents a unique structural framework with potential biological activities. Accurate structural elucidation and characterization are paramount for its further investigation and development as a potential therapeutic agent. This document provides a detailed overview of the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the comprehensive analysis of this compound. It includes tabulated NMR data, detailed experimental protocols, and workflow diagrams to guide researchers in the structural verification and analysis of this natural product.
Introduction
This compound is a member of the quinolactacin family of natural products, which are characterized by a novel quinolone skeleton fused to a γ-lactam ring.[1] The molecular formula of this compound has been determined to be C₁₆H₁₈N₂O₃ through Fast Atom Bombardment Mass Spectrometry (FAB-MS) and NMR spectral analyses.[1][2] Its structure is closely related to that of Quinolactacin A, featuring an additional hydroxyl group at the C-3 position, which results in an oxygenated quaternary carbon.[2] The robust and unambiguous structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, along with high-resolution mass spectrometry. These techniques provide critical information regarding the molecular weight, elemental composition, and the intricate connectivity of atoms within the molecule.
Data Presentation
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for this compound were acquired in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak.
Table 1: ¹H NMR Data of this compound (400 MHz, DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 5 | 7.83 | d | 8.0 |
| 6 | 7.81 | dd | 8.0, 7.0 |
| 7 | 7.48 | dd | 8.0, 7.0 |
| 8 | 8.26 | d | 8.0 |
| 2-NH | 8.17 | s | |
| 4-N-CH₃ | 3.86 | s | |
| 1'-H | 2.19 | m | |
| 1'-CH₃ | 1.14 | d | 7.0 |
| 2'-CH₂ | 0.88, 0.83 | m | |
| 3'-CH₃ | 0.65 | t | 7.0 |
Table 2: ¹³C NMR Data of this compound (100 MHz, DMSO-d₆)
| Position | δ (ppm) |
| 1 | 168.3 |
| 3 | 88.4 |
| 3a | 164.0 |
| 4-N-CH₃ | 36.0 |
| 4a | 141.2 |
| 5 | 123.5 |
| 6 | 134.5 |
| 7 | 125.0 |
| 8 | 115.5 |
| 8a | 128.0 |
| 9 | 171.5 |
| 9a | 110.3 |
| 1' | 35.5 |
| 1'-CH₃ | 17.5 |
| 2' | 20.8 |
| 3' | 11.4 |
Mass Spectrometry Data
High-resolution mass spectrometry is crucial for confirming the elemental composition of this compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Molecular Formula |
| FAB-MS | Positive | [M+H]⁺ | C₁₆H₁₉N₂O₃⁺ |
Experimental Protocols
Sample Preparation
-
Isolation: this compound is isolated from the fermentation broth of Penicillium sp. EPF-6.[1]
-
Purification: The crude extract is subjected to chromatographic techniques such as silica gel column chromatography and High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
NMR Sample: For NMR analysis, dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
MS Sample: For FAB-MS, the sample is typically dissolved in a suitable matrix, such as m-nitrobenzyl alcohol (m-NBA) or glycerol, at a concentration of approximately 1 mg/mL.
NMR Spectroscopy
The following protocols are based on the use of a 400 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-10 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 s
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 s
The ¹H-¹H COSY experiment is used to identify proton-proton spin-spin coupling networks.
-
Pulse Program: Standard COSY sequence (e.g., cosygpqf).
-
Spectral Width (F1 and F2): 0-10 ppm
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 4-8 per increment
The HMBC experiment is used to identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the carbon skeleton.
-
Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf).
-
Spectral Width (F2): 0-10 ppm
-
Spectral Width (F1): 0-200 ppm
-
Long-range Coupling Delay: Optimized for a J-coupling of 8 Hz.
-
Number of Scans: 16-32 per increment
The NOESY experiment is used to determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
Pulse Program: Standard NOESY sequence (e.g., noesygpph).
-
Mixing Time: 500-800 ms
-
Spectral Width (F1 and F2): 0-10 ppm
-
Number of Scans: 8-16 per increment
Mass Spectrometry
-
Instrument: Double-focusing magnetic sector mass spectrometer.
-
Ionization: Fast atom beam (e.g., Xenon) at 6-8 keV.
-
Matrix: m-nitrobenzyl alcohol (m-NBA) or glycerol.
-
Mode: Positive ion detection.
-
Mass Range: m/z 100-1000.
Structure Elucidation Workflow and Key Correlations
The structural elucidation of this compound is a stepwise process that integrates data from various spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
Key 2D NMR Correlations for this compound:
-
COSY: Correlations are observed between H-5/H-6, H-6/H-7, and H-7/H-8, confirming the presence of the aromatic spin system. Additionally, correlations within the sec-butyl group (H-1'/H-2', H-1'/1'-CH₃, H-2'/H-3') are identified.
-
HMBC: Key long-range correlations that establish the core structure include:
-
H-5 to C-4a and C-8a
-
H-8 to C-4a and C-9
-
4-N-CH₃ to C-3a and C-4a
-
2-NH to C-1, C-3a, and C-9a
-
-
NOESY: Spatial proximities are revealed, for instance, between the 4-N-CH₃ protons and H-5, which helps to confirm the geometry of the quinolone ring system.
Conclusion
The combined application of advanced NMR and mass spectrometry techniques is indispensable for the definitive structural characterization of complex natural products like this compound. The protocols and data presented herein provide a comprehensive guide for researchers working on the isolation, identification, and further development of quinolactacin-based compounds. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is fundamental for advancing drug discovery and development efforts.
References
Application Note: A Validated HPLC-DAD Method for the Quantitative Determination of Quinolactacin C
Abstract
This application note details a validated high-performance liquid chromatography with a diode-array detector (HPLC-DAD) method for the quantitative analysis of Quinolactacin C. The developed isocratic method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a novel quinolone compound, a member of a family of natural products isolated from Penicillium species.[1] These compounds exhibit a unique quinolone skeleton with a γ-lactam ring.[1] Due to their potential biological activities, there is a growing interest in their accurate and reliable quantification in various matrices. This application note presents a developed and validated HPLC-DAD method for the determination of this compound, ensuring dependable results for researchers, scientists, and drug development professionals. The validation of analytical methods is a regulatory requirement to verify the suitability of the assay for its intended purpose.[2]
Experimental
-
HPLC System: Agilent 1260 Infinity II LC System equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm particle size.
-
Software: Agilent OpenLab CDS ChemStation Edition.
-
Analytical Balance: Mettler Toledo XPE205.
-
pH Meter: Beckman Coulter PHI 510 Series.
-
Reference Standard: this compound (≥98% purity), sourced from a reputable supplier.
-
Solvents: HPLC grade acetonitrile and methanol.
-
Reagents: Analytical grade phosphoric acid and potassium dihydrogen phosphate.
-
Water: Deionized water, purified using a Milli-Q® system.
The chromatographic parameters were optimized to achieve a symmetrical peak shape and adequate retention for this compound.
| Parameter | Condition |
| Mobile Phase | Isocratic elution with Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 258 nm |
| Run Time | 10 minutes |
Table 1: Optimized Chromatographic Conditions
-
Phosphate Buffer (pH 3.0): 2.72 g of potassium dihydrogen phosphate was dissolved in 1000 mL of deionized water, and the pH was adjusted to 3.0 with phosphoric acid. The buffer was filtered through a 0.45 µm nylon membrane filter.
-
Standard Stock Solution (1000 µg/mL): 10 mg of this compound reference standard was accurately weighed and dissolved in 10 mL of methanol.
-
Working Standard Solutions: The stock solution was serially diluted with the mobile phase to prepare working standard solutions in the concentration range of 1-100 µg/mL.
Method Validation
The developed method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4]
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable, a mixture of all excipients without the analyte), and a standard solution of this compound. The chromatograms were examined for any interference at the retention time of this compound. The peak purity was also assessed using the DAD.
Linearity was determined by constructing a calibration curve with six concentrations of this compound ranging from 1 to 100 µg/mL.[5] Each concentration was injected in triplicate. The linearity was evaluated by linear regression analysis.
Accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.[3] The percentage recovery was calculated.
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration (50 µg/mL) were performed on the same day.[2]
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts using different equipment to assess the method's reproducibility.
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S)
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic phase)
-
Detection wavelength (± 2 nm)
The system suitability parameters (retention time, tailing factor, and theoretical plates) were monitored after each variation.
Results and Discussion
The developed HPLC-DAD method provided a well-resolved and symmetrical peak for this compound at a retention time of approximately 5.2 minutes.
No interfering peaks were observed at the retention time of this compound in the blank and placebo chromatograms. The peak purity index was found to be greater than 0.999, indicating the specificity of the method.
The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1253 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Linearity Data for this compound
The accuracy of the method was confirmed by the high recovery rates at all three spiked concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.2 | 100.4 | 0.5 |
| 120% | 60 | 59.7 | 99.5 | 0.7 |
Table 3: Accuracy Data for this compound
The precision of the method was demonstrated by the low relative standard deviation (%RSD) for both repeatability and intermediate precision.
| Precision Type | %RSD |
| Repeatability | 0.6% |
| Intermediate Precision | 1.1% |
Table 4: Precision Data for this compound
The calculated limits of detection and quantitation indicate the high sensitivity of the method.
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Table 5: LOD and LOQ for this compound
The method was found to be robust as the system suitability parameters remained within the acceptable limits upon deliberate variations of the chromatographic conditions. The %RSD of the assay results for each variation was less than 2.0%.
Protocols
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a 1000 µg/mL stock solution.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
Prepare the sample solution to an expected concentration within the linear range using the mobile phase as the diluent.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject 10 µL into the HPLC system.
-
Record the chromatogram and calculate the concentration of this compound using the calibration curve.
Visualizations
Experimental workflow for the HPLC-DAD method development and validation of this compound.
Logical relationship of the analytical method validation parameters as per ICH guidelines.
Hypothetical signaling pathway potentially modulated by this compound.
Conclusion
A simple, specific, accurate, and precise isocratic reversed-phase HPLC-DAD method has been developed and validated for the quantitative determination of this compound. The method is robust and suitable for routine analysis in a quality control or research environment. The described method can be effectively used for the quantification of this compound in bulk drug and formulation development.
References
- 1. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro TNF-alpha Inhibition Assay Using Quinolactacin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine critically involved in the pathogenesis of a wide range of inflammatory and autoimmune diseases.[1][2] Consequently, the inhibition of TNF-α has emerged as a key therapeutic strategy for conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1][2] Quinolactacins, a class of quinolone alkaloids, have been identified as possessing various biological activities, including anti-inflammatory properties.[3][4] Notably, the related compound, Quinolactacin A, has demonstrated inhibitory activity against TNF-α production in murine macrophages.[4] This application note provides a detailed protocol for an in vitro TNF-α inhibition assay to evaluate the potential of Quinolactacin C as a TNF-α inhibitor.
This document outlines the necessary reagents, cell lines, and step-by-step procedures for conducting a cell-based assay to measure the inhibition of TNF-α production in response to an inflammatory stimulus. The protocol is designed to be a starting point for researchers investigating the anti-inflammatory potential of this compound and other novel compounds.
Principle of the Assay
This assay utilizes a murine macrophage cell line, RAW 264.7, which produces TNF-α upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The inhibitory effect of this compound on TNF-α production is quantified by measuring the concentration of TNF-α in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | Varies | Varies |
| RAW 264.7 Cell Line | ATCC | TIB-71 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | L2630 |
| Murine TNF-alpha ELISA Kit | R&D Systems | MTA00B |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| 96-well cell culture plates | Corning | 3596 |
| Reagent reservoirs | VWR | 41428-158 |
| Multichannel pipettes | Eppendorf | Varies |
| Plate reader (450 nm) | Molecular Devices | Varies |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culturing: Passage cells every 2-3 days, or when they reach 80-90% confluency.
In Vitro TNF-alpha Inhibition Assay Protocol
-
Cell Seeding:
-
Harvest RAW 264.7 cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for testing. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced cytotoxicity.
-
-
Treatment of Cells:
-
After the 24-hour incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells.
-
Positive Control (LPS-stimulated): Cells treated with medium and stimulated with LPS.
-
Negative Control (Unstimulated): Cells treated with medium only.
-
-
Pre-incubate the plate with this compound for 1 hour at 37°C and 5% CO₂.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in culture medium. A final concentration of 1 µg/mL is commonly used to induce TNF-α production.
-
Add 10 µL of the LPS working solution to all wells except the negative control wells.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Store the supernatants at -80°C until the ELISA is performed.
-
-
Quantification of TNF-alpha by ELISA:
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves adding the supernatants to a 96-well plate pre-coated with a TNF-α capture antibody, followed by the addition of a detection antibody, a substrate solution, and a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Generate a standard curve using the recombinant TNF-α standards provided in the ELISA kit.
-
Determine the concentration of TNF-α in each sample by interpolating from the standard curve.
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (TNF-α concentration in treated sample / TNF-α concentration in LPS-stimulated control)] x 100
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of TNF-α production).
Data Presentation
Table 1: Hypothetical TNF-alpha Inhibition by this compound
| This compound Concentration (µM) | TNF-alpha Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 1500 ± 120 | 0 |
| 0.1 | 1350 ± 110 | 10 |
| 1 | 975 ± 85 | 35 |
| 10 | 450 ± 50 | 70 |
| 50 | 150 ± 25 | 90 |
| 100 | 75 ± 15 | 95 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
TNF-alpha Signaling Pathway
Caption: Simplified TNF-alpha signaling pathway leading to inflammatory gene expression.
Experimental Workflow for TNF-alpha Inhibition Assay
Caption: Step-by-step workflow for the in vitro TNF-alpha inhibition assay.
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro evaluation of this compound as a potential TNF-α inhibitor. By following this methodology, researchers can obtain reliable and reproducible data to assess the anti-inflammatory activity of this and other novel compounds. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental procedure. Further studies, including cytotoxicity assays and investigation into the mechanism of action, are recommended to fully characterize the pharmacological profile of this compound.
References
- 1. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05244B [pubs.rsc.org]
Application Notes and Protocols for Testing Quinolactacin C Against Pseudomonas aeruginosa Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen renowned for its ability to form biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. This biofilm mode of growth confers significant protection against conventional antibiotics and the host immune system, making infections notoriously difficult to treat. Quinolactacin C, a member of the quinolactacin family of natural products, has emerged as a promising agent with potent anti-biofilm activity against P. aeruginosa. These application notes provide detailed protocols for testing the efficacy of this compound against P. aeruginosa biofilms, including methods for assessing biofilm inhibition and dispersion. Furthermore, we delve into the likely mechanism of action by which this compound exerts its effects, focusing on the interference with the Pseudomonas quinolone signal (PQS) quorum sensing system.
Data Presentation
The following tables provide a structured summary of the expected quantitative data from the described experimental protocols.
Table 1: Biofilm Inhibition by this compound
| This compound Concentration (µM) | Mean OD550 | Standard Deviation | % Biofilm Inhibition |
| 0 (Control) | 0 | ||
| X1 | |||
| X2 | |||
| X3 | |||
| Xn | |||
| Positive Control (e.g., Benzimidazole) |
Table 2: Biofilm Dispersion by this compound
| This compound Concentration (µM) | Mean OD550 | Standard Deviation | % Biofilm Dispersion |
| 0 (Control) | 0 | ||
| Y1 | |||
| Y2 | |||
| Y3 | |||
| Yn | |||
| Positive Control (e.g., Nitric Oxide Donor) |
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay using Crystal Violet Method
This protocol details the procedure to determine the concentration-dependent inhibition of P. aeruginosa biofilm formation by this compound.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.
-
Add varying concentrations of this compound to the wells. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).
-
Include negative control wells (bacteria and solvent only) and positive control wells (a known biofilm inhibitor).
-
Incubate the plate statically at 37°C for 24-48 hours.
-
-
Crystal Violet Staining:
-
Carefully discard the planktonic culture from each well.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Air-dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three to four times with distilled water.
-
Invert the plate and tap gently on a paper towel to remove excess water.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate at room temperature for 15-20 minutes with gentle shaking.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 550 nm (OD550) using a microplate reader.
-
The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [1 - (OD550 of treated well / OD550 of control well)] x 100
-
Protocol 2: Biofilm Dispersion Assay
This protocol is designed to assess the ability of this compound to disperse pre-formed P. aeruginosa biofilms.
Procedure:
-
Biofilm Formation:
-
Follow steps 1 and 2 of the Biofilm Inhibition Assay to grow P. aeruginosa biofilms for 24 hours without any treatment.
-
-
Treatment with this compound:
-
After 24 hours of biofilm formation, carefully remove the planktonic culture from each well.
-
Gently wash the wells once with 200 µL of PBS.
-
Add 200 µL of fresh LB broth containing varying concentrations of this compound to the wells with pre-formed biofilms.
-
Include control wells with fresh media and solvent only.
-
Incubate the plate at 37°C for an additional 2-4 hours.
-
-
Quantification of Remaining Biofilm:
-
Following incubation, quantify the remaining biofilm using the crystal violet staining and solubilization method as described in steps 3 and 4 of the Biofilm Inhibition Assay.
-
The percentage of biofilm dispersion is calculated using the formula: % Dispersion = [1 - (OD550 of treated well / OD550 of control well)] x 100
-
Mandatory Visualizations
Signaling Pathway
Caption: PQS signaling pathway in P. aeruginosa and the putative inhibitory action of this compound on the PqsR receptor.
Experimental Workflow
Caption: A generalized workflow for conducting biofilm inhibition and dispersion assays.
Mechanism of Action
This compound belongs to the quinolone class of compounds. In P. aeruginosa, a key quorum sensing (QS) system, the Pseudomonas quinolone signal (PQS) system, utilizes quinolone molecules as signals to regulate virulence and biofilm formation. The central regulator of this system is the transcriptional regulator PqsR (also known as MvfR)[1][2][3].
The proposed mechanism of action for this compound is the competitive inhibition of the PqsR receptor[1][4]. PqsR is activated by its native ligands, 2-heptyl-4-quinolone (HHQ) and PQS. This activation leads to the upregulation of the pqsABCDE operon, which is responsible for the biosynthesis of more quinolone signals, creating a positive feedback loop[2][5]. PqsR also controls the expression of numerous virulence factors and genes essential for biofilm maturation[5].
By structurally mimicking the native quinolone signals, this compound is thought to bind to the ligand-binding pocket of PqsR without activating it[1][4]. This antagonistic binding prevents the association of the native ligands, thereby blocking the downstream signaling cascade. The inhibition of PqsR leads to a downregulation of genes required for biofilm formation, resulting in the observed biofilm inhibition and dispersion phenotypes. This anti-virulence approach is advantageous as it is less likely to impose selective pressure for the development of resistance compared to traditional bactericidal antibiotics[2]. Further studies, such as gene expression analysis (e.g., qRT-PCR) of key PQS-regulated genes in the presence of this compound, would provide more direct evidence for this mechanism.
References
- 1. Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Pseudomonas quinolone signal quorum sensing system for the discovery of novel anti-infective pathoblockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Asymmetric Synthesis of Quinolactacin Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolactacin derivatives are a class of fungal alkaloids that have garnered significant interest from the scientific community due to their unique γ-lactam conjugated quinolone skeleton and a wide array of biological activities.[1] These compounds, originally isolated from Penicillium species, have demonstrated potential as antibacterial, anticancer, antimalarial, and antiviral agents.[2] Notably, some derivatives have shown inhibitory activity against tumor necrosis factor (TNF) production, highlighting their therapeutic potential.[1][3] The asymmetric synthesis of these molecules is of paramount importance, as the stereochemistry often plays a crucial role in their biological function.
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of Quinolactacin derivatives, focusing on key strategic reactions that enable stereocontrol. The information is intended for researchers and professionals involved in medicinal chemistry and drug development.
Key Synthetic Strategies
The asymmetric synthesis of Quinolactacin derivatives predominantly relies on two critical transformations: the Asymmetric Pictet-Spengler reaction to construct the chiral β-carboline core, followed by the Winterfeldt oxidation to form the quinolone moiety.[4][5][6] Variations of these and other novel approaches have also been explored to improve efficiency and stereoselectivity.
Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines from a β-arylethylamine and an aldehyde or ketone. In the context of Quinolactacin synthesis, this reaction establishes the crucial stereocenter. Both chiral auxiliaries and organocatalysts have been successfully employed to induce asymmetry.
This protocol, adapted from the synthesis of (R)-quinolactacin-H, utilizes an N,N-phthaloyl-protected t-leucine chloride as a chiral auxiliary.[5]
Experimental Protocol:
-
Imine Formation: A solution of tryptamine (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent such as CH₂Cl₂ is stirred at room temperature for 2-4 hours to form the corresponding imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Pictet-Spengler Cyclization: The reaction mixture is cooled to -78 °C. A solution of N,N-phthaloyl-protected (S)-t-leucine chloride (1.2 eq) in CH₂Cl₂ is added dropwise. The reaction is stirred at this temperature for 12-24 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting diastereomers are separated by silica gel column chromatography.[5]
-
Auxiliary Removal: The chiral auxiliary is typically removed under reductive conditions, for example, using LiAlH₄ in dry THF, to yield the desired chiral tetrahydro-β-carboline.[7]
Chiral thiourea catalysts have been shown to be highly effective in catalyzing the Pictet-Spengler reaction with high enantioselectivity.[5][7]
Experimental Protocol:
-
Reaction Setup: To a solution of the tryptamine-derived imine (1.0 eq) in diisopropyl ether (DIPE) is added a chiral thiourea catalyst (e.g., Jacobsen's catalyst, 0.1 eq) and 2,6-lutidine (1.2 eq).
-
Cyclization: The mixture is cooled to -30 °C, and acetyl chloride (AcCl, 1.2 eq) is added dropwise. The reaction is stirred at this temperature for 24-48 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to afford the N-acetyl tetrahydro-β-carboline.[5][7]
Winterfeldt Oxidation
The Winterfeldt oxidation is employed to construct the quinolone ring system from the previously synthesized β-carboline intermediate. An alternative condition using KO₂ has also been reported.[4]
Experimental Protocol:
-
Reaction Setup: The N-protected tetrahydro-β-carboline (1.0 eq) is dissolved in a mixture of NaOH solution and DMF.
-
Oxidation: Air is bubbled through the reaction mixture at room temperature for 12-24 hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to yield the Quinolactacin derivative.
Quantitative Data Summary
The following tables summarize the reported yields and stereoselectivities for key steps in the asymmetric synthesis of various Quinolactacin derivatives.
| Derivative | Key Reaction | Catalyst/Auxiliary | Yield (%) | ee (%) | dr | Reference |
| (+)-Quinolactacin B | Asymmetric Pictet-Spengler | Chiral Auxiliary | - | - | - | [4] |
| (+)-Quinolactacin A2 | Asymmetric Pictet-Spengler | Chiral Auxiliary | - | - | - | [4] |
| (R)-Quinolactacin-H | Asymmetric Pictet-Spengler | N,N-phthaloyl-protected t-leucine chloride | 80 | - | 2:1 | [5] |
| (S)-Quinolactacin-H | Asymmetric Pictet-Spengler | Chiral Thiourea Catalyst A | 63 | 99.5 | - | [5][7] |
| (-)-Quinolactacin B | Ruthenium Catalytic Asymmetric Hydrogenation | (R,R)-TsDPEN-Ru complex | 33 (overall) | >98 | - | [8] |
Visualizing the Synthesis
The following diagrams illustrate the general workflow and key transformations in the asymmetric synthesis of Quinolactacin derivatives.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Biomimetric total synthesis of quinolactacin B, TNF production inhibitor, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concise enantioselective syntheses of quinolactacins A and B through alternative Winterfeldt oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05244B [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Quinolactacin C Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxicity of Quinolactacin C, a quinolone alkaloid with potential as an anticancer agent. This document outlines detailed protocols for key cell-based assays to determine its cytotoxic effects, including the assessment of cell viability, membrane integrity, apoptosis induction, and cell cycle alterations.
Introduction to this compound
This compound is a natural product belonging to the quinolone class of compounds.[1][2] Structurally, it features a novel quinolone skeleton with a γ-lactam ring.[1][2] Various members of the quinolactacin family have demonstrated biological activity, including cytotoxicity against several cancer cell lines.[3][4] Understanding the cytotoxic profile of this compound is a critical step in evaluating its therapeutic potential. The assays described herein provide a robust framework for characterizing its dose-dependent effects on cancer cells.
Data Presentation: Cytotoxicity of Quinolactacins
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and related compounds against various cancer cell lines. This data provides a baseline for comparison when conducting new experimental evaluations.
| Compound | Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| Citriquinochroman | L5178Y | Murine Lymphoma | MTT | 6.1 | [3] |
| Marinamide | HepG2 | Human Hepatocellular Carcinoma | MTT | Potent | [3] |
| Marinamide | 95-D | Human Lung Cancer | MTT | Potent | [3] |
| Marinamide | MGC832 | Human Gastric Carcinoma | MTT | Potent | [3] |
| Marinamide | HeLa | Human Cervical Cancer | MTT | Potent | [3] |
| 4-quinolinone deriv. | HepG2 | Human Hepatocellular Carcinoma | MTT | 11.3 µg/mL | [4] |
| 4-quinolinone deriv. | HepG2 | Human Hepatocellular Carcinoma | MTT | 13.2 µg/mL | [4] |
Note: "Potent" indicates significant cytotoxic activity was observed, but a specific IC50 value was not provided in the cited source. Conversion of µg/mL to µM depends on the molecular weight of the specific compound.
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below to ensure reproducibility and accuracy in evaluating the cytotoxicity of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase from damaged cells, a marker of compromised cell membrane integrity.
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and dye). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100).
Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: A proluminescent or profluorescent caspase-3/7 substrate containing the DEVD peptide sequence is cleaved by active caspase-3 and -7, releasing a luminescent or fluorescent signal.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white- or black-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Reagent Addition: After the desired treatment time, add the caspase-3/7 reagent directly to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the signal to the number of viable cells (which can be determined in a parallel assay) to quantify the specific increase in caspase-3/7 activity.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The intensity of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Visualization of Cellular Pathways and Workflows
The following diagrams illustrate the general experimental workflow for cytotoxicity testing and the potential signaling pathways that may be affected by this compound.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential apoptosis pathway induced by this compound.
Caption: Potential G2/M arrest mechanism by this compound.
References
Application Notes and Protocols for Preparing Quinolactacin C Derivatives for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolactacins are a family of fungal metabolites characterized by a unique quinolone skeleton fused to a γ-lactam ring.[1] These compounds and their derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2] Quinolactacin C, a member of this family, serves as a valuable scaffold for the development of novel therapeutic agents.
These application notes provide detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation in key biological screening assays. The methodologies are designed to be clear, concise, and reproducible for researchers in drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process involving the protection of an amino acid, followed by cyclization and subsequent modifications. The following protocol is a generalized approach based on established synthetic strategies for similar compounds.[1]
Workflow for the Synthesis of this compound Derivatives
Caption: A generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of a this compound Derivative
This protocol describes the synthesis of a generic this compound derivative starting from D-valine.
Step 1: Boc Protection of D-Valine [1]
-
Dissolve D-valine in a 2:1 mixture of dioxane and water, followed by the addition of 1 M NaOH.
-
Stir the mixture until a homogenous solution is formed.
-
Cool the reaction mixture in an ice-water bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Allow the reaction to stir overnight at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, filter any undissolved materials and partially evaporate the filtrate.
-
Cool the residue in an ice-water bath and dilute with ethyl acetate.
-
Extract the aqueous layer, acidify with KHSO₄ solution, and then extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield (tert-butoxycarbonyl)valine.
Step 2: Formation of the Pyrrolidinedione Ring [1]
-
Dissolve the Boc-protected valine in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add Meldrum's acid and 4-dimethylaminopyridine (DMAP).
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
The resulting product is then cyclized by heating in a suitable solvent like ethyl acetate to furnish the tert-butyl 2-isopropyl-3,5-dioxopyrrolidine-1-carboxylate.
Step 3: Acylation [1]
-
The pyrrolidinedione derivative is then acylated using 2-nitrobenzoyl chloride in the presence of a base to yield tert-butyl 2-isopropyl-3-((2-nitrobenzoyl)oxy)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.
Step 4: Reductive Intramolecular Cyclization [1]
-
The nitro group of the acylated compound is reduced to an amine via hydrogenation, for example, using H₂ gas and a Palladium on carbon (Pd/C) catalyst.
-
The resulting amine undergoes a thermally induced intramolecular cyclization to form the quinolone ring system. This is often achieved by heating in a high-boiling solvent such as diphenyl ether.
Step 5: Deprotection (if required)
-
If the final compound requires a free amine, the Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA).
Biological Screening Protocols
The synthesized this compound derivatives can be screened for a variety of biological activities. Below are detailed protocols for antibacterial, anticancer, and anti-inflammatory screening.
Antibacterial Screening
The antibacterial activity of the derivatives can be assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Caption: Workflow for determining the antibacterial activity of this compound derivatives.
-
Preparation of Compounds: Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate with appropriate broth medium.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) equivalent to a 0.5 McFarland standard.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and medium) and negative (medium only) controls. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, subculture an aliquot from the wells with no visible growth onto agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.
Anticancer Screening
The cytotoxic potential of the derivatives against various cancer cell lines can be evaluated using the MTT assay.[3]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Screening: TNF-α Inhibition
Quinolactacins have been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[4]
Caption: Hypothesized mechanism of action for Quinolactacin derivatives as antibacterial agents.
-
Cell Culture: Culture L929 murine fibroblast cells, which are sensitive to TNF-α induced cytotoxicity.
-
Cell Seeding: Seed the L929 cells into a 96-well plate.
-
Sensitization: Add Actinomycin D to the wells to sensitize the cells to TNF-α.
-
Compound and TNF-α Treatment: Pre-incubate serially diluted this compound derivatives with a constant concentration of recombinant human TNF-α for 30-60 minutes. Add this mixture to the cells. Include controls with TNF-α alone and cells alone.
-
Incubation: Incubate the plate for 18-24 hours.
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the derivative that inhibits 50% of TNF-α-induced cytotoxicity.
Data Presentation
Quantitative data from the biological screening should be summarized in a clear and structured format to facilitate comparison between derivatives.
Table 1: Biological Activity of Representative Quinolone Derivatives
| Compound ID | Modification | Antibacterial Activity (MIC, µg/mL) | Anticancer Activity (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) |
| S. aureus | P. aeruginosa | MCF-7 | ||
| Q-C-01 | R = CH₃ | >1024 | >1024 | 35.9 |
| Q-C-02 | R = C₂H₅ | 512 | >1024 | 43.4 |
| Q-C-03 | R = Phenyl | 256 | 512 | 13.8 |
| Q-C-04 | R = 4-Fluorophenyl | 128 | 256 | 8.48 |
| Ciprofloxacin | (Reference) | 0.25 | 0.5 | - |
| Doxorubicin | (Reference) | - | - | 13.5 |
Note: The data presented in this table are representative values based on published literature for various quinolone derivatives and are intended for illustrative purposes. Actual values for specific this compound derivatives must be determined experimentally.[5][6][7][8][9]
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the synthesis and biological evaluation of novel this compound derivatives. By following these detailed methodologies, researchers can efficiently prepare and screen new compounds, facilitating the discovery of potential drug candidates with improved therapeutic properties. The structured approach to data presentation will aid in the systematic analysis of structure-activity relationships, guiding further optimization of this promising class of molecules.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of Quinolactacin Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolactacins are a family of quinoline-based alkaloids produced by various species of Penicillium fungi. These natural products exhibit a range of biological activities, and their molecular structure often includes one or more chiral centers, leading to the existence of multiple stereoisomers. As different stereoisomers of a chiral drug can have varied pharmacological, pharmacokinetic, and toxicological properties, the ability to separate and analyze them is crucial for research and drug development. These application notes provide a comprehensive guide to developing analytical methods for the separation of Quinolactacin stereoisomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Recommended Analytical Techniques
The primary techniques for the chiral separation of Quinolactacin stereoisomers are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). Capillary Electrophoresis (CE) can also be considered as an alternative or complementary technique.
-
Chiral HPLC: This is a widely used and robust technique for enantiomeric and diastereomeric separations. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a broad range of compounds, including alkaloids. Both normal-phase and reversed-phase chromatography can be employed, though normal-phase is often the starting point for chiral separations on these types of columns.
-
Chiral SFC: This technique is gaining popularity as a "green" alternative to HPLC due to its use of supercritical CO2 as the primary mobile phase, which reduces organic solvent consumption. SFC often provides faster separations and higher efficiency compared to HPLC. Polysaccharide-based CSPs are also the most common choice for chiral SFC.
Key Considerations for Method Development
The successful separation of Quinolactacin stereoisomers will depend on a systematic screening of columns and mobile phases. Based on the literature for similar quinoline alkaloids, the following are recommended starting points.
Chiral Stationary Phase (CSP) Selection
A screening approach using a variety of polysaccharide-based CSPs is highly recommended. The following columns have shown broad applicability for the separation of chiral alkaloids:
-
Daicel CHIRALPAK® AD-H and CHIRALCEL® OD-H: These amylose and cellulose-based columns, respectively, are excellent first choices for screening. They have been mentioned in the context of the analytical HPLC of Quinolactacin-H.
-
Immobilized Polysaccharide-Based Columns (e.g., CHIRALPAK® IA, IB, IC): These offer greater solvent compatibility and robustness compared to their coated counterparts, allowing for a wider range of mobile phases to be tested.
Mobile Phase Selection
For Normal-Phase HPLC:
-
Primary Solvents: Hexane or heptane are common primary solvents.
-
Modifiers: Alcohols such as isopropanol (IPA) and ethanol are used to modulate retention and selectivity. A typical starting point is a 90:10 (v/v) mixture of hexane and alcohol.
-
Additives: A small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), is often necessary to improve peak shape and resolution for basic compounds like alkaloids.
For Supercritical Fluid Chromatography (SFC):
-
Primary Mobile Phase: Supercritical carbon dioxide (CO2).
-
Co-solvent/Modifier: Methanol is a common and effective co-solvent. The percentage of the co-solvent is a critical parameter for optimizing the separation. A gradient of the co-solvent is often used for initial screening.
-
Additives: Similar to HPLC, basic additives like DEA or TEA can be beneficial.
Experimental Protocols
The following protocols outline a systematic approach to developing a chiral separation method for Quinolactacin stereoisomers.
Protocol 1: Chiral HPLC Method Development
1. Initial Column and Mobile Phase Screening:
-
Columns:
-
CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
-
-
Mobile Phases:
-
A: Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)
-
B: Hexane/Ethanol/DEA (90:10:0.1, v/v/v)
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at an appropriate wavelength for Quinolactacin (e.g., 254 nm or a wavelength of maximum absorbance).
-
Procedure:
-
Prepare a standard solution of the Quinolactacin stereoisomer mixture in the mobile phase.
-
Equilibrate the first column with Mobile Phase A for at least 30 minutes.
-
Inject the standard and record the chromatogram.
-
Repeat the injection with Mobile Phase B.
-
Switch to the second column and repeat steps 2-4.
-
Evaluate the resulting chromatograms for any separation of the stereoisomers.
-
2. Method Optimization:
-
If partial or baseline separation is achieved, optimize the resolution by systematically adjusting the following parameters:
-
Modifier Percentage: Vary the alcohol content (e.g., from 5% to 20%) to fine-tune retention times and selectivity.
-
Alcohol Type: If using a hexane/IPA mobile phase, try substituting with ethanol, or vice-versa.
-
Temperature: Adjust the column temperature (e.g., between 15 °C and 40 °C) as it can influence selectivity.
-
Flow Rate: Lowering the flow rate (e.g., to 0.5-0.8 mL/min) can sometimes improve resolution, at the cost of longer run times.
-
3. Data Recording and Analysis:
-
For each set of conditions, record the retention times (tR) for each stereoisomer and calculate the resolution (Rs) between adjacent peaks. A resolution of ≥ 1.5 indicates baseline separation.
Protocol 2: Chiral SFC Method Development
1. Initial Screening:
-
Columns:
-
CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol
-
-
Gradient: 5% to 40% Methanol over 10 minutes.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Detection: UV (as in HPLC protocol).
-
Procedure:
-
Prepare a standard solution of the Quinolactacin stereoisomer mixture in methanol.
-
Equilibrate the system with the initial gradient conditions.
-
Inject the standard and run the gradient method on the first column.
-
Repeat on the second column.
-
Analyze the chromatograms for promising separation conditions.
-
2. Method Optimization:
-
Based on the screening results, further optimize the separation using either an isocratic or a modified gradient method.
-
Isocratic Conditions: If the screening gradient shows a good separation at a particular co-solvent percentage, switch to an isocratic method at or near that percentage.
-
Co-solvent Type: Test other alcohol co-solvents such as ethanol or isopropanol.
-
Additives: If peak shape is poor, add a small amount of a basic additive (e.g., 0.1% DEA) to the co-solvent.
-
Temperature and Back Pressure: These parameters can also be adjusted to fine-tune the separation.
-
Data Presentation
The following table templates should be used to systematically record and compare the results from the method development experiments.
Table 1: Chiral HPLC Method Development for Quinolactacin Stereoisomers
| Column | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Temp (°C) | Stereoisomer | Retention Time (tR, min) | Resolution (Rs) |
| CHIRALPAK AD-H | Hexane/IPA/DEA (90:10:0.1) | 1.0 | 25 | 1 | ||
| 2 | ||||||
| 3 | ||||||
| 4 | ||||||
| CHIRALCEL OD-H | Hexane/IPA/DEA (90:10:0.1) | 1.0 | 25 | 1 | ||
| 2 | ||||||
| 3 | ||||||
| 4 | ||||||
| ... | ... | ... | ... | ... |
Table 2: Chiral SFC Method Development for Quinolactacin Stereoisomers
| Column | Co-solvent (%B) | Additive in B | Flow Rate (mL/min) | Back Pressure (bar) | Temp (°C) | Stereoisomer | Retention Time (tR, min) | Resolution (Rs) |
| CHIRALPAK AD-H | 20% MeOH | None | 3.0 | 150 | 40 | 1 | ||
| 2 | ||||||||
| 3 | ||||||||
| 4 | ||||||||
| CHIRALCEL OD-H | 20% MeOH | 0.1% DEA | 3.0 | 150 | 40 | 1 | ||
| 2 | ||||||||
| 3 | ||||||||
| 4 | ||||||||
| ... | ... | ... | ... | ... | ... | ... |
Visualizations
The following diagrams illustrate the suggested workflows for method development.
Troubleshooting & Optimization
Technical Support Center: Overcoming Side Reactions in Quinolactacin C Synthesis
Welcome to the Technical Support Center for the synthesis of Quinolactacin C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to challenges and side reactions encountered during the synthesis of this complex natural product.
Troubleshooting Guides & FAQs
This section provides practical solutions to common problems encountered during the synthesis of this compound and its derivatives.
Issue 1: Low or No Yield in Pictet-Spengler Reaction for Tetrahydro-β-carboline Core Formation
Question: I am attempting the Pictet-Spengler reaction to form the tetrahydro-β-carboline core of this compound, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the Pictet-Spengler reaction for this synthesis are a common issue and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inadequate Acid Catalysis: The reaction is acid-catalyzed, and the choice and concentration of the acid are critical.
-
Solution: Screen various Brønsted acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid) and Lewis acids. For substrates with acid-sensitive functional groups, consider milder acids or lower catalyst loadings.
-
-
Low Reactivity of Tryptamine Derivative: The nucleophilicity of the indole ring is crucial for the cyclization step.
-
Solution: Ensure the tryptamine derivative is pure. If the indole ring is substituted with electron-withdrawing groups, the reaction may require stronger acid catalysis or higher temperatures.
-
-
Iminium Ion Formation Issues: The condensation between the tryptamine derivative and the aldehyde to form the key iminium ion intermediate may be inefficient.
-
Solution: Use freshly distilled aldehydes. Ensure anhydrous reaction conditions to favor imine formation. The use of dehydrating agents like molecular sieves can be beneficial.
-
-
Decomposition of Starting Materials or Product: Sensitive functional groups on your starting materials or the product itself might be degrading under the reaction conditions.
-
Solution: Perform the reaction at lower temperatures and monitor the progress closely. The use of protecting groups for sensitive functionalities might be necessary.
-
Issue 2: Formation of Diastereomers in the Pictet-Spengler Reaction
Question: My Pictet-Spengler reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is a significant challenge, especially when creating the chiral centers in the this compound core.
-
Chiral Auxiliary Control: The use of a chiral auxiliary on the tryptamine nitrogen can effectively control the facial selectivity of the cyclization.
-
Solution: Employ a chiral auxiliary, such as N,N-phthaloyl-protected t-leucine chlorides, to direct the stereochemical outcome. The resulting diastereomers can often be separated by chromatography.[1]
-
-
Catalyst Control: Chiral catalysts can induce high enantioselectivity and diastereoselectivity.
-
Solution: Explore the use of chiral thiourea catalysts or chiral phosphoric acids, which have been shown to be effective in asymmetric Pictet-Spengler reactions.[1]
-
-
Temperature and Solvent Effects: Reaction temperature and solvent polarity can influence the transition state energies, thereby affecting the diastereomeric ratio.
-
Solution: Conduct the reaction at various temperatures, often starting at lower temperatures (e.g., -78 °C) and gradually warming. Screen a range of solvents with different polarities.
-
Issue 3: Unsuccessful Aza-Diels-Alder Reaction for Quinolone Ring Formation
Question: I am attempting an aza-Diels-Alder reaction to construct the quinolone portion of a Quinolactacin derivative, but the reaction is failing. What could be the problem?
Answer: The success of the aza-Diels-Alder reaction is highly dependent on the nature of the diene and dienophile.
-
Limited Availability of Suitable Dienes: The reaction between an enone analogue of the pyrrolidine-2,4-dione and a simple diene like 2,4-hexadiene may not be successful.[2] The electronic properties and steric hindrance of the reactants play a crucial role.
-
Incorrect Functional Groups on Reactants: The electronic nature of the functional groups on both the diene and the dienophile is critical for a successful cycloaddition.
-
Solution: An alternative strategy involves acylating the key pyrrolidine-2,4-dione intermediate with a suitable acyl chloride (e.g., 2-nitrobenzoyl chloride) followed by hydrogenation to furnish the quinolone ring system.[2]
-
Issue 4: Side Reactions in Pyrrolidine-2,4-dione (Tetramic Acid) Synthesis
Question: During the synthesis of the pyrrolidine-2,4-dione core, I am observing the formation of unexpected byproducts. What are the common side reactions?
Answer: The synthesis of the tetramic acid moiety can be prone to side reactions, particularly during cyclization and subsequent modifications.
-
Incomplete Cyclization: The Dieckmann condensation or other cyclization strategies to form the pyrrolidinone ring may not go to completion.
-
Solution: Ensure the use of a strong enough base for the Dieckmann condensation and strictly anhydrous conditions. Monitor the reaction progress carefully by TLC or LC-MS.
-
-
Formation of Enamine Isomers: The pyrrolidine-2,4-dione can exist in different tautomeric forms, which can affect its reactivity in subsequent steps.
-
Solution: The tautomeric equilibrium can be influenced by solvent and pH. Characterize the intermediate carefully to ensure the desired tautomer is being carried forward.
-
Data Summary
The following table summarizes key quantitative data from reported synthetic routes relevant to overcoming challenges in Quinolactacin synthesis.
| Reaction Step | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric/Enantiomeric Ratio | Reference |
| Asymmetric Pictet-Spengler | Chiral thiourea catalyst A, AcCl, 2,6-lutidine | Diisopropyl ether (DIPE) | -30 | 63 | 99.5% ee | [1][3] |
| Diastereoselective Pictet-Spengler | N,N-phthaloyl-protected t-leucine chloride | Dichloromethane (DCM) | Room Temp | 80 | 2:1 dr | [1] |
| Reductive Deacetylation | LiH₂NBH₃ | Tetrahydrofuran (THF) | Not specified | 46 | - | [3] |
| Removal of Chiral Auxiliary | LiAlH₄ | Tetrahydrofuran (THF) | Reflux | 36 | - | [3] |
Experimental Protocols
Protocol 1: Asymmetric Acetyl-Pictet-Spengler Cyclization[1][3]
This protocol describes a highly enantioselective method for the synthesis of the N-acetyl tetrahydro-β-carboline intermediate.
-
To a solution of the tryptamine-derived imine (1.0 eq) in anhydrous diisopropyl ether (DIPE) under an inert atmosphere, add the chiral thiourea catalyst A (0.05 eq).
-
Cool the mixture to -30 °C.
-
Add 2,6-lutidine (1.05 eq) followed by the dropwise addition of acetyl chloride (1.05 eq).
-
Stir the reaction mixture at -30 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Alternative Quinolone Ring Formation[2]
This protocol provides an alternative to the aza-Diels-Alder reaction for constructing the quinolone moiety.
-
To a solution of the pyrrolidine-2,4-dione intermediate (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere, add a non-nucleophilic base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C.
-
Add 2-nitrobenzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the acylated intermediate by column chromatography.
-
Dissolve the purified intermediate in a suitable solvent (e.g., ethanol, ethyl acetate) and add a hydrogenation catalyst (e.g., Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) until the reduction of the nitro group and subsequent cyclization are complete.
-
Filter the catalyst and concentrate the solvent to obtain the crude quinolactacin derivative.
-
Purify the final product by chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Pictet-Spengler Reaction
Caption: Troubleshooting workflow for low yield in the Pictet-Spengler reaction.
Decision Pathway for Aza-Diels-Alder vs. Alternative Route
Caption: Decision tree for choosing the synthetic route to the quinolone ring.
References
- 1. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05244B [pubs.rsc.org]
stability issues of Quinolactacin C in solution
This technical support center provides guidance to researchers, scientists, and drug development professionals on the stability of Quinolactacin C in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I've noticed the color of my this compound solution has changed. Is this an indication of degradation?
A1: A change in the color of your solution can be an indicator of chemical degradation. Quinolone compounds can be susceptible to oxidation and photolysis, which may result in the formation of colored degradants.[1][2] It is recommended to perform an analytical assessment, such as HPLC, to verify the integrity of the compound. To mitigate this, always store solutions in amber vials or wrapped in aluminum foil to protect them from light.[1]
Q2: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?
A2: Precipitation can occur for several reasons. It may be that the concentration of this compound exceeds its solubility in the chosen solvent. This compound is known to be soluble in DMSO, methanol, and acetone, but only slightly soluble in ethyl acetate and chloroform, and insoluble in water and n-hexane. Another possibility is that the compound is degrading into less soluble products. Additionally, changes in temperature or pH can affect solubility. It is advisable to visually inspect your solution for any particulates before use.
Q3: I am observing a decrease in the peak area of this compound in my HPLC analysis over time. Is this a stability issue?
A3: A progressive decrease in the main peak area in HPLC analysis is a strong indication of compound degradation. This suggests that the concentration of the active parent compound is diminishing. To confirm this, you should look for the appearance of new peaks that correspond to degradation products. A stability-indicating HPLC method is crucial for distinguishing and quantifying the intact drug from its degradants.[3]
Q4: How does pH affect the stability of this compound in aqueous solutions?
Q5: What are the optimal storage conditions for this compound, both as a solid and in solution?
A5: As a solid, this compound should be stored in a dry, dark environment at low temperatures, such as -20°C for long-term storage or 0-4°C for short-term use. Stock solutions, typically prepared in a suitable solvent like DMSO, should also be stored at -20°C or lower to minimize degradation. For daily use, fresh dilutions from the stock solution are recommended. It is also advised to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
If you are encountering stability issues with this compound, the following guide provides a systematic approach to identifying and resolving the problem.
Problem: Unexpected Results or Loss of Biological Activity
This is often the first sign of a potential stability issue with your compound.
Caption: Troubleshooting workflow for this compound stability issues.
Quantitative Data Summary
While specific quantitative stability data for this compound is not available in the literature, the following table summarizes recommended storage conditions based on general laboratory practice for similar compounds.
| Form | Storage Condition (Short-term) | Storage Condition (Long-term) | Notes |
| Solid Powder | 0 - 4 °C (days to weeks) | -20 °C (months to years) | Store in a dry, dark environment. |
| Stock Solution (in DMSO) | 0 - 4 °C (days to weeks) | -20 °C (months) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[2][5]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol and water
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
6% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Condition Samples (prepare in amber vials):
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
Oxidation: Dilute the stock solution with 6% H₂O₂ to a final concentration of 100 µg/mL.
-
Thermal Degradation: Dilute the stock solution with methanol to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Dilute the stock solution with methanol to a final concentration of 100 µg/mL.
-
Control: Dilute the stock solution with methanol to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Incubate the acid and base hydrolysis samples at 60°C for 24 hours.
-
Keep the oxidation sample at room temperature for 24 hours.
-
Place the thermal degradation sample in an oven at 80°C for 24 hours.
-
Expose the photolytic degradation sample to UV light (e.g., 254 nm) for 24 hours.
-
Keep the control sample at room temperature, protected from light.
-
-
Sample Analysis:
-
After incubation, neutralize the acid and base hydrolysis samples.
-
Analyze all samples by HPLC. A suitable starting mobile phase could be a gradient of methanol and water or acetonitrile and a buffer at a slightly acidic pH (e.g., pH 3-4).[6]
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. snscourseware.org [snscourseware.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing low incorporation rates in Quinolactacin biosynthesis studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with low incorporation rates in Quinolactacin biosynthesis studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for Quinolactacin biosynthesis?
A1: The biosynthesis of the quinolone-γ-lactam hybrid scaffold of Quinolactacin is primarily derived from L-tryptophan, which is converted to L-kynurenine, and L-isoleucine.[1] The N-methyl group is typically donated by S-adenosyl methionine (SAM).
Q2: What is the general biosynthetic pathway for Quinolactacin?
A2: The pathway involves a series of enzymatic reactions catalyzed by a Non-Ribosomal Peptide Synthetase (NRPS) gene cluster. L-kynurenine undergoes methylation, oxidative decarboxylation, and amide hydrolysis to form an unstable β-keto acid (N-methyl-2-aminobenzoylacetate).[1] This intermediate, along with L-isoleucine, is then incorporated by two single-module NRPSs. A Dieckmann condensation reaction follows, ultimately leading to the formation of the characteristic quinolone-γ-lactam structure.[1]
Q3: Why are some biosynthetic intermediates in the Quinolactacin pathway difficult to work with?
A3: The β-keto acid intermediate, N-methyl-2-aminobenzoylacetate, is known to be unstable.[1] This instability can lead to spontaneous cyclization or degradation, reducing the available precursor for the NRPS enzymes and contributing to low product yields.
Q4: What are Non-Ribosomal Peptide Synthetases (NRPSs) and why are they important in Quinolactacin biosynthesis?
A4: NRPSs are large, multi-domain enzymes that synthesize peptides without the use of a ribosome template. In Quinolactacin biosynthesis, two single-module NRPSs are responsible for the selective incorporation of the β-keto acid intermediate and L-isoleucine, and for catalyzing the crucial condensation reactions that form the core structure of the molecule.[1]
Troubleshooting Guides
Low Precursor Incorporation Rates
Problem: Feeding experiments with labeled precursors (e.g., ¹³C-labeled L-tryptophan or L-isoleucine) show low incorporation into the final Quinolactacin product.
Possible Causes & Solutions:
-
Suboptimal Precursor Concentration: The concentration of the fed precursor can significantly impact its uptake and incorporation. High concentrations may be toxic to the producing organism, Penicillium citrinum, while low concentrations may not be sufficient to compete with endogenous precursor pools.
-
Troubleshooting Steps:
-
Perform a dose-response experiment by feeding the precursor at a range of concentrations.
-
Monitor both Quinolactacin production and fungal growth to identify the optimal concentration that maximizes incorporation without inhibiting growth.
-
Refer to the table below for reported precursor concentrations used in similar studies.
-
-
-
Incorrect Timing of Precursor Feeding: The timing of precursor addition should coincide with the onset of Quinolactacin biosynthesis, which is typically during the stationary phase of fungal growth.
-
Troubleshooting Steps:
-
Establish a growth curve for your Penicillium citrinum strain under your specific fermentation conditions.
-
Conduct a time-course experiment, adding the precursor at different time points (e.g., early-log, mid-log, and stationary phase).
-
Analyze Quinolactacin production at each time point to determine the optimal feeding window. A study on a similar secondary metabolite in Penicillium sp. fed the precursor to a 5-day-old culture.
-
-
-
Poor Precursor Uptake: The cell wall of Penicillium citrinum may be impermeable to the precursor.
-
Troubleshooting Steps:
-
Consider using permeabilizing agents, but be cautious as this can also affect cell viability.
-
If using a synthetic precursor, ensure its chemical properties (e.g., solubility, charge) are suitable for transport across the fungal cell membrane.
-
-
-
Precursor Degradation or Diversion: The fed precursor may be degraded by other metabolic pathways before it can be incorporated into Quinolactacin.
-
Troubleshooting Steps:
-
Analyze the culture broth and mycelium for the presence of the fed precursor and any potential degradation products over time.
-
Consider using metabolic inhibitors (use with caution and appropriate controls) to block competing pathways.
-
-
Low or No Quinolactacin Production
Problem: Little to no Quinolactacin is detected in the fermentation broth.
Possible Causes & Solutions:
-
Suboptimal Fermentation Conditions: The production of secondary metabolites like Quinolactacin is highly sensitive to environmental conditions.
-
Troubleshooting Steps:
-
Systematically optimize key fermentation parameters, including pH, temperature, aeration (shaker speed), and incubation time.
-
Refer to the tables below for optimized conditions reported for Penicillium citrinum and other secondary metabolite producing fungi.
-
-
-
Inappropriate Culture Medium Composition: The type and concentration of carbon and nitrogen sources, as well as trace elements, can significantly influence secondary metabolism.
-
Troubleshooting Steps:
-
Screen different carbon sources (e.g., glucose, sucrose, mannitol) and nitrogen sources (e.g., yeast extract, peptone, soybean powder).
-
Optimize the concentration of the best-performing carbon and nitrogen sources.
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Ensure the medium contains essential trace elements.
-
-
-
Issues with NRPS Gene Expression or Enzyme Activity: The genes encoding the NRPS machinery may not be expressed, or the enzymes themselves may be inactive.
-
Troubleshooting Steps:
-
Perform RT-qPCR to analyze the transcript levels of the Quinolactacin biosynthetic genes.
-
If gene expression is low, consider overexpressing key regulatory genes or using a stronger promoter.
-
If gene expression is adequate, there may be issues with protein folding or post-translational modification. Ensure the culture conditions support proper protein synthesis.
-
-
Data Presentation
Table 1: Reported Precursor Feeding Concentrations for Biosynthetic Studies
| Precursor | Concentration (% w/v) | Producing Organism | Reference |
| Sodium [1-¹³C]acetate | 0.3 | Penicillium sp. | |
| DL-[1-¹³C]-isoleucine | Not specified | Penicillium sp. | |
| L-[methyl-¹³C]methionine | Not specified | Penicillium sp. | |
| Sodium [1-¹³C]-anthranilate | 0.25 | Penicillium sp. |
Table 2: Optimized Fermentation Conditions for Secondary Metabolite Production in Penicillium citrinum
| Parameter | Optimal Value | Reference |
| Medium Composition | ||
| Potato Juice | 219.91 g/L | |
| Mannitol | 34.11 g/L | |
| Soybean Powder | 6.25 g/L | |
| Fermentation Conditions | ||
| Liquid Volume | 50 mL in 250 mL flask | |
| Inoculation Concentration | 3.5% (v/v) | |
| Culture Temperature | 28 °C | |
| Shaker Speed | 150 rpm | |
| Fermentation Time | 12 days |
Experimental Protocols
Protocol 1: General Procedure for Precursor Feeding Experiment
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Prepare Seed Culture: Inoculate a suitable seed medium with spores of Penicillium citrinum and incubate for 2-3 days to obtain a sufficient amount of mycelium.
-
Inoculate Production Medium: Transfer the seed culture (e.g., 3.5% v/v) into the production medium.
-
Incubate: Grow the culture under optimized fermentation conditions.
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Prepare Precursor Stock Solution: Dissolve the labeled precursor in a suitable solvent (e.g., sterile water or DMSO) to a high concentration.
-
Feed Precursor: At the desired time point (e.g., day 5 of culture), add the precursor stock solution to the culture to achieve the final desired concentration.
-
Continue Incubation: Continue the fermentation for the desired period (e.g., an additional 5-7 days).
-
Harvest and Extraction: Separate the mycelium from the culture broth by filtration. Extract both the mycelium and the broth with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracts for the presence of labeled Quinolactacin using techniques such as LC-MS or NMR.
Protocol 2: Quinolactacin Extraction from Penicillium citrinum Culture
-
Harvest: After fermentation, separate the mycelium from the culture broth by filtration through cheesecloth or a similar material.
-
Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers.
-
Mycelium Extraction: Homogenize the mycelium in acetone or methanol. Filter the mixture and concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract three times with an equal volume of ethyl acetate. Combine the organic layers.
-
Combine and Concentrate: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Purification (Optional): The crude extract can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 3: HPLC Analysis of Quinolactacin
-
Sample Preparation: Dissolve the crude or purified extract in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.22 µm syringe filter.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid). For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or a Diode Array Detector (DAD) to obtain the full UV spectrum.
-
Injection Volume: 10-20 µL.
-
-
Standard Curve: Prepare a series of standard solutions of purified Quinolactacin of known concentrations to generate a standard curve for quantification.
-
Analysis: Inject the prepared samples and standards into the HPLC system. Identify the Quinolactacin peak based on its retention time compared to the standard. Quantify the amount of Quinolactacin in the samples using the standard curve.
Visualizations
Caption: Biosynthetic pathway of Quinolactacin.
Caption: Experimental workflow for troubleshooting low Quinolactacin yield.
References
Navigating the Nuances of Quinolactacin C Biological Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and understanding the common biological assays used to evaluate the activity of Quinolactacin C and its analogs. This compound, a fungal metabolite, has garnered interest for its diverse biological activities, primarily its anti-inflammatory, acetylcholinesterase inhibitory, and anti-biofilm properties. However, researchers may encounter various challenges in accurately quantifying these effects. This guide offers detailed troubleshooting advice in a user-friendly Q&A format, alongside experimental protocols and a summary of quantitative data for structurally related compounds to serve as a benchmark.
Troubleshooting Guides & FAQs
This section directly addresses specific issues that may arise during experimentation with this compound and related compounds.
Anti-inflammatory Assays (TNF-α Inhibition)
Question: My TNF-α ELISA results show high variability between replicate wells. What could be the cause?
Answer: High variability in TNF-α ELISA assays is a common issue. Several factors can contribute to this:
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to variable responses to LPS stimulation. Ensure a homogenous cell suspension and careful pipetting when seeding RAW 264.7 macrophages.
-
LPS Activity: The potency of lipopolysaccharide (LPS) can vary between lots. It is crucial to titrate each new batch of LPS to determine the optimal concentration for consistent TNF-α induction.
-
Incubation Time: The timing of both LPS stimulation and compound treatment is critical. Staggering the addition of reagents to a large number of wells can introduce variability. Using a multichannel pipette can help ensure consistency.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reagents and affect cell health. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
Question: I am not observing a dose-dependent inhibition of TNF-α production with my test compound. What should I check?
Answer: A lack of a clear dose-response curve can be due to several factors:
-
Compound Solubility: this compound and its analogs may have limited solubility in aqueous media. Ensure your compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Precipitated compound will not be available to the cells.
-
Cytotoxicity: At higher concentrations, your compound may be toxic to the RAW 264.7 cells, leading to a decrease in TNF-α production that is not due to a specific inhibitory effect. It is essential to perform a concurrent cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of your compound.
-
Assay Window: The concentration range you are testing may be too narrow or not centered around the IC50 value. Broaden the concentration range of your compound to ensure you capture the full dose-response curve.
Question: Can natural compounds like this compound interfere with the TNF-α ELISA?
Answer: Yes, it is a possibility. Some natural products can have intrinsic properties that interfere with assay components. For example, a colored compound could interfere with the colorimetric readout of the ELISA. To rule this out, run a control where the compound is added to the well just before the final detection step to see if it directly affects the absorbance reading.
Acetylcholinesterase (AChE) Inhibition Assays
Question: I am getting false-positive results in my Ellman's assay for AChE inhibition. What are the common causes?
Answer: False positives are a known limitation of the Ellman's method, which relies on the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Reaction with DTNB: Compounds containing thiol groups can react directly with DTNB, leading to a color change that is misinterpreted as enzyme inhibition. To check for this, run a control experiment without the acetylcholinesterase enzyme to see if your compound reacts with DTNB.
-
Compound Color: If your test compound is colored, it can interfere with the spectrophotometric reading at 412 nm. Always run a blank for each compound concentration containing all assay components except the enzyme, and subtract this background absorbance.
Question: My AChE inhibitor assay results are not reproducible. What are the key parameters to control?
Answer: Reproducibility issues in AChE assays often stem from minor variations in experimental conditions:
-
Temperature: Acetylcholinesterase activity is highly dependent on temperature. Ensure that all incubations are performed at a constant and accurately controlled temperature.
-
pH: The activity of the enzyme is also sensitive to pH. Prepare buffers carefully and verify the pH before use.
-
Pipetting Accuracy: The assay involves small volumes of enzyme, substrate, and inhibitor. Use calibrated pipettes and proper pipetting techniques to ensure accuracy and consistency.
Anti-Biofilm Assays (Crystal Violet Method)
Question: During the washing steps of my crystal violet biofilm assay, I seem to be losing a significant portion of the biofilm. How can I prevent this?
Answer: Biofilm disruption during washing is a frequent problem that leads to high variability.
-
Gentle Washing: Avoid vigorous pipetting directly onto the biofilm. Instead, gently submerge the plate in a container of water or add washing buffer slowly to the side of the well.
-
Aspiration Technique: When removing liquid, aspirate from the center of the well without touching the bottom where the biofilm has formed.
Question: My crystal violet assay results are not correlating with bacterial viability. Why is this?
Answer: A major limitation of the crystal violet assay is that it stains the entire biofilm matrix, including both live and dead cells, as well as extracellular polymeric substances (EPS). Therefore, it is a measure of total biofilm biomass, not cell viability. To assess the effect of your compound on viable bacteria within the biofilm, consider using a complementary assay such as colony-forming unit (CFU) counting from disrupted biofilms or a metabolic assay like XTT or resazurin.
Question: Can this compound interfere with the crystal violet stain?
Answer: While less common, it is possible for a compound to interact with crystal violet. To check for this, you can stain a well containing your compound in the absence of bacteria to see if there is any non-specific staining.
Quantitative Data Summary
Since specific IC50 values for this compound are not consistently reported across different studies, the following table presents representative inhibitory concentrations for closely related quinolone and natural product compounds in the relevant biological assays. This data is intended to provide a general framework for expected potency.
| Compound Class/Name | Assay Type | Target/Organism | IC50 / Activity |
| Quinolone Analogs | Anti-Biofilm | Pseudomonas aeruginosa | IC50: 8 - 34 µM |
| Flavonoids (e.g., Luteolin) | TNF-α Inhibition | LPS-stimulated RAW 264.7 cells | Inhibition at 20 µM |
| Alkaloids (e.g., from T. foenum graecum) | Acetylcholinesterase Inhibition | Purified AChE | IC50: 9.23 µg/ml (total alkaloid fraction) |
| (S)-quinolactacin-H | Anti-Biofilm | Pseudomonas aeruginosa | IC50 = 16.7 μM |
| (R)-quinolactacin-H | Anti-Biofilm | Pseudomonas aeruginosa | IC50 = 24.5 μM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh DMEM containing various concentrations of this compound (or test compound). Include a vehicle control (e.g., 0.1% DMSO). Pre-incubate the cells with the compound for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
Substrate: 10 mM acetylthiocholine iodide (ATCI) in water.
-
DTNB Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
Enzyme: Acetylcholinesterase (from electric eel) at a concentration that gives a linear reaction rate for at least 10 minutes.
-
-
Assay Procedure (in a 96-well plate):
-
Add 140 µL of assay buffer to each well.
-
Add 10 µL of this compound (or test compound) at various concentrations. Include a vehicle control.
-
Add 10 µL of AChE solution.
-
Add 10 µL of DTNB reagent.
-
Pre-incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
-
Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the reaction rate for each well. The percentage inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100. Determine the IC50 value from a dose-response curve.
Protocol 3: Crystal Violet Biofilm Inhibition Assay with Pseudomonas aeruginosa
-
Bacterial Culture: Grow Pseudomonas aeruginosa overnight in Luria-Bertani (LB) broth at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture 1:100 in fresh LB broth.
-
Biofilm Formation:
-
In a 96-well flat-bottom microtiter plate, add 100 µL of the diluted bacterial culture to each well.
-
Add this compound (or test compound) at various concentrations. Include a vehicle control.
-
Incubate the plate statically for 24 hours at 37°C.
-
-
Washing:
-
Carefully decant the planktonic cells from the wells.
-
Gently wash the wells three times with 200 µL of sterile PBS to remove non-adherent bacteria.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with water.
-
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each compound concentration relative to the vehicle control.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological evaluation of this compound.
Caption: Workflow for TNF-α Inhibition Assay.
Technical Support Center: Optimizing Incubation Time for Quinolactacin C Anti-Biofilm Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Quinolactacin C in anti-biofilm assays. The information is designed to assist in optimizing experimental protocols, particularly concerning incubation time, to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for biofilm formation before adding this compound?
A1: The optimal incubation time for initial biofilm formation is dependent on the bacterial species and strain being investigated. For many common biofilm-forming bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus, a mature biofilm can be established within 24 to 48 hours.[1] It is recommended to perform a preliminary time-course experiment (e.g., 8, 16, 24, 48, and 72 hours) to determine the point at which the biofilm biomass peaks for your specific strain before significant cell death and biofilm dispersal occur.
Q2: How long should I incubate the biofilm with this compound?
A2: The incubation time with this compound will depend on the objective of your assay. To assess the inhibition of biofilm formation, this compound should be added at the beginning of the incubation period (time 0) and incubated for the duration of biofilm formation (e.g., 24 hours). To evaluate the disruption of pre-formed biofilms, the compound should be added to mature biofilms (e.g., 24-hour old biofilms) and incubated for a further period, typically ranging from 4 to 24 hours. A time-course experiment is advisable to determine the optimal treatment duration.
Q3: Can this compound affect planktonic cell growth, and how does this impact the anti-biofilm assay?
A3: Yes, as a quinolone compound, this compound may exhibit bactericidal or bacteriostatic effects on planktonic cells, which can indirectly affect biofilm formation. It is crucial to determine the Minimum Inhibitory Concentration (MIC) of this compound for the planktonic bacteria being tested. Anti-biofilm assays should ideally be conducted at sub-MIC concentrations to ensure that the observed effects are due to specific anti-biofilm activity rather than general inhibition of cell growth.
Q4: What is the proposed mechanism of action for this compound's anti-biofilm activity?
A4: While the precise mechanism of this compound is a subject of ongoing research, its structural similarity to other quinolone compounds suggests it may interfere with DNA replication by targeting DNA gyrase and topoisomerase IV.[2] This disruption of essential cellular processes can inhibit bacterial proliferation and, consequently, biofilm formation. Additionally, some quinolones have been shown to interfere with bacterial signaling pathways, such as quorum sensing (QS), which are critical for biofilm development. It is hypothesized that this compound may disrupt the Pseudomonas aeruginosa quinolone signal (PQS) pathway, a key component of its QS system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in the crystal violet assay. | - Inconsistent washing technique leading to variable biofilm removal.- "Edge effect" in 96-well plates due to uneven evaporation in outer wells.[3][4] - Pipetting errors during reagent addition. | - Optimize Washing: Instead of aspirating directly from the bottom, gently immerse the plate in a tray of distilled water or PBS to wash. Repeat 2-3 times. Alternatively, use a multichannel pipette to gently add and remove wash solution from the side of the wells.[5][6][7] - Mitigate Edge Effect: Avoid using the outermost wells of the 96-well plate for experimental samples. Fill these wells with sterile water or media to create a humidity barrier.[3][4] - Standardize Pipetting: Use a multichannel pipette for adding reagents to minimize well-to-well variation. Ensure consistent timing for each step. |
| Low or no detectable biofilm formation. | - Inappropriate incubation time for the specific bacterial strain.- Sub-optimal growth medium or conditions (e.g., temperature, aeration).- Bacterial strain is a weak biofilm former. | - Determine Optimal Incubation Time: Conduct a time-course experiment to identify the peak of biofilm formation.[1] - Optimize Growth Conditions: Ensure the use of a rich medium that promotes biofilm formation (e.g., TSB with glucose supplementation). Maintain a consistent and appropriate temperature (typically 37°C).- Select a Strong Biofilm-Forming Strain: If possible, use a well-characterized, robust biofilm-forming strain as a positive control. |
| Inconsistent results when testing this compound. | - Precipitation of the compound in the growth medium.- Degradation of the compound over the incubation period.- Interaction of the compound with components of the plastic plate. | - Check Solubility: Visually inspect the wells for any precipitation after adding this compound. If necessary, use a solvent like DMSO (at a final concentration that does not affect biofilm formation) to dissolve the compound.- Assess Compound Stability: Run a control to check the stability of this compound in the assay medium over the incubation period.- Use Appropriate Plates: Use non-treated polystyrene plates specifically designed for biofilm assays. |
| High background staining in control wells. | - Insufficient washing, leaving residual crystal violet.- Crystal violet solution is too concentrated or has precipitated. | - Thorough Washing: Increase the number of washing steps or the volume of wash solution. Ensure all residual stain is removed before solubilization.[6][8] - Prepare Fresh Stain: Use a freshly prepared and filtered crystal violet solution (e.g., 0.1%). |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is essential to distinguish between antimicrobial and anti-biofilm effects.
-
Prepare a serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Tryptic Soy Broth - TSB).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Crystal Violet Anti-Biofilm Assay
This assay measures the total biofilm biomass.
-
Biofilm Formation:
-
In a 96-well plate, add 100 µL of bacterial suspension (adjusted to an OD600 of 0.05-0.1 in TSB).
-
To test for inhibition , add desired concentrations of this compound (at sub-MIC levels) to the wells at this stage.
-
Incubate the plate statically at 37°C for the predetermined optimal biofilm formation time (e.g., 24 hours).
-
-
Biofilm Disruption (for pre-formed biofilms):
-
After the initial incubation for biofilm formation, gently remove the planktonic bacteria by inverting the plate and shaking off the liquid.
-
Wash the wells twice with 150 µL of sterile Phosphate-Buffered Saline (PBS).
-
Add fresh media containing the desired concentrations of this compound.
-
Incubate for an additional period (e.g., 4, 8, or 24 hours).
-
-
Staining:
-
Discard the medium and gently wash the wells three times with 150 µL of PBS.
-
Fix the biofilms by adding 150 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry completely.
-
Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
-
Quantification:
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Air dry the plate completely.
-
Solubilize the bound crystal violet by adding 150 µL of 30% (v/v) acetic acid to each well.
-
Incubate for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Table 1: Example Data for Optimizing Biofilm Formation Incubation Time (P. aeruginosa)
| Incubation Time (hours) | Average OD570 (± SD) | Biofilm Classification |
| 8 | 0.15 (± 0.03) | Weak |
| 16 | 0.45 (± 0.08) | Moderate |
| 24 | 0.89 (± 0.12) | Strong |
| 48 | 0.75 (± 0.10) | Moderate |
| 72 | 0.52 (± 0.09) | Moderate |
Table 2: Example Data for this compound Anti-Biofilm Activity (24h treatment)
| This compound (µg/mL) | % Biofilm Inhibition (± SD) | % Biofilm Disruption (± SD) |
| 0 (Control) | 0 (± 5.2) | 0 (± 4.8) |
| 1 | 15.3 (± 3.1) | 8.9 (± 2.5) |
| 5 | 45.8 (± 6.5) | 25.1 (± 5.3) |
| 10 | 78.2 (± 8.1) | 55.6 (± 7.9) |
| 20 | 91.5 (± 4.9) | 72.3 (± 6.4) |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Hypothetical mechanism of this compound action.
Caption: Potential interference of this compound with the PQS pathway.
Experimental Workflow
Caption: Workflow for this compound anti-biofilm assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Quinolactacin C Solubility for In Vitro Studies
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the solubility of Quinolactacin C in in vitro experimental setups.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound in aqueous buffers commonly used for in vitro assays. This guide offers a systematic approach to overcoming these solubility challenges.
Issue: this compound precipitates out of solution upon addition to aqueous buffer.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer. | See Protocol 1: Preparation of this compound Stock Solution. |
| Solvent Shock | Minimize the percentage of organic solvent in the final assay medium. A final concentration of DMSO or ethanol below 1% is generally well-tolerated by most cell lines. Perform serial dilutions of the stock solution into the assay buffer. | See Protocol 2: Serial Dilution of Stock Solution. |
| pH-Dependent Solubility | The quinolone structure of this compound suggests its solubility may be influenced by pH. Test the solubility of the compound in buffers with varying pH values (e.g., pH 5.0, 7.4, 9.0). | See Protocol 3: pH-Dependent Solubility Assessment. |
| Compound Aggregation | Incorporate a non-ionic surfactant or a solubilizing excipient into the assay buffer to prevent aggregation and enhance solubility. | See Protocol 4: Use of Solubilizing Excipients. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Based on data for related quinolone compounds like Quinolactacin A1, this compound is expected to have poor water solubility but should be soluble in organic solvents.[] For in vitro studies, it is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) or ethanol.
Q2: What is the maximum concentration of organic solvent, like DMSO, that can be used in a cell-based assay?
The tolerance of cell lines to organic solvents varies. However, a general guideline is to keep the final concentration of DMSO or ethanol in the cell culture medium at or below 1% (v/v) to minimize cytotoxicity. It is always best practice to include a vehicle control (medium with the same concentration of solvent) in your experimental design.
Q3: My compound still precipitates even when using a DMSO stock solution. What should I do?
If precipitation occurs upon dilution of the DMSO stock into your aqueous buffer, you can try the following:
-
Lower the final concentration: Your target concentration may be above the solubility limit of this compound in the final assay buffer.
-
Use a co-solvent system: A mixture of a water-miscible organic solvent and water can increase the solubility of poorly soluble drugs.[2][3]
-
Incorporate solubilizing agents: Excipients like cyclodextrins or surfactants can help maintain the compound's solubility in aqueous solutions.[2][4][5]
Q4: Can I use pH modification to improve the solubility of this compound?
Yes, pH adjustment can be an effective method for ionizable compounds.[2][6] Quinolone structures often contain functional groups that can be protonated or deprotonated, influencing their solubility. Experimenting with buffers at different pH values may help identify a range where this compound is more soluble.
Quantitative Data Summary
The following table summarizes common organic solvents and their suggested starting concentrations for solubilizing poorly soluble compounds for in vitro assays.
| Solvent | Typical Stock Concentration | Recommended Final Assay Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | ≤ 1% | Widely used, but can be toxic to some cell lines at higher concentrations. |
| Ethanol | 10-50 mM | ≤ 1% | A less toxic alternative to DMSO for some applications. |
| Methanol | 10-50 mM | ≤ 0.5% | Can be more toxic to cells than ethanol. |
| Dimethylformamide (DMF) | 10-50 mM | ≤ 0.5% | Use with caution due to potential toxicity. |
The next table outlines common solubilizing excipients that can be employed to enhance the aqueous solubility of compounds like this compound.
| Excipient Type | Examples | Typical Concentration Range | Mechanism of Action |
| Cyclodextrins | β-cyclodextrin, HP-β-cyclodextrin | 1-10 mM | Forms inclusion complexes with hydrophobic drug molecules, increasing their solubility.[2][7] |
| Surfactants (non-ionic) | Tween® 20, Tween® 80, Triton™ X-100 | 0.01 - 0.1% | Form micelles that encapsulate poorly soluble drugs.[8] |
| Polymers | Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP) | 1 - 5% | Can increase solubility through various mechanisms, including forming solid dispersions.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out a precise amount of this compound powder using an analytical balance.
-
Add the appropriate volume of 100% DMSO (or ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) may be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution of Stock Solution
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the final desired concentrations.
-
For each dilution step, mix thoroughly by pipetting up and down.
-
Use the freshly prepared dilutions in your in vitro assay immediately.
Protocol 3: pH-Dependent Solubility Assessment
-
Prepare a set of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add a known excess amount of this compound powder to each buffer.
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.
Protocol 4: Use of Solubilizing Excipients
-
Prepare the desired assay buffer.
-
Add the selected solubilizing excipient (e.g., HP-β-cyclodextrin to a final concentration of 5 mM) to the buffer.
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Mix until the excipient is fully dissolved.
-
Prepare the this compound working solution by diluting the stock solution into the excipient-containing buffer.
-
Observe for any signs of precipitation.
Visualizations
Caption: A decision-tree workflow for solubilizing this compound.
Caption: Hypothetical inhibition of a kinase by this compound.
References
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Validation for Quinolactacin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation of Quinolactacin C.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an analytical method for this compound?
A1: Based on its structure as a quinolone alkaloid with a γ-lactam ring, the primary challenges include ensuring analyte stability, achieving adequate chromatographic resolution from related impurities, and managing potential issues with solubility.[1][2] The lactam ring may be susceptible to hydrolysis under certain pH and temperature conditions, impacting the accuracy and reliability of the method.
Q2: How can I improve the solubility of this compound in my mobile phase?
A2: this compound is soluble in DMSO and methanol.[2] For reversed-phase HPLC, starting with a mobile phase containing a higher percentage of organic solvent (like acetonitrile or methanol) and gradually introducing the aqueous phase can prevent precipitation on the column. If solubility issues persist, consider the use of additives like a small percentage of formic acid or acetic acid, which can also improve peak shape for alkaloid compounds.
Q3: What are the recommended starting conditions for HPLC method development for this compound?
A3: A good starting point for HPLC method development would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water (or a buffer like ammonium acetate).[3] A photodiode array (PDA) detector is recommended to monitor the analyte at its maximum absorbance wavelength.
Q4: My this compound peak is tailing. What are the possible causes and solutions?
A4: Peak tailing for alkaloid compounds like this compound on reversed-phase columns is often due to interactions between the basic nitrogen atoms in the molecule and residual acidic silanol groups on the silica-based column packing.[3]
-
Solutions include:
-
Using a base-deactivated column or a column with end-capping.
-
Adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).
-
Operating at a lower pH (e.g., pH 3-4 with formic or acetic acid) to protonate the analyte and reduce silanol interactions.
-
Operating at a higher pH (e.g., pH 8-9 with an appropriate buffer) to suppress the ionization of silanol groups.
-
Q5: How do I perform a forced degradation study for this compound?
A5: Forced degradation studies are crucial for developing a stability-indicating analytical method.[4] For this compound, this would involve subjecting the compound to stress conditions such as:
-
Acid hydrolysis: e.g., 0.1 M HCl at 60°C
-
Base hydrolysis: e.g., 0.1 M NaOH at 60°C
-
Oxidation: e.g., 3% H₂O₂ at room temperature
-
Thermal stress: e.g., 105°C
-
Photolytic stress: e.g., exposure to UV light
The goal is to achieve 5-20% degradation and demonstrate that the degradation products are well-resolved from the parent this compound peak.
Troubleshooting Guides
HPLC-UV Method Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | Injection failure | Verify syringe/autosampler operation. |
| Incorrect mobile phase composition | Prepare fresh mobile phase and ensure correct proportions. | |
| Detector issue | Check lamp status and wavelength settings. | |
| Sample degradation | Prepare fresh sample and protect from light/heat. | |
| Split Peaks | Column contamination or void | Flush the column; if unresolved, replace the column. |
| Co-elution with an impurity | Optimize mobile phase gradient or change column chemistry. | |
| Sample solvent incompatible with mobile phase | Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. | |
| Baseline Drift | Column not equilibrated | Equilibrate the column for a longer duration. |
| Mobile phase composition changing | Ensure proper mixing and degassing of the mobile phase. | |
| Temperature fluctuations | Use a column oven to maintain a stable temperature. | |
| Ghost Peaks | Contamination in the mobile phase or system | Flush the system with a strong solvent; use high-purity solvents. |
| Carryover from previous injections | Run blank injections with a strong wash solvent. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol provides a starting point for the development of a quantitative HPLC-UV method.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition (80:20 Mobile Phase A:B).
4. System Suitability:
-
Inject the working standard solution six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing factor: 0.8 - 1.5
-
Theoretical plates: ≥ 2000
-
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Troubleshooting Decision Tree for Common HPLC Issues.
References
- 1. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the robustness of Quinolactacin C HPLC analysis
Technical Support Center: Quinolactacin C HPLC Analysis
Welcome to the technical support center for the HPLC analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to enhance the robustness and reliability of their analytical methods. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a novel quinolone compound first isolated from Penicillium sp.[1]. Structurally, it features a quinolone skeleton fused with a gamma-lactam ring[1]. As a bioactive natural product, its accurate quantification and purity assessment via HPLC are critical for research, chemical synthesis, and pharmaceutical development.
Q2: What are the most common challenges in the HPLC analysis of this compound?
The primary challenges include poor peak shape (tailing or fronting), inadequate resolution from structurally similar isomers or impurities, and inconsistent retention times.[2][3]. These issues can arise from the compound's aromatic and heterocyclic nature, its potential for secondary interactions with the stationary phase, and its limited solubility in highly aqueous mobile phases.
Q3: Which HPLC column is recommended for this compound analysis?
A reversed-phase C18 column is a common starting point for the analysis of quinolone-type compounds.[4][5]. However, for improved selectivity, especially when separating isomers, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column is highly recommended.[6][7]. These stationary phases offer alternative separation mechanisms, such as π-π interactions with the aromatic quinolone ring system, which can significantly enhance resolution.[7].
Q4: How can I improve a tailing peak for this compound?
Peak tailing is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing.[8]. To mitigate this, consider using a high-purity, end-capped C18 column, adding a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase, or adjusting the mobile phase pH to be at least 2 units away from the pKa of this compound.[9].
Q5: My this compound peak is fronting. What is the cause?
Peak fronting is most commonly a result of sample overload or injecting the sample in a solvent that is significantly stronger than the mobile phase.[2][9]. The easiest solution is to dilute the sample or reduce the injection volume.[9]. Always try to dissolve your sample in the initial mobile phase to ensure good peak shape.[10].
Q6: What should I do if my peaks are splitting?
Split peaks can indicate a problem with the sample injection, a partially blocked column frit, or a column void.[11]. Ensure your sample is fully dissolved in a compatible solvent.[10]. If the problem persists, try backflushing the column (if the manufacturer allows) or replacing the column inlet frit.[2].
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape
Question: My this compound peak is exhibiting significant tailing or fronting. How can I achieve a symmetrical peak?
Answer: Peak shape issues compromise accurate integration and reduce resolution.[9][12]. The following table outlines common causes and solutions.
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: The basic nitrogen in the quinolone structure interacts with acidic silanol groups on the column packing.[8]. | • Use a high-purity, end-capped silica column.• Add a competing base (e.g., 0.05-0.1% Triethylamine) to the mobile phase.• Adjust mobile phase pH to suppress silanol ionization (typically pH < 4). |
| Column Contamination: Strongly retained impurities are bound to the column inlet. | • Flush the column with a strong solvent (e.g., isopropanol).• Use a guard column to protect the analytical column.[13]. | |
| Column Overload: Injecting too much sample mass.[2]. | • Reduce the sample concentration or injection volume. | |
| Peak Fronting | Sample Overload: Exceeding the mass capacity of the column.[2]. | • Dilute the sample and re-inject.• Use a column with a larger internal diameter if high loading is necessary.[14]. |
| Incompatible Sample Solvent: The sample is dissolved in a solvent much stronger than the mobile phase.[10]. | • Dissolve the sample in the initial mobile phase whenever possible.• If a stronger solvent must be used, reduce the injection volume. |
Problem 2: Poor Resolution
Question: I am unable to separate this compound from a closely eluting impurity or potential isomer. How can I improve the resolution?
Answer: Achieving baseline resolution (Rs > 1.5) is essential for accurate quantification.[12]. When dealing with structurally similar compounds, optimizing selectivity is key.
| Strategy | Detailed Approach and Rationale |
| Optimize Mobile Phase | • Change Organic Modifier: Switch between acetonitrile and methanol. Their different properties can alter selectivity and improve separation.[15].• Adjust pH: If the impurity has an ionizable group, small changes in mobile phase pH can significantly impact its retention relative to this compound.• Modify Gradient Slope: For gradient methods, use a shallower gradient around the elution time of the target peaks to increase the separation window.[16]. |
| Change Stationary Phase | • Alternative Selectivity: If a C18 column is insufficient, switch to a Phenyl-Hexyl or PFP column. These phases provide π-π and dipole-dipole interactions, which are highly effective for separating aromatic and isomeric compounds.[6][7]. |
| Adjust Temperature | • Temperature Screening: Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C). Lowering the temperature can sometimes increase resolution, while higher temperatures can improve efficiency and alter selectivity.[12][16]. |
| Modify Flow Rate | • Reduce Flow Rate: Decreasing the flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better resolution, although it will increase the analysis time.[12]. |
Problem 3: Shifting Retention Times
Question: The retention time for this compound is not reproducible between injections. What could be the cause?
Answer: Unstable retention times prevent reliable peak identification and quantification. The issue often lies with the mobile phase, column, or system hardware.[3][10].
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Increase the column equilibration time to at least 10-15 column volumes before the first injection and between gradient runs.[11]. |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. If using buffered solutions, ensure the organic modifier concentration does not cause buffer precipitation.[13]. |
| Temperature Fluctuations | Use a thermostatted column compartment to maintain a consistent temperature.[16]. |
| System Leaks | Inspect all fittings for leaks, especially between the pump, injector, and column.[3]. |
| Pump Malfunction | Check the pump for pressure fluctuations.[3]. Purge the pump to remove air bubbles and ensure check valves are functioning correctly.[17]. |
Experimental Protocol: Reversed-Phase HPLC Method
This section provides a robust starting method for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., Methanol or DMSO) to a final concentration of approximately 0.5 mg/mL.
-
Dilute further with the initial mobile phase (e.g., 90:10 Water:Acetonitrile) to the desired working concentration (e.g., 20 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Method Parameters:
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient Program | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. Post-Run Analysis:
-
Integrate the peak corresponding to this compound.
-
Verify system suitability parameters: tailing factor should be between 0.9 and 1.5, and theoretical plates > 5000.
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows to aid in troubleshooting and method execution.
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: General experimental workflow for HPLC analysis.
References
- 1. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. aelabgroup.com [aelabgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. welch-us.com [welch-us.com]
- 8. hplc.eu [hplc.eu]
- 9. scribd.com [scribd.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. realab.ua [realab.ua]
- 14. labtech.tn [labtech.tn]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. researchgate.net [researchgate.net]
- 17. mastelf.com [mastelf.com]
dealing with impurities in synthetic Quinolactacin C
Technical Support Center: Synthetic Quinolactacin C
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve common issues related to impurities encountered during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: My final product shows multiple spots on the TLC plate close to the main product spot. What are they and how can I get rid of them?
A1: These spots likely represent diastereomers or epimers of this compound. Quinolactacins are known to undergo C-3 epimerization, which can occur during the reaction, work-up, or even during purification if conditions are not carefully controlled.[1]
-
Identification: Co-spot your product with starting materials to rule them out. The most reliable way to identify stereoisomers is through chiral High-Performance Liquid Chromatography (HPLC) or advanced Nuclear Magnetic Resonance (NMR) techniques.
-
Troubleshooting:
-
Purification: Careful column chromatography with a high-resolution silica gel and an optimized solvent system can separate diastereomers. If this fails, preparative HPLC is the most effective method.
-
Prevention: Re-evaluate your reaction conditions. Avoid prolonged exposure to acidic or basic conditions during work-up, as these can catalyze epimerization.
-
Q2: I've purified my this compound, but my NMR spectrum shows broad peaks and a lower-than-expected yield. What could be the cause?
A2: This is often indicative of contamination with polymeric or tarry byproducts, a common issue in syntheses involving quinoline cores, such as the Skraup or Doebner-von Miller reactions.[2] These high-molecular-weight materials do not give sharp NMR signals and can trap your desired product, leading to low recovery.
-
Identification: Polymeric materials often appear as a baseline "hump" in NMR spectra and streak on a TLC plate from the baseline.
-
Troubleshooting:
-
Purification: Before chromatographic purification, try precipitating the polymeric material. Dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane) in which your product is soluble, and then add a non-polar solvent (like hexanes or pentane) dropwise to precipitate the polymers. Filter the mixture and then purify the filtrate via column chromatography.
-
Prevention: Control the reaction temperature carefully, as excessive heat can promote polymerization.[2] The gradual addition of reagents can also help manage the reaction rate and minimize side reactions.[2]
-
Q3: My mass spectrometry results show a peak at [M+16]+. What is this impurity?
A3: A peak at [M+16]+ strongly suggests the presence of an oxidation product. Quinolactacins have been shown to be susceptible to oxidation.[1] The quinolone core or other parts of the molecule can be oxidized, especially if exposed to air for extended periods during work-up or storage.
-
Identification: Besides MS, changes in the aromatic region of the ¹H NMR spectrum may be visible. The product's color might also change, often developing a yellowish or brownish tint.
-
Troubleshooting:
-
Purification: These byproducts can often be separated using standard silica gel column chromatography, as their polarity will be different from this compound.
-
Prevention: Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). During work-up, use degassed solvents and minimize the exposure of the product to air. Store the final compound under an inert atmosphere and protect it from light.
-
Q4: My HPLC analysis shows a peak with a retention time matching my key starting material. How can I improve reaction completion?
A4: The presence of starting material indicates an incomplete reaction. Low conversion in quinoline synthesis can stem from several factors, including suboptimal reaction conditions or insufficient reaction time.[2][3]
-
Identification: The most straightforward method is to compare the retention time of the impurity peak with an authentic sample of the starting material using HPLC or TLC.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Do not stop the reaction prematurely.
-
Optimization: Consider increasing the reaction temperature, prolonging the reaction time, or increasing the molar ratio of one of the reagents.[2][3]
-
Purification: Unreacted starting materials are typically easier to remove than other byproducts. Standard column chromatography is usually sufficient.
-
Data Presentation
Table 1: HPLC Purity Analysis of Synthetic this compound Batches
This table presents hypothetical data from three different synthesis batches, illustrating common impurity profiles detected by reverse-phase HPLC.
| Batch ID | This compound Purity (%) | Impurity 1 (Diastereomer) (%) | Impurity 2 (Oxidized Product) (%) | Impurity 3 (Starting Material) (%) |
| QLC-SYN-01 | 91.2 | 5.8 | 1.5 | 1.5 |
| QLC-SYN-02 | 85.4 | 8.1 | 4.3 | 2.2 |
| QLC-SYN-03 | 98.7 | 0.5 | 0.2 | 0.6 |
Experimental Protocols
Protocol 1: Standard Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for purifying crude synthetic this compound.
-
Slurry Preparation: Dissolve the crude product (e.g., 100 mg) in a minimal volume of dichloromethane (DCM). Add a small amount of silica gel (approx. 500 mg) to this solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample.
-
Column Packing: Prepare a glass column packed with silica gel (e.g., 230-400 mesh) using a suitable solvent system, such as a hexane/ethyl acetate gradient. A typical starting point is 20% ethyl acetate in hexane.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the starting solvent mixture (e.g., 20% EtOAc in hexane). Gradually increase the polarity of the eluent (e.g., to 30%, 40%, 50% EtOAc) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Analysis: Stain the TLC plates with an appropriate stain (e.g., potassium permanganate) and visualize under UV light.
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.
Protocol 2: Analytical HPLC for Purity Assessment
This protocol outlines a standard method for determining the purity of a this compound sample.
-
Sample Preparation: Prepare a stock solution of the purified this compound sample in methanol or acetonitrile at a concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength determined by UV-Vis scan).
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% B to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Injection and Analysis: Inject 10 µL of the prepared sample. Integrate the peaks in the resulting chromatogram to determine the relative area percent of the main peak (this compound) and any impurity peaks.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Bioactivities of Quinolactacins A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known biological activities of Quinolactacin A, B, and C, a family of quinolone alkaloids. While direct comparative quantitative data remains limited in publicly available research, this document synthesizes the existing findings to offer insights into their potential as therapeutic agents.
Introduction to Quinolactacins
Quinolactacins A, B, and C are novel quinolone compounds first isolated from the fungus Penicillium sp. EPF-6. These natural products are characterized by a core quinolone skeleton fused to a γ-lactam ring. Their discovery has prompted investigations into their biological activities, revealing potential applications in anti-inflammatory and neuroprotective therapies.
Bioactivity Profile: A Qualitative Comparison
Current research has highlighted two primary areas of bioactivity for the quinolactacin family: inhibition of Tumor Necrosis Factor-alpha (TNF-α) production and inhibition of acetylcholinesterase (AChE).
Table 1: Summary of Known Bioactivities of Quinolactacins
| Compound | Bioactivity | Quantitative Data (IC50) | Key Findings |
| Quinolactacin A | TNF-α Production Inhibition | Not available in searched literature. | Identified as an inhibitor of TNF-α production in murine macrophages.[1] |
| Acetylcholinesterase Inhibition | Not available in searched literature for Quinolactacin A. Quinolactacin A2, a stereoisomer, is a potent inhibitor. | The stereoisomer Quinolactacin A2 exhibits 14-fold higher AChE inhibitory activity than its counterpart, A1, indicating the critical role of stereochemistry. | |
| Quinolactacin B | TNF-α Production Inhibition | Not available in searched literature. | Implied to have TNF-α inhibitory activity through its synthesis as a "TNF production inhibitor". |
| Acetylcholinesterase Inhibition | Not available in searched literature. | ||
| Quinolactacin C | TNF-α Production Inhibition | Not available in searched literature. | |
| Acetylcholinesterase Inhibition | Not available in searched literature. |
Note: The lack of standardized, head-to-head comparative studies necessitates a qualitative assessment. The bioactivities mentioned are based on initial discoveries and related compounds.
Detailed Bioactivities
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
Acetylcholinesterase (AChE) Inhibition
The quinolactacin scaffold has also been associated with the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Notably, Quinolactacin A2, a stereoisomer of Quinolactacin A, has been reported as a potent acetylcholinesterase inhibitor, being 14 times more active than its stereoisomer A1. This highlights the sensitivity of the biological target to the stereochemistry of the quinolactacin molecule and suggests that Quinolactacins A, B, and C may also possess AChE inhibitory activity.
Signaling Pathways
The precise signaling pathways modulated by Quinolactacins A, B, and C are not yet fully elucidated. However, based on their inhibitory effects on TNF-α production, it is plausible that they interfere with inflammatory signaling cascades. Lipopolysaccharide (LPS) is a common inducer of TNF-α production in macrophages, acting through Toll-like receptor 4 (TLR4) and subsequently activating downstream pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Putative inhibitory mechanism of Quinolactacins on the LPS-induced TNF-α signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of bioactivities. Below are standardized methodologies for the key experiments cited.
TNF-α Production Inhibition Assay in Macrophages
Objective: To determine the inhibitory effect of Quinolactacins on the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or primary peritoneal macrophages).
Methodology:
-
Cell Culture: Macrophage cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded in 96-well plates at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Cells are pre-treated with various concentrations of Quinolactacins A, B, or C for 1 hour. A vehicle control (e.g., DMSO) is also included.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours) to induce TNF-α production.
-
Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of TNF-α production, is determined by plotting the percentage of inhibition against the log of the compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory effect of Quinolactacins on the activity of acetylcholinesterase.
Methodology:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
Acetylthiocholine iodide (ATCI) solution (substrate).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.
-
Acetylcholinesterase (AChE) enzyme solution.
-
Test compounds (Quinolactacins A, B, C) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add phosphate buffer, DTNB solution, and the test compound at various concentrations to the wells.
-
Initiate the reaction by adding the AChE enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Start the enzymatic reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the control (enzyme without inhibitor). The IC50 value is calculated from the dose-response curve.
Experimental Workflow Diagram
Caption: A generalized workflow for the comparative bioactivity analysis of Quinolactacins.
Conclusion and Future Directions
Quinolactacins A, B, and C represent a promising class of natural products with potential therapeutic applications in inflammatory and neurodegenerative diseases. While initial studies have highlighted their inhibitory effects on TNF-α production and acetylcholinesterase, a comprehensive and direct comparative analysis with quantitative data is necessary to fully elucidate their structure-activity relationships and to identify the most potent analogue for further development. Future research should focus on performing head-to-head comparisons of Quinolactacins A, B, and C in standardized bioassays to determine their relative potencies. Furthermore, detailed mechanistic studies are required to identify their precise molecular targets and to map the signaling pathways they modulate. Such studies will be instrumental in advancing our understanding of these fascinating molecules and in unlocking their full therapeutic potential.
References
head-to-head comparison of Quinolactacin C and other quinolone antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Quinolactacin C, a novel fungal-derived quinolone, and traditional quinolone antibiotics. While direct comparative studies on the antimicrobial efficacy of this compound are limited in publicly available literature, this document summarizes the existing data on its biological activities and provides a framework for its evaluation against established quinolone drugs. Detailed experimental protocols are included to facilitate further research and direct comparison.
Structural and Functional Overview
This compound belongs to a family of alkaloids characterized by an N-methyl pyrroloquinolone skeleton.[1] These compounds were first identified in the fermentation broth of Penicillium sp.[2] In contrast, conventional quinolone antibiotics are synthetic compounds based on a 4-quinolone bicyclic core.[3] Fluoroquinolones, a major class of quinolones, are distinguished by a fluorine atom at position 6, which significantly enhances their antibacterial activity.
The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these topoisomerases, fluoroquinolones induce lethal double-strand breaks in the bacterial chromosome.[5] While this compound is structurally related to quinolones, its primary mechanism of action has not been definitively established as targeting DNA gyrase or topoisomerase IV.
Comparative Biological Activity
Table 1: Summary of Biological Activities
| Feature | This compound & Congeners | Ciprofloxacin | Levofloxacin |
| Primary Biological Activity | Inhibition of Tumor Necrosis Factor (TNF) production, Cytotoxicity against some cancer cell lines.[1][7] | Broad-spectrum antibacterial. | Broad-spectrum antibacterial. |
| Known Mechanism of Action | Not definitively elucidated. | Inhibition of DNA gyrase and topoisomerase IV.[8] | Inhibition of DNA gyrase and topoisomerase IV.[8] |
| Reported Antibacterial Spectrum | Limited data; some quinolactacins show weak activity.[6] | Broad-spectrum against Gram-positive and Gram-negative bacteria.[9] | Broad-spectrum with enhanced activity against Gram-positive bacteria compared to ciprofloxacin.[9] |
| Anti-biofilm Activity | Quinolactacin H shows activity against P. aeruginosa biofilms.[6] | Variable, often requiring higher concentrations than MIC. | Variable, often requiring higher concentrations than MIC. |
Experimental Protocols for Comparative Analysis
To enable a direct and quantitative comparison of this compound with other quinolone antibiotics, the following detailed experimental protocols are provided.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
Materials:
-
Test compounds (this compound, ciprofloxacin, levofloxacin)
-
Bacterial strains of interest (e.g., E. coli, S. aureus, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh overnight culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Prepare a two-fold serial dilution of each test compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays measure the ability of a compound to inhibit the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.
3.2.1. DNA Gyrase Supercoiling Inhibition Assay
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA)
-
Test compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add purified DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and EDTA).
-
Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Analysis: Visualize the DNA bands under UV light after staining. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of supercoiling) can be determined.[8]
3.2.2. Topoisomerase IV Decatenation Inhibition Assay
Materials:
-
Purified bacterial topoisomerase IV (subunits ParC and ParE)
-
Kinetoplast DNA (kDNA)
-
ATP
-
Assay buffer (similar to gyrase assay buffer)
-
Test compounds
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Reaction Setup: Combine the assay buffer, kDNA, and the test compound at various concentrations in a microcentrifuge tube.
-
Enzyme Addition: Add purified topoisomerase IV to start the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction with a stop solution.
-
Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.
-
Analysis: Visualize the DNA bands. Inhibition of decatenation is observed as the persistence of the high molecular weight kDNA network at the top of the gel, with a corresponding decrease in the decatenated DNA products. The IC50 can be calculated.[8]
Signaling Pathway of Quinolone Inhibition
Caption: Mechanism of action of quinolone antibiotics.
Conclusion
This compound and its analogs represent a structurally novel class of quinolones with intriguing biological activities, including TNF inhibition and cytotoxicity.[1][7] While their potential as direct antibacterial agents appears limited based on current knowledge, their unique structure may serve as a scaffold for the development of new therapeutic agents. Further research, particularly direct comparative studies employing the standardized protocols outlined in this guide, is essential to fully elucidate the antimicrobial spectrum and mechanism of action of this compound and to accurately position it relative to established quinolone antibiotics. The observed anti-biofilm activity of Quinolactacin H warrants further investigation as a potential strategy to combat persistent bacterial infections.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines [mdpi.com]
A Comparative Guide to the Analytical Validation of Quinolactacin C using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Quinolactacin C against a potential alternative, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This compound is a novel quinolone compound isolated from Penicillium species, exhibiting a unique quinolone skeleton with a gamma-lactam ring.[1][2] Accurate and precise quantification of this compound is crucial for research and development, particularly in exploring its potential therapeutic applications.
This document outlines detailed experimental protocols and presents a comparative summary of expected performance data to assist researchers in selecting the most appropriate analytical method for their needs.
Experimental Protocols
A robust and validated analytical method is paramount for obtaining reliable data in drug discovery and quality control. Below are detailed protocols for a proposed reversed-phase HPLC method suitable for the routine analysis of this compound and a more sensitive UPLC-MS/MS method for trace-level quantification.
Proposed HPLC-UV Method for this compound
This method is designed for the routine quantification of this compound in bulk material or simple formulations.
1. Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). A typical gradient might start at 20% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Quinolone compounds typically exhibit strong UV absorbance between 270-330 nm.[3] A PDA detector would be optimal to determine the absorbance maximum for this compound.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable organic solvent such as methanol or DMSO to a concentration of 1 mg/mL. Quinolactacin A1, a similar compound, is soluble in ethanol, methanol, DMF, or DMSO.[]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (low, medium, high). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Alternative Method: UPLC-MS/MS
For higher sensitivity and selectivity, especially in complex matrices like biological fluids or fermentation broths, a UPLC-MS/MS method is recommended. This technique is widely used for the analysis of fungal metabolites and quinolone residues.[5][6][7]
1. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Similar to the HPLC method, a gradient of acetonitrile and water with 0.1% formic acid is suitable. The gradient can be much faster due to the UPLC system.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI positive.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule [M+H]⁺ of this compound) and a specific product ion would need to be determined by direct infusion of a standard solution.
2. Sample Preparation:
-
Sample preparation may require more extensive cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix interferences before injection.
Method Performance Comparison
The choice between HPLC-UV and UPLC-MS/MS depends on the specific application, required sensitivity, and available instrumentation. The following table summarizes the expected performance characteristics of each method for the analysis of this compound.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Moderate; susceptible to interference from compounds with similar retention times and UV spectra. | High; based on specific precursor and product ion masses. |
| Sensitivity (LOQ) | Typically in the µg/mL range. | Typically in the ng/mL to pg/mL range.[8][9] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 |
| Precision (RSD) | ≤ 2% | ≤ 15% (higher variability at lower concentrations).[7] |
| Accuracy (Recovery) | 98-102% | 85-115% (wider acceptable range due to matrix effects).[7] |
| Analysis Time | 15-30 minutes per sample. | 5-10 minutes per sample. |
| Cost | Lower instrument and operational costs. | Higher instrument and operational costs. |
| Application | Routine quality control, purity assessment of bulk material. | Trace analysis, bioanalysis, analysis in complex matrices. |
Workflow and Visualization
The validation of an analytical method follows a logical progression to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for HPLC method validation.
Caption: A flowchart illustrating the key stages of HPLC method validation.
Conclusion
The proposed reversed-phase HPLC-UV method offers a reliable and cost-effective approach for the routine analysis of this compound, suitable for quality control and purity assessments. For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples or complex mixtures, the UPLC-MS/MS method is the superior alternative. The choice of method should be guided by the specific analytical requirements, including the nature of the sample, the expected concentration of this compound, and the available resources. Regardless of the chosen method, thorough validation is essential to ensure the generation of accurate and reproducible data.
References
- 1. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quinolactacin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of quinolactacin derivatives, which are crucial for pharmacokinetic studies, quality control, and various biomedical research applications.[1] The focus is on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The cross-validation of these methods is essential to ensure the reliability, reproducibility, and accuracy of analytical data.[1][2]
Data Presentation: A Comparative Analysis of Method Validation Parameters
The following tables summarize the typical performance characteristics of HPLC, LC-MS/MS, and UV-Vis spectrophotometric methods. These parameters are critical for assessing the reliability, accuracy, and sensitivity of an analytical method. While specific data for quinolactacin derivatives is limited, these values are representative of what can be expected based on the analysis of similar heterocyclic compounds.
Table 1: Comparison of HPLC Method Validation Parameters
| Parameter | Typical Performance | Reference |
| Linearity Range (µg/mL) | 1 - 100 | [3][4] |
| Correlation Coefficient (r²) | > 0.999 | [5][6] |
| Accuracy (% Recovery) | 98.0 - 102.0 | [4][7] |
| Precision (% RSD) | < 2.0 | [3][6] |
| Limit of Detection (LOD) (µg/mL) | 0.05 - 0.5 | [3] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.15 - 1.5 | [3] |
Table 2: Comparison of LC-MS/MS Method Validation Parameters
| Parameter | Typical Performance | Reference |
| Linearity Range (ng/mL) | 0.1 - 100 | [8][9] |
| Correlation Coefficient (r²) | > 0.999 | [9] |
| Accuracy (% Recovery) | 95.0 - 105.0 | [9][10] |
| Precision (% RSD) | < 15.0 | [10] |
| Limit of Detection (LOD) (ng/mL) | 0.01 - 0.1 | [9] |
| Limit of Quantitation (LOQ) (ng/mL) | 0.03 - 0.3 | [9] |
Table 3: Comparison of UV-Vis Spectrophotometric Method Validation Parameters
| Parameter | Typical Performance | Reference |
| Linearity Range (µg/mL) | 5 - 50 | [11] |
| Correlation Coefficient (r²) | > 0.995 | [6] |
| Accuracy (% Recovery) | 95.0 - 105.0 | [6][11] |
| Precision (% RSD) | < 3.0 | [6] |
| Limit of Detection (LOD) (µg/mL) | 0.5 - 2.0 | [6] |
| Limit of Quantitation (LOQ) (µg/mL) | 1.5 - 6.0 | [6] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and cross-validation of analytical methods.[12] Below are representative methodologies for the analysis of quinolactacin derivatives.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is typical.[4][5]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[4][5]
-
Detection: UV detection at a wavelength determined by the maximum absorbance of the specific quinolactacin derivative (e.g., 254 nm).[1][5]
-
Sample Preparation: Samples are typically dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8][13]
-
Column: A C18 or similar reversed-phase column with smaller particle size for better resolution (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution is typically used, often consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[8]
-
Flow Rate: A lower flow rate, such as 0.3-0.5 mL/min, is common.[9]
-
Ionization Mode: ESI in positive ion mode is generally suitable for quinolactacin derivatives.[8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[8]
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often required to clean up complex matrices like plasma or tissue homogenates before analysis.[14][15]
UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.[11]
-
Solvent: A suitable solvent in which the quinolactacin derivative is stable and soluble, such as methanol, ethanol, or a buffered aqueous solution.
-
Wavelength Scan: An initial scan is performed to determine the wavelength of maximum absorbance (λmax) for the specific derivative.
-
Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.[16] The concentration of the unknown sample is then determined from its absorbance using the calibration curve.[16]
-
Sample Preparation: Samples are dissolved in the chosen solvent and diluted as necessary to fall within the linear range of the calibration curve.[17]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the logical relationship for the cross-validation of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. View of Development and Validation of a Simple UV-Vis Spectrophotometric Method for the Quantitative Determination of Amoxicillin in Pharmaceutical Dosage Forms [journal.utripoli.edu.ly]
- 7. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 8. jfda-online.com [jfda-online.com]
- 9. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Development and validation of an ultraviolet-visible spectrophotometric method for quantifying oxytetracycline for veterinary use [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 15. Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. google.com [google.com]
- 18. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Stereoisomers of Quinolactacin C for Enhanced Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of a bioactive molecule is paramount to optimizing its therapeutic potential. This guide provides a comparative analysis of the stereoisomers of Quinolactacin C, a member of the quinolactacin family of alkaloids known for their diverse biological activities. By examining the available experimental data, this document aims to shed light on the stereoisomer with potentially enhanced activity and provide detailed methodologies for its synthesis and evaluation.
Quinolactacins, isolated from Penicillium species, are characterized by a unique pyrroloquinolone skeleton.[1] Early research into this family of natural products revealed their potential as inhibitors of tumor necrosis factor (TNF-α) production and as acetylcholinesterase (AChE) inhibitors.[1] A critical discovery highlighted the profound impact of stereochemistry on their biological function. For instance, Quinolactacin A2 demonstrated a 14-fold higher potency as an acetylcholinesterase inhibitor compared to its stereoisomer, Quinolactacin A1, underscoring the importance of the C-1' chirality in its mechanism of action.[1] While specific comparative data for the stereoisomers of this compound remains limited in publicly available literature, the principle of stereospecificity observed in its analogs strongly suggests that a similar relationship exists for this compound.
Comparative Biological Activity of Quinolactacin Stereoisomers
Although direct comparative studies on this compound stereoisomers are not extensively documented, the data from closely related analogs provides a strong rationale for prioritizing the synthesis and evaluation of individual enantiomers. The significant difference in AChE inhibition between Quinolactacin A1 and A2 serves as a key indicator of stereospecific interactions with the enzyme's active site. It is hypothesized that one enantiomer of this compound will exhibit significantly greater inhibitory activity against both acetylcholinesterase and TNF-α.
| Compound | Target | IC50 (µM) | Reference |
| Quinolactacin A1 | Acetylcholinesterase | - | [1] |
| Quinolactacin A2 | Acetylcholinesterase | Reportedly 14x more active than A1 | [1] |
| (S)-Quinolactacin-H | P. aeruginosa Biofilm Inhibition | 42.2 | [2] |
| (R)-Quinolactacin-H | P. aeruginosa Biofilm Inhibition | 47.1 | [2] |
Note: The table above includes data for Quinolactacin analogs to illustrate the importance of stereochemistry. Specific IC50 values for this compound stereoisomers are not currently available in the cited literature.
Stereoselective Synthesis of this compound
The enantioselective total synthesis of quinolactacins has been achieved through various strategies, with the asymmetric Pictet-Spengler reaction being a key step in establishing the crucial stereocenter.[3][4] The following proposed synthetic pathway for a specific stereoisomer of this compound is based on established methodologies for related compounds.
Experimental Protocol: Proposed Stereoselective Synthesis
This protocol outlines a potential route to a single enantiomer of this compound, leveraging an asymmetric Pictet-Spengler reaction.
Step 1: Asymmetric Pictet-Spengler Reaction
-
To a solution of tryptamine-derived imine (1.0 eq) in dry dichloromethane (DCM) is added a chiral thiourea catalyst (e.g., Jacobsen's catalyst) (0.05 eq).
-
The mixture is cooled to -30°C, and acetyl chloride (1.05 eq) and 2,6-lutidine (1.05 eq) in diisopropyl ether (DIPE) are added dropwise.
-
The reaction is stirred at -30°C for 24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with DCM.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched N-acetyl tetrahydro-β-carboline intermediate.[4] The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).[4]
Step 2: Winterfeldt Oxidation
-
The purified N-acetyl tetrahydro-β-carboline (1.0 eq) is dissolved in a mixture of dimethylformamide (DMF) and water.
-
Potassium superoxide (KO2) (4.0 eq) and 18-crown-6 (1.0 eq) are added, and the reaction mixture is stirred vigorously at room temperature under an air atmosphere.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous sodium thiosulfate and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to afford the desired this compound stereoisomer.
Evaluation of Biological Activity
To evaluate the enhanced activity of the synthesized this compound stereoisomers, standardized in vitro assays for acetylcholinesterase and TNF-α inhibition should be performed.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Prepare solutions of the synthesized this compound stereoisomers at various concentrations.
-
In a 96-well plate, add 50 µL of 0.1 M phosphate buffer (pH 8.0), 25 µL of the test compound solution, and 25 µL of acetylcholinesterase enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.
-
Initiate the reaction by adding 25 µL of acetylthiocholine iodide (ATCI) solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value for each stereoisomer.
Experimental Protocol: TNF-α Inhibition Assay
-
Culture murine macrophage-like J774.1 cells in appropriate media.[4]
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the synthesized this compound stereoisomers for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.[4]
-
After a 4-hour incubation period, collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition and determine the IC50 value for each stereoisomer.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating the stereoisomers of this compound.
Experimental workflow for synthesis and evaluation.
Proposed TNF-α inhibition pathway.
By systematically synthesizing and evaluating the individual stereoisomers of this compound, researchers can identify the more active enantiomer, paving the way for the development of more potent and selective therapeutic agents. The provided experimental frameworks offer a solid foundation for these investigations.
References
Comparative Cytotoxicity of Quinolone Alkaloids on Cancerous vs. Normal Cell Lines: A General Overview
Introduction
Quinolone alkaloids are a diverse group of heterocyclic compounds that have garnered significant interest in cancer research due to their potential as anticancer agents. A critical aspect of developing any new anticancer therapeutic is its selectivity – the ability to kill cancer cells while sparing normal, healthy cells. This guide provides a comparative analysis of the cytotoxic effects of various quinolone derivatives on cancerous and normal cell lines, supported by experimental data from published studies.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes representative IC50 values for different quinolone derivatives against a variety of cancer cell lines and, where available, their normal counterparts. Lower IC50 values indicate higher potency.
| Compound Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Fluoroquinolone Analogs | Leukemia (K562) | Leukemia | <50 | Normal Vero Cells | >50 | >1 |
| Lung Carcinoma (A549) | Lung Cancer | <50 | Normal Vero Cells | >50 | >1 | |
| Breast Cancer (MCF7) | Breast Cancer | <50 | Normal Vero Cells | >50 | >1 | |
| Pyrano[3,2-c]quinolones | Liver Cancer (Hep-G2) | Liver Cancer | 27.7 - 31.1 | Not Reported | - | - |
| Breast Cancer (MCF-7) | Breast Cancer | Not Reported | - | - | - | |
| Indolo[1,2-c]quinazolines | Colon Carcinoma (HCT116) | Colon Cancer | Micromolar range | Human Skin Fibroblasts (HSF) | Higher than cancer cells | >1 |
| Lung Adenocarcinoma (A549) | Lung Cancer | Micromolar range | Human Skin Fibroblasts (HSF) | Higher than cancer cells | >1 | |
| Leukemia (K562) | Leukemia | Micromolar range | Human Skin Fibroblasts (HSF) | Higher than cancer cells | >1 |
Note: The Selectivity Index (SI) is calculated as the IC50 of the compound in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity towards cancer cells.
Experimental Protocols
The following is a generalized protocol for assessing the cytotoxicity of a compound using the MTT assay, a common colorimetric assay for measuring cellular metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancerous and normal cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., quinolone derivative). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Experimental workflow for assessing comparative cytotoxicity.
Caption: Potential mechanism of action for some quinolone derivatives.
Benchmarking Quinolactacin C: A Comparative Guide to its Performance in Diverse Biofilm Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-biofilm performance of Quinolactacin C, a promising natural product, against established biofilm-forming pathogens. While data for this compound is currently available for static biofilm models, this guide contextualizes its efficacy by benchmarking it against commonly used antibiotics, ciprofloxacin and tobramycin, across a spectrum of biofilm model systems. This comparative approach offers valuable insights into the potential of this compound and highlights the importance of model selection in anti-biofilm drug discovery.
Performance of this compound in Static Biofilm Models
This compound, specifically its enantiomers (S)-quinolactacin-H and (R)-quinolactacin-H, has demonstrated potent inhibitory and dispersal activity against biofilms of the opportunistic pathogen Pseudomonas aeruginosa in the widely used static microtiter plate model.[1]
Data Presentation: this compound vs. P. aeruginosa PAO1 Biofilm (Static Model)
| Compound | Biofilm Inhibition (IC50) | Biofilm Dispersion (DC50) |
| (S)-quinolactacin-H | 16.7 µM[1] | 42.2 µM[1] |
| (R)-quinolactacin-H | 24.5 µM[1] | 47.1 µM[1] |
Comparative Performance of Standard Antibiotics in Diverse Biofilm Models
To understand how the anti-biofilm activity of a compound can vary with the experimental setup, this section presents data for the standard antibiotics ciprofloxacin and tobramycin against P. aeruginosa biofilms in different in vitro models. It is important to note that direct comparative data for this compound in these dynamic models is not yet publicly available.
Data Presentation: Ciprofloxacin vs. P. aeruginosa Biofilm
| Biofilm Model | Metric | Concentration | Effect |
| Static Microtiter Plate | MBEC (1-day biofilm) | 16 µg/mL[2] | Biofilm eradication |
| Static Microtiter Plate | MBEC (3-day biofilm) | 64 µg/mL[2] | Biofilm eradication |
| Modified Robbins Device | BEC (99.9% viability reduction) | 5 µg/mL[3] | Biofilm elimination |
| Flow Cell | - | 320 ng/mL (in combination with nitroxide) | 99.3% eradication of pre-formed biofilm[4] |
Data Presentation: Tobramycin vs. P. aeruginosa Biofilm
| Biofilm Model | Metric | Concentration | Effect |
| Calgary Biofilm Device | MBIC | 8 to 32 µg/mL[5] | Biofilm inhibition |
| Calgary Biofilm Device | MBEC | >100 µg/mL (12h exposure) | Biofilm eradication[3] |
| Flow Cell | - | 1 µg/mL | No effect on biofilm CFU[6] |
| Modified Robbins Device | BEC (99.9% viability reduction) | 75 µg/mL (36h exposure) | Biofilm elimination[3] |
Experimental Protocols
Detailed methodologies for the key biofilm models are provided below to facilitate experimental reproducibility and comparison.
Static Microtiter Plate Biofilm Assay
This method is a high-throughput technique for assessing biofilm formation and its inhibition.
-
Inoculum Preparation: An overnight culture of P. aeruginosa is diluted 1:100 in a suitable growth medium (e.g., Luria-Bertani or M63 minimal medium).[7][8]
-
Biofilm Formation: 100-200 µL of the diluted culture is added to the wells of a 96-well microtiter plate.[7][8] For inhibition assays, the test compound (e.g., this compound) is added at this stage. The plate is incubated at 37°C for 24-48 hours without agitation.
-
Quantification (Crystal Violet Staining):
-
The planktonic cells are gently removed from the wells.
-
The wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
The remaining biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.[8]
-
Excess stain is washed away with water.
-
The bound dye is solubilized with 30% acetic acid or ethanol.[7]
-
The absorbance is measured at a wavelength of 550-570 nm to quantify the biofilm biomass.[7][8]
-
Calgary Biofilm Device (CBD) Assay
The CBD allows for the formation of 96 equivalent biofilms on pegs of a lid, which can then be transferred to different microplates for antimicrobial susceptibility testing.
-
Biofilm Formation: The pegs of the CBD lid are immersed in a 96-well plate containing the bacterial inoculum and incubated with shaking to allow for uniform biofilm formation on each peg.[9]
-
Antimicrobial Challenge: The lid with the biofilm-coated pegs is transferred to a new 96-well plate containing serial dilutions of the antimicrobial agent.
-
Quantification (MBEC Determination): After incubation, the pegs are rinsed and placed in a recovery medium. The Minimum Biofilm Eradication Concentration (MBEC) is determined as the lowest concentration of the antimicrobial agent that prevents bacterial regrowth from the treated biofilm.[10]
Flow Cell Biofilm Model
This dynamic model allows for the real-time observation of biofilm formation and the effect of antimicrobial agents under continuous nutrient flow, mimicking physiological conditions more closely.
-
System Assembly and Sterilization: A flow cell system, consisting of a flow chamber, tubing, a peristaltic pump, and media reservoirs, is assembled and sterilized.
-
Inoculation: The flow chamber is inoculated with a bacterial suspension.
-
Biofilm Growth: A continuous flow of sterile growth medium is pumped through the chamber, allowing the biofilm to develop on the surface of the flow cell.
-
Antimicrobial Treatment and Analysis: Once the biofilm has matured, a medium containing the antimicrobial agent is introduced into the system. The effects on the biofilm structure and viability can be monitored in real-time using microscopy techniques such as Confocal Laser Scanning Microscopy (CLSM).
Signaling Pathways in P. aeruginosa Biofilm Formation
The formation of biofilms in P. aeruginosa is a complex process regulated by intricate signaling networks. Two of the most critical pathways are Quorum Sensing (QS) and the cyclic-di-GMP (c-di-GMP) signaling network.
Quorum Sensing (QS) Signaling
QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, multiple QS systems, including the las and rhl systems, regulate the production of virulence factors and are crucial for biofilm maturation.[11][12]
Caption: Quorum sensing pathways in P. aeruginosa.
Cyclic-di-GMP (c-di-GMP) Signaling
The second messenger cyclic diguanylate (c-di-GMP) is a key intracellular signaling molecule that governs the transition between motile (planktonic) and sessile (biofilm) lifestyles in many bacteria, including P. aeruginosa.[13][14][15] High intracellular levels of c-di-GMP generally promote biofilm formation, while low levels favor motility.
Caption: Overview of c-di-GMP signaling in P. aeruginosa.
Conclusion
This compound demonstrates significant promise as an anti-biofilm agent based on its performance in static biofilm models. However, the provided comparative data for ciprofloxacin and tobramycin underscore the critical influence of the chosen biofilm model on the perceived efficacy of an antimicrobial compound. Dynamic models, such as the Calgary Biofilm Device and flow cell systems, which incorporate elements of shear stress and continuous nutrient flow, often present a more challenging environment for antimicrobial action compared to static models. Future evaluation of this compound in these more complex and physiologically relevant models will be crucial to fully elucidate its therapeutic potential in combating biofilm-associated infections.
References
- 1. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05244B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pseudomonas aeruginosa biofilms are more susceptible to ciprofloxacin than to tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of Calgary and Microfluidic BioFlux Systems To Test the Activity of Fosfomycin and Tobramycin Alone and in Combination against Cystic Fibrosis Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Analysis of Tobramycin-Treated Pseudomonas aeruginosa Biofilms on Cystic Fibrosis-Derived Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. Exploration of the Pharmacodynamics for Pseudomonas aeruginosa Biofilm Eradication by Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ifyber.com [ifyber.com]
- 11. journals.asm.org [journals.asm.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 15. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Quinolactacin C and Other Natural Product Inhibitors of Bacterial Fatty Acid Synthesis
In the landscape of antibiotic research, the bacterial fatty acid synthesis (FASII) pathway presents a compelling target due to its essential role in bacterial viability and its distinctness from the mammalian fatty acid synthesis (FASI) system. This guide provides a detailed comparison of the mechanism of action of Quinolactacin C with other prominent natural products, Platensimycin and Cerulenin, that also target this crucial pathway.
Introduction to the FASII Pathway
The bacterial Type II Fatty Acid Synthesis (FASII) pathway is responsible for the production of fatty acids, which are essential components of bacterial cell membranes. This multi-enzyme pathway involves a series of condensation reactions to elongate the fatty acid chain. Key enzymes in this process are the β-ketoacyl-acyl carrier protein (ACP) synthases, including FabH, which initiates the synthesis, and FabF and FabB, which are responsible for the elongation steps. The inhibition of these enzymes disrupts membrane integrity and leads to bacterial cell death, making them attractive targets for novel antibiotics.
Mechanism of Action: A Comparative Overview
This compound
This compound, a natural product derived from Penicillium citrinum, acts as a potent inhibitor of the bacterial FASII pathway. Its primary targets are the β-ketoacyl-ACP synthases FabF and FabH. By inhibiting these enzymes, this compound effectively halts the elongation of fatty acid chains, a critical process for bacterial survival.
Platensimycin
Platensimycin, isolated from Streptomyces platensis, is a well-characterized inhibitor of the FASII pathway.[1][2][3] It selectively targets the elongation condensing enzyme FabF (and its isoform FabB), with significantly weaker activity against the initiation condensing enzyme FabH.[3][4] Platensimycin works by binding to the acyl-enzyme intermediate of FabF, thereby blocking the subsequent binding of malonyl-ACP and preventing the extension of the fatty acid chain.[3][4] This mode of action confers potent, broad-spectrum activity against Gram-positive bacteria, including resistant strains like MRSA.[1][2]
Cerulenin
Cerulenin, an antifungal antibiotic produced by the fungus Cephalosporium caerulens, is a classic inhibitor of fatty acid biosynthesis.[5][6] It acts as an irreversible inhibitor of the β-ketoacyl-ACP synthases (FabH, FabB, and FabF).[7][8] Cerulenin's mechanism involves the covalent modification of the active site cysteine residue of these enzymes, leading to their permanent inactivation.[9][10] Unlike Platensimycin, which binds to an enzyme intermediate, Cerulenin binds to the free enzyme.[10] While it demonstrates broad inhibitory activity, its covalent mode of action can lead to less specificity compared to other inhibitors.
Quantitative Comparison of Inhibitory Activity
The efficacy of these natural products can be quantitatively compared using their half-maximal inhibitory concentrations (IC50) against the target enzymes and their minimum inhibitory concentrations (MIC) against various bacterial strains.
| Compound | Target Enzyme | IC50 (nM) | Organism | MIC (µg/mL) | Organism |
| Platensimycin | FabF | 48 | S. aureus | < 1.0 | S. aureus (including MRSA) |
| FabF | 160 | E. coli | - | - | |
| FabH | 67,000 | E. coli | - | - | |
| Cerulenin | FabF/B | - | - | 447.9 | S. aureus |
| FabF/B | - | - | 56.0 | E. coli |
Note: Specific IC50 values for this compound are not as widely reported in publicly available literature. The provided data for Platensimycin and Cerulenin is sourced from publicly available research.[4][11]
Signaling Pathways and Experimental Workflows
To understand the mechanisms of these inhibitors, specific experimental workflows are employed. Below are diagrams illustrating the bacterial fatty acid synthesis pathway and a typical enzyme inhibition assay workflow.
Caption: Inhibition of the Bacterial FASII Pathway by Natural Products.
Caption: A generalized workflow for determining enzyme inhibition kinetics.
Experimental Protocols
1. FabF Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of the FabF-catalyzed condensation reaction by monitoring the decrease in the concentration of a chromogenic substrate.
-
Reagents and Buffers:
-
Purified FabF enzyme
-
Acyl-ACP (e.g., acetoacetyl-ACP)
-
Malonyl-ACP
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
Test compounds (this compound, Platensimycin, Cerulenin) dissolved in DMSO
-
-
Procedure:
-
In a 96-well plate, add 2 µL of the test compound at various concentrations.
-
Add 88 µL of a solution containing FabF enzyme and Acyl-ACP in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of Malonyl-ACP.
-
Immediately add DTNB to the reaction mixture. The reaction releases Coenzyme A (CoA-SH), which reacts with DTNB to produce a yellow-colored product that absorbs at 412 nm.
-
Monitor the increase in absorbance at 412 nm over time using a plate reader.
-
The rate of the reaction is proportional to the slope of the absorbance versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve to a suitable equation.
-
2. Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a bacterium.
-
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds serially diluted in CAMHB
-
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the test compound at 2x the desired final concentration to the first well of a row and perform serial twofold dilutions across the plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Conclusion
This compound, Platensimycin, and Cerulenin represent a class of promising natural products that target the essential bacterial FASII pathway. While they share a common overall target, their specific molecular interactions and modes of inhibition differ. Platensimycin exhibits high selectivity for the elongation enzyme FabF, acting as a reversible inhibitor.[4][12] Cerulenin, in contrast, is an irreversible inhibitor of multiple condensing enzymes.[7][8] The detailed mechanism of this compound continues to be an area of active research. Understanding these nuances is critical for the development of new and effective antibiotics that can overcome the growing challenge of antimicrobial resistance.
References
- 1. Platensimycin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Review on Platensimycin: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerulenin - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of action of cerulenin on fatty acid synthetase. Effect of cerulenin on iodoacetamide-induced malonyl-CoA decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Platensimycin: a promising antimicrobial targeting fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Paving the Way for Enhanced Antibiotic Efficacy: A Comparative Guide to Investigating the Synergistic Potential of Quinolactacin C
For Immediate Release
In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic strategies is paramount. This guide presents a comprehensive framework for researchers, scientists, and drug development professionals to investigate the synergistic effects of Quinolactacin C, a naturally derived quinolone compound, with established antibiotics. Due to a lack of existing public data on such combinations, this document serves as a detailed roadmap for future research, outlining robust experimental protocols and data analysis techniques.
Introduction to this compound and the Rationale for Synergy Exploration
Quinolactacins are a class of quinolone alkaloids produced by Penicillium species. While some research has pointed to their potential bioactivities, including anti-biofilm properties, their synergistic potential with conventional antibiotics remains an untapped area of investigation. The combination of a novel agent like this compound with well-characterized antibiotics could offer a powerful strategy to enhance efficacy against resistant pathogens, potentially lowering required dosages and mitigating the development of further resistance.
This guide proposes a systematic investigation into the synergistic interactions between this compound and two major classes of antibiotics: β-lactams and aminoglycosides . The rationale for selecting these classes is based on their distinct mechanisms of action, which present opportunities for complementary or synergistic antibacterial activity when combined with a quinolone.
Proposed Experimental Design for Synergy Assessment
A rigorous and standardized approach is crucial for evaluating the potential synergistic interactions of this compound. We propose a multi-faceted experimental design incorporating both planktonic and biofilm models of clinically relevant bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus.
Data Presentation: A Framework for Comparative Analysis
To facilitate clear and objective comparison, all quantitative data from the proposed experiments should be summarized in structured tables. The primary metric for quantifying synergy will be the Fractional Inhibitory Concentration (FIC) Index.
Table 1: Hypothetical Synergy Data for this compound Combinations against Pseudomonas aeruginosa
| Antibiotic Combination | This compound MIC Alone (µg/mL) | Antibiotic MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Antibiotic MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound + Piperacillin | 64 | 16 | 16 | 2 | 0.375 | Synergy |
| This compound + Gentamicin | 64 | 4 | 8 | 0.5 | 0.25 | Synergy |
| This compound + Ciprofloxacin | 64 | 1 | 32 | 0.5 | 1.0 | Additive |
Note: The data presented in this table is purely illustrative to demonstrate the proposed format for presenting experimental findings. Actual results will be dependent on empirical investigation.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validity of the research findings.
Checkerboard Assay Protocol
The checkerboard assay is a standard in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[1][2][3]
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the selected antibiotics (e.g., piperacillin, gentamicin) in an appropriate solvent. Perform serial two-fold dilutions of each agent in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Microplate Setup: In a 96-well microtiter plate, dispense increasing concentrations of this compound along the x-axis and increasing concentrations of the partner antibiotic along the y-axis.[1][4] The final well volume should be uniform, typically 100 or 200 µL.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by visual inspection for turbidity or by measuring optical density. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula[4][5][6][7][8]:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Assay Protocol
To confirm the bactericidal or bacteriostatic nature of the synergistic interaction, a time-kill assay should be performed.[9][10][11]
-
Bacterial Culture Preparation: Grow the test organism to the logarithmic phase and dilute to a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Exposure to Antimicrobials: Add this compound and the partner antibiotic at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC in combination). Include controls for each drug alone and a growth control without any antibiotic.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate on appropriate agar plates to determine the viable bacterial count (CFU/mL).
-
Data Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[10][11]
Biofilm Synergy Assessment
Given the reported anti-biofilm activity of a this compound analog, investigating synergy in a biofilm model is a critical next step.
-
Biofilm Formation: Grow bacterial biofilms on a suitable surface (e.g., 96-well plate, silicone discs) for a defined period (e.g., 24-48 hours).
-
Treatment: Expose the pre-formed biofilms to various concentrations of this compound and the partner antibiotic, alone and in combination.
-
Quantification: After the treatment period, quantify the remaining viable biofilm bacteria using methods such as crystal violet staining for biomass, or by disrupting the biofilm and performing viable cell counts (CFU/mL).
-
Analysis: Determine the Minimum Biofilm Eradication Concentration (MBEC) for each agent and combination. Synergy can be assessed by a significant reduction in biofilm viability in the combination treatment compared to the individual agents.
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams are invaluable tools for illustrating complex experimental processes and biological pathways.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. emerypharma.com [emerypharma.com]
- 5. brainly.com [brainly.com]
- 6. researchgate.net [researchgate.net]
- 7. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Quinolactacin C: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Quinolactacin C must adhere to rigorous safety protocols for its disposal to ensure personnel safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known properties of quinolone compounds and general principles of chemical waste management is imperative.
This compound, a novel quinolone compound isolated from Penicillium sp., requires careful handling due to its bioactive nature.[1] As with any research chemical, proper disposal is a critical component of the laboratory workflow to mitigate risks. All waste material must be disposed of in accordance with national and local regulations.
Chemical and Physical Properties
A summary of the known physicochemical properties of this compound is provided below. This information is crucial for a preliminary risk assessment.
| Property | Value | Reference |
| Molecular Formula | C16H18N2O3 | [1] |
| Appearance | Solid (form not specified) | |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO; Poor water solubility. | [] |
Disposal Procedures
Waste contaminated with this compound should be treated as hazardous chemical waste. The following steps provide a general framework for its proper disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety glasses, impervious gloves (such as nitrile rubber with a minimum layer thickness of 0.11 mm), and a lab coat.
2. Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and any spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams. Avoid letting the product enter drains.
3. Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
4. Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by environmental health and safety (EHS) personnel.
5. Disposal Request: Follow your institution's specific procedures for chemical waste disposal, which typically involves submitting a request for waste pickup through your EHS department.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the safe disposal of this compound.
In all handling and disposal activities, it is crucial to work in a well-ventilated area, such as under a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of accidental exposure, follow standard first aid procedures and seek immediate medical attention. For spills, evacuate the area, prevent the material from entering drains, and follow your institution's spill cleanup protocol for hazardous materials.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
